Product packaging for Isoedultin(Cat. No.:)

Isoedultin

Cat. No.: B15391317
M. Wt: 386.4 g/mol
InChI Key: UGPGHYBHAGRUHW-JZWAJAMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoedultin has been reported in Cicuta virosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O7 B15391317 Isoedultin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1

InChI Key

UGPGHYBHAGRUHW-JZWAJAMXSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Isoedultin: A Technical Overview of its Chemical Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring angular pyranocoumarin. Coumarins, a significant class of benzopyrone derivatives, are widely distributed in the plant kingdom and are of considerable interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its biological context based on the activities of its source organisms and the broader class of coumarin compounds.

Chemical Structure and Properties

This compound is characterized by a pyran ring fused to a coumarin core in an angular fashion. Its chemical identity is defined by the following properties:

PropertyValue
Molecular Formula C₂₁H₂₂O₇
Molecular Weight 386.40 g/mol
CAS Number 43043-08-9
SMILES CC(O[C@@H]1C2=C(O[C@@H]1C(C)(C)OC(/C(C)=C\C)=O)C=CC(C=C3)=C2OC3=O)=O

Natural Sources

This compound has been identified as a constituent of plants from the Apiaceae (Umbelliferae) and Asteraceae families. Notably, it is found in:

  • Carlina acaulis L. (Stemless Carline Thistle)[1]

  • Cicuta virosa (Cowbane or Water Hemlock)

Extracts from Carlina acaulis have been studied for various biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[1][2][3][4] While these activities are attributed to the crude extracts or other identified components like carlina oxide and chlorogenic acids, the specific contribution of this compound to these effects remains an area for further investigation.

Experimental Protocols

General Protocol for Extraction of Coumarins from Plant Material

This protocol is a generalized procedure for the extraction of coumarins from plant sources and can be adapted for the isolation of this compound from Carlina acaulis or other source plants.

  • Sample Preparation : Fresh or dried plant material (e.g., roots, leaves) is ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent Selection : A suitable solvent is chosen based on the polarity of the target coumarins. Methanol, ethanol, or a mixture of methanol and water are commonly used.

  • Extraction Method :

    • Maceration : The powdered plant material is soaked in the chosen solvent for a defined period (e.g., 24-72 hours) with occasional agitation.

    • Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously washed with fresh, distilled solvent.

  • Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification : The crude extract is subjected to chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography : The extract is loaded onto a silica gel or alumina column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : These techniques are used for the final purification of the isolated fractions to obtain pure this compound.

  • Structure Elucidation : The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Synthesis of Angular Pyranocoumarins

The synthesis of angular pyranocoumarins like this compound typically involves the construction of the pyran ring onto a pre-existing coumarin scaffold. A general synthetic approach is outlined below:

  • Starting Material : A suitably substituted 7-hydroxycoumarin derivative serves as the starting material.

  • Introduction of a Prenyl Group : The 7-hydroxycoumarin is reacted with a prenylating agent, such as prenyl bromide, in the presence of a base to introduce a prenyl ether at the 7-position.

  • Claisen Rearrangement : The 7-prenyloxycoumarin is heated to induce a Claisen rearrangement, which results in the migration of the prenyl group to the 8-position, forming 7-hydroxy-8-prenylcoumarin.

  • Cyclization to form the Pyran Ring : The 7-hydroxy-8-prenylcoumarin is then subjected to cyclization conditions to form the angular pyran ring. This can be achieved through various methods, including:

    • Acid-catalyzed cyclization : Treatment with an acid, such as formic acid or p-toluenesulfonic acid.

    • Oxidative cyclization : Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Further Modifications : The resulting angular pyranocoumarin core can be further modified to introduce the specific substituents present in this compound.

Potential Biological Activities and Signaling Pathways

While specific experimental data on the biological activities of pure this compound are limited, the broader class of coumarins has been extensively studied. These studies provide a basis for predicting the potential pharmacological relevance of this compound.

Modulation of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. Several coumarin derivatives have been shown to modulate the activity of these transporters, thereby sensitizing cancer cells to chemotherapeutic agents. The proposed mechanism involves the inhibition of the efflux pump, leading to increased intracellular accumulation of anticancer drugs.

Interaction with the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Various natural products, including certain coumarins, have been reported to exert their anticancer effects by modulating this pathway. They can inhibit the phosphorylation of key proteins in the cascade, such as Akt and mTOR, leading to the induction of apoptosis and inhibition of tumor growth.

Below is a diagram illustrating the general workflow for the extraction and isolation of coumarins from a plant source.

Extraction_Workflow Start Plant Material (e.g., Carlina acaulis roots) Grinding Grinding to a Fine Powder Start->Grinding Extraction Extraction with a Suitable Solvent (e.g., Maceration or Soxhlet with Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Purification Further Purification (e.g., Preparative HPLC) Fractionation->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Figure 1. General workflow for the extraction of coumarins.

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and indicates the potential point of intervention for coumarin compounds based on existing literature.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Coumarins Coumarins Coumarins->PI3K Potential Inhibition Coumarins->Akt Potential Inhibition

Figure 2. PI3K/Akt/mTOR pathway and potential coumarin interaction.

Conclusion

This compound represents an interesting natural product with a defined chemical structure. While direct experimental evidence for its biological activity is still emerging, its classification as a coumarin and its presence in medicinally relevant plants suggest a potential for pharmacological effects, particularly in the areas of cancer cell modulation. Further research is warranted to isolate sufficient quantities of this compound and to conduct rigorous biological evaluations to elucidate its specific mechanism of action and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the study of this and related compounds.

References

Isoedultin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a concise summary of the current scientific understanding of Isoedultin, a naturally occurring coumarin. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and potential therapeutic applications of this compound.

Core Compound Data

Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design and computational modeling.

ParameterValueSource
CAS Number 43043-08-9MedChemExpress
Molecular Weight 386.40 g/mol MedChemExpress
Molecular Formula C21H22O7MedChemExpress

Physicochemical and Structural Information

This compound is classified as a phenylpropanoid and, more specifically, a coumarin. It is found in plants belonging to the Compositae and Umbelliferae families. One notable source of this compound is the plant Cicuta virosa[1].

Biological Activity and Therapeutic Potential

While extensive research on the specific biological activities of this compound is limited, its classification as a coumarin suggests a broad range of potential pharmacological effects. Coumarins as a class are known for their diverse biological activities[2][3].

A significant point of interest for drug development professionals is the potential for this compound to counteract multidrug resistance (MDR) in cancer cells. Many natural compounds isolated from Cicuta virosa, including this compound, have been noted to exhibit an inverse effect on MDR[1]. This suggests that this compound may act as an inhibitor of efflux pumps, such as P-glycoprotein, which are key contributors to the MDR phenotype in tumor cells.

Proposed Mechanism of Action: Reversal of Multidrug Resistance

The following diagram illustrates the hypothesized mechanism by which this compound may reverse multidrug resistance. This model is based on the known mechanisms of MDR inhibitors and the reported activity of compounds from Cicuta virosa.

MDR_Reversal cluster_cell Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (Efflux Pump) chemo->pgp Efflux target Intracellular Target chemo->target Binding pgp->chemo Expulsion This compound This compound This compound->pgp Inhibition apoptosis Cell Death (Apoptosis) target->apoptosis

Caption: Proposed mechanism of this compound in reversing multidrug resistance.

Experimental Protocols

Future Directions

The potential of this compound as a multidrug resistance modulator warrants further investigation. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating this compound from its natural sources.

  • Mechanism of Action: Elucidating the precise molecular mechanism by which this compound reverses MDR, including its interaction with efflux pumps.

  • In Vitro and In Vivo Studies: Conducting comprehensive preclinical studies to evaluate the efficacy and safety of this compound as a potential adjuvant in chemotherapy.

This guide provides a foundational understanding of this compound based on the currently available information. As research progresses, a more detailed picture of its therapeutic potential is expected to emerge.

References

The Enigmatic Furanocoumarin: A Technical Guide to the Natural Sources and Isolation of Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities, including photosensitizing, phototoxic, and potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a generalized experimental workflow for its isolation and purification. The methodologies presented are based on established protocols for the extraction of furanocoumarins from plant matrices, particularly from the Apiaceae family, to which the primary known source of this compound belongs. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

To date, the primary and most well-documented natural source of this compound is Cicuta virosa, commonly known as cowbane or northern water hemlock. This plant is a member of the Apiaceae family, which is renowned for its rich and diverse secondary metabolite profile, including a wide array of furanocoumarins. While other species within the Apiaceae family are known to produce various furanocoumarins, specific reports on the presence and yield of this compound in other plants are scarce in the current scientific literature.

Table 1: Known Natural Source of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compoundReported Yield
Cicuta virosa L.ApiaceaeAerial parts, rootsNot specified in available literature

Note: The yield of this compound from Cicuta virosa has not been quantitatively reported in the reviewed literature. Yields of furanocoumarins from plants can vary significantly based on factors such as geographical location, season of harvest, and the specific extraction and purification methods employed.

Generalized Experimental Protocol for the Isolation of this compound

The following protocol is a generalized methodology for the isolation of this compound from plant material, based on common techniques used for the separation of furanocoumarins from plants in the Apiaceae family. Researchers should optimize these steps based on the specific plant matrix and available laboratory equipment.

Table 2: Generalized Experimental Protocol for this compound Isolation

StepProcedureDetailed Methodology
1 Plant Material Preparation Fresh or dried plant material (e.g., aerial parts of Cicuta virosa) should be coarsely ground to a fine powder to increase the surface area for extraction.
2 Solvent Extraction Maceration or Soxhlet extraction are commonly employed. A non-polar to moderately polar solvent is typically used. For example, the powdered plant material can be macerated with dichloromethane or a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) at room temperature for 24-48 hours with occasional stirring. The process should be repeated 2-3 times to ensure exhaustive extraction.
3 Crude Extract Preparation The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
4 Fractionation (Optional) The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be dissolved in a methanol/water mixture and partitioned successively with hexane, chloroform, and ethyl acetate. Furanocoumarins are expected to be concentrated in the less polar fractions (hexane and chloroform).
5 Chromatographic Purification The fraction enriched with furanocoumarins is subjected to column chromatography. A silica gel stationary phase is commonly used. The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.
6 Further Purification Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC) under UV light (furanocoumarins often fluoresce), are pooled and may require further purification. This can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.
7 Structure Elucidation The purity and identity of the isolated this compound should be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data if available.

Visualization of the Isolation Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from a plant source.

Isoedultin_Isolation_Workflow Plant Plant Material (e.g., Cicuta virosa) Grinding Grinding Plant->Grinding Powder Powdered Plant Material Grinding->Powder Extraction Solvent Extraction (e.g., Dichloromethane) Powder->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Fractions Pooled Fractions Containing this compound TLC->Purified_Fractions Final_Purification Final Purification (e.g., Prep-HPLC) Purified_Fractions->Final_Purification This compound Pure this compound Final_Purification->this compound Analysis Structural Analysis (NMR, MS) This compound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

Due to the limited specific research on the signaling pathways directly modulated by this compound, a detailed pathway diagram cannot be accurately constructed at this time. Furanocoumarins, as a class, are known to interact with various cellular targets, often through mechanisms involving DNA intercalation and photosensitization, leading to apoptosis or other cellular responses. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound remains a furanocoumarin of significant interest for which detailed scientific exploration is still in its early stages. While Cicuta virosa has been identified as a natural source, a comprehensive understanding of its distribution in the plant kingdom, as well as optimized and scalable isolation protocols, are yet to be fully established. The generalized methodologies presented in this guide provide a solid foundation for researchers to embark on the isolation and further investigation of this compound. Future studies focusing on the quantification of this compound in various sources, the development of specific and high-yield isolation techniques, and the elucidation of its pharmacological and toxicological profiles are crucial for unlocking its full scientific and therapeutic potential.

The Biosynthesis of Isoedultin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 27, 2025

Abstract

Isoedultin, a naturally occurring C-glycosylflavone, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a derivative of the flavone luteolin, its biosynthesis in plants follows a specialized branch of the flavonoid pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a focus on the core enzymatic steps, regulatory mechanisms, and experimental methodologies. Quantitative data from relevant studies are summarized, and detailed protocols for key enzymatic assays are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals engaged in the study of flavonoid biosynthesis and natural product chemistry.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, C-glycosylflavones are characterized by a sugar moiety directly attached to the flavonoid aglycone via a stable carbon-carbon bond. This structural feature confers increased stability and bioavailability compared to their O-glycosylated counterparts. This compound, identified as luteolin-6-C-glucoside (also known as isoorientin), is a prominent member of this subclass. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications.

This guide delineates the multi-step enzymatic conversion of L-phenylalanine to this compound, focusing on the key enzymes, their kinetics, and the regulatory networks that govern this pathway.

The Biosynthetic Pathway of this compound (Luteolin-6-C-glucoside)

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavanone precursor, eriodictyol. From eriodictyol, a specialized two-step enzymatic process leads to the formation of the C-glycosidic linkage.

From L-Phenylalanine to Eriodictyol (Flavanone)

The initial steps of the pathway are shared with the biosynthesis of most flavonoids:

  • L-Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL).

  • Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H).

  • p-Coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

  • One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone , a reaction catalyzed by chalcone synthase (CHS).

  • Naringenin chalcone is isomerized to the flavanone naringenin by chalcone isomerase (CHI).

  • Naringenin is then hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol .

The C-Glycosylation of Luteolin: The Core Pathway

The conversion of eriodictyol to luteolin-6-C-glucoside is the defining part of the this compound biosynthesis pathway.

  • 2-Hydroxylation of Eriodictyol : The flavanone eriodictyol is first hydroxylated at the C-2 position by a cytochrome P450 enzyme, flavanone 2-hydroxylase (F2H) . This reaction forms the unstable intermediate 2-hydroxyeriodictyol .

  • C-Glucosylation : The 2-hydroxyeriodictyol is then recognized by a specific C-glycosyltransferase (CGT) . This enzyme catalyzes the attachment of a glucose moiety from a UDP-glucose donor to the C-6 position of the A-ring of 2-hydroxyeriodictyol.

  • Dehydration : The resulting 2-hydroxy-eriodictyol-6-C-glucoside spontaneously or enzymatically dehydrates to form the stable flavone C-glycoside, luteolin-6-C-glucoside (this compound/isoorientin) .

Isoedultin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_c_glycosylation Core C-Glycosylation Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H 2-Hydroxyeriodictyol 2-Hydroxyeriodictyol Eriodictyol->2-Hydroxyeriodictyol F2H (CYP93G2 in rice) Luteolin-6-C-glucoside Luteolin-6-C-glucoside (this compound/Isoorientin) 2-Hydroxyeriodictyol->Luteolin-6-C-glucoside CGT + UDP-Glucose Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_chalcone

Figure 1: Proposed biosynthesis pathway of this compound (Luteolin-6-C-glucoside).

Quantitative Data

Quantitative analysis of this compound (isoorientin) and the kinetic properties of the enzymes involved are crucial for understanding the efficiency and regulation of the biosynthetic pathway.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the C-glycosylation pathway. It is important to note that specific kinetic data for the enzymes acting on eriodictyol and 2-hydroxyeriodictyol are limited, and data from closely related substrates are often used as an approximation.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
Flavanone 2-Hydroxylase (CYP93G2)Naringenin----Oryza sativa
C-Glycosyltransferase (Gt6CGT)Luteolin21021.1--Gentiana triflora
C-Glycosyltransferase (Gt6CGT)Apigenin22031.7--Gentiana triflora
This compound (Isoorientin) Content in Various Plant Species

The concentration of this compound varies significantly among different plant species and tissues.

Plant SpeciesTissueThis compound Content (% dry weight)Analytical MethodReference
Passiflora alataLeaves1.115HPLC
Passiflora edulisLeaves1.095HPLC
Passiflora caeruleaLeaves1.590HPLC
Passiflora incarnataLeaves1.584HPLC
Gentiana septemfidaFlowersHighTLC
Gentiana asclepiadeaLeavesHighTLC

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Flavanone 2-Hydroxylase (F2H)

Objective: To produce and purify active F2H for in vitro activity assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET-28a with N-terminal His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE reagents

Protocol:

  • Gene Cloning: Clone the full-length cDNA of the candidate F2H gene into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged F2H with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Flavanone 2-Hydroxylase (F2H) Activity Assay

Objective: To determine the enzymatic activity of F2H with eriodictyol as a substrate.

Materials:

  • Purified recombinant F2H

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Eriodictyol (substrate) dissolved in DMSO

  • NADPH

  • Ethyl acetate

  • HPLC system with a C18 column

  • LC-MS system for product identification

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, purified F2H (1-5 µg), and eriodictyol (e.g., 100 µM).

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Transfer the upper ethyl acetate phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in methanol. Analyze the sample by HPLC and LC-MS to identify the 2-hydroxyeriodictyol product.

F2H_Assay_Workflow cluster_protein Protein Expression & Purification cluster_assay Enzyme Activity Assay Clone_F2H Clone F2H cDNA into expression vector Transform_Ecoli Transform E. coli Clone_F2H->Transform_Ecoli Culture_Induce Culture and induce with IPTG Transform_Ecoli->Culture_Induce Lyse_Cells Lyse cells Culture_Induce->Lyse_Cells Purify_NiNTA Purify F2H using Ni-NTA chromatography Lyse_Cells->Purify_NiNTA Setup_Reaction Set up reaction with purified F2H, eriodictyol, and NADPH Purify_NiNTA->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Extract_Product Extract product with ethyl acetate Incubate->Extract_Product Analyze_HPLC Analyze by HPLC and LC-MS Extract_Product->Analyze_HPLC

Figure 2: Experimental workflow for F2H expression and activity assay.
C-Glycosyltransferase (CGT) Activity Assay

Objective: To determine the enzymatic activity of CGT with 2-hydroxyeriodictyol as a substrate.

Materials:

  • Purified recombinant CGT (expressed and purified similarly to F2H)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 2-hydroxyeriodictyol (substrate, can be generated in situ by the F2H reaction)

  • UDP-glucose (sugar donor)

  • Methanol

  • HPLC system with a C18 column

  • LC-MS system for product identification

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, purified CGT (1-5 µg), 2-hydroxyeriodictyol (e.g., 100 µM), and UDP-glucose (e.g., 1 mM).

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination: Stop the reaction by adding two volumes of cold methanol.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC and LC-MS to identify the luteolin-6-C-glucoside product.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the action of a complex of transcription factors.

Transcriptional Regulation

The expression of the structural genes encoding the enzymes of the flavonoid pathway, including F2H and CGT, is controlled by a conserved transcriptional regulatory complex known as the MBW complex. This complex consists of:

  • R2R3-MYB transcription factors: These proteins bind to specific cis-acting elements in the promoters of the target genes.

  • basic Helix-Loop-Helix (bHLH) transcription factors: These interact with the MYB proteins.

  • WD40-repeat proteins: These act as a scaffold for the MYB-bHLH complex.

The expression of these regulatory genes is, in turn, influenced by various developmental and environmental cues, such as light (UV-B radiation), hormones (e.g., jasmonates, gibberellins), and biotic and abiotic stress.

Regulation_Pathway cluster_signals Regulatory Signals cluster_transcription_factors MBW Transcription Factor Complex cluster_genes Structural Genes UVB UV-B Light MBW_Complex MBW Complex UVB->MBW_Complex Hormones Phytohormones (e.g., Jasmonates) Hormones->MBW_Complex Stress Biotic/Abiotic Stress Stress->MBW_Complex MYB R2R3-MYB MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex F2H_Gene F2H Gene MBW_Complex->F2H_Gene Activates Transcription CGT_Gene CGT Gene MBW_Complex->CGT_Gene Activates Transcription F2H_Protein F2H Enzyme F2H_Gene->F2H_Protein Translation CGT_Protein CGT Enzyme CGT_Gene->CGT_Protein Translation Isoedultin_Biosynthesis This compound Biosynthesis F2H_Protein->Isoedultin_Biosynthesis CGT_Protein->Isoedultin_Biosynthesis

An In-depth Technical Guide on the Solubility of Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoedultin, a naturally occurring flavonoid glycoside. Due to the limited direct experimental data on this compound's solubility, this document leverages data from structurally similar flavonoid glycosides, such as isoquercitrin, to provide valuable insights. Furthermore, it outlines detailed experimental protocols for determining solubility and explores potential signaling pathways associated with related flavonoids.

Understanding this compound Solubility: An Overview

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. Flavonoids, including this compound, are known for their generally low solubility in aqueous solutions, which can pose challenges in drug development. The solubility of flavonoid glycosides is influenced by the nature of the aglycone, the type and position of the sugar moiety, and the solvent's properties. Glycosylation can increase aqueous solubility compared to the aglycone, but the overall solubility in various solvents can be complex.[1]

Quantitative Solubility Data of Structurally Related Flavonoids

CompoundSolventTemperature (°C)Solubility (mmol/L)
IsoquercitrinAcetonitrile503.90

Data for isoquercitrin is presented as a proxy for this compound due to structural similarity.

Factors Influencing Flavonoid Solubility

The solubility of flavonoids is a complex interplay of various factors:

  • Solvent Polarity: Polar solvents can interact with the hydroxyl groups of the flavonoid and its sugar moiety through hydrogen bonding, influencing solubility.[2]

  • Temperature: Generally, solubility increases with temperature, although the extent of this effect varies depending on the solute and solvent.

  • pH: The ionization state of the flavonoid's hydroxyl groups is pH-dependent, which can significantly impact its solubility in aqueous solutions.

  • Crystal Structure: The polymorphic form of the solid flavonoid can affect its solubility.

Experimental Protocol for Determining Flavonoid Solubility

The following is a detailed methodology for determining the solubility of flavonoids like this compound, adapted from established protocols for similar compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of high purity

  • Automated synthesis workstation or a temperature-controlled shaker

  • Micro-reactors or vials

  • Magnetic stirrers

  • Filtration unit with appropriate membrane filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Molecular sieves for solvent drying

Procedure:

  • Solvent Preparation: Dry the organic solvents using 4 Å molecular sieves for at least 24 hours to remove any residual water.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a micro-reactor or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or an automated workstation set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

    • Stir the suspension at a constant speed (e.g., 500 rpm) to facilitate dissolution.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. A kinetic study can be performed to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, stop the stirring and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm membrane filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification by HPLC:

    • Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the linear range of the HPLC calibration curve.

    • Inject a known volume of the diluted sample into the HPLC system.

    • Analyze the sample under predetermined chromatographic conditions (mobile phase, flow rate, column temperature, and detection wavelength).

    • Quantify the concentration of this compound in the sample by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mmol/L.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Solvent Preparation (Drying) B Sample Preparation (Excess this compound in Solvent) A->B C Equilibration (Temperature Control & Stirring) B->C D Phase Separation (Filtration) C->D E HPLC Analysis (Quantification) D->E F Data Analysis (Solubility Calculation) E->F

Caption: Experimental workflow for determining this compound solubility.

Potential Signaling Pathway: Nrf2 Activation by Flavonoids

Many flavonoids exert their biological effects by modulating intracellular signaling pathways. While the specific pathways for this compound are not well-elucidated, related flavonoids like genistein have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[3] The following diagram depicts a simplified representation of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or related flavonoid) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation

Caption: Potential Nrf2 signaling pathway activation by flavonoids.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While direct quantitative data remains scarce, the information on structurally similar compounds and the detailed experimental protocol offer a robust framework for initiating solubility studies. The exploration of potential signaling pathways highlights the importance of further research into the molecular mechanisms underlying the biological activities of this compound. As more data becomes available, a more precise understanding of this compound's physicochemical properties will undoubtedly accelerate its development as a potential therapeutic agent.

References

A Technical Guide to the Spectral Analysis of Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring coumarin, a class of phenylpropanoids found in various plants. It is identified by the Chemical Abstracts Service (CAS) number 43043-08-9 and possesses the chemical formula C₂₁H₂₂O₇. While specific experimental spectral data for this compound is not widely available in public databases, this guide provides a comprehensive overview of the expected spectral characteristics based on its coumarin structure. Furthermore, it details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for such a natural product.

Predicted Spectral Data for this compound

The following tables summarize the anticipated spectral data for this compound based on the known spectral properties of coumarins and related natural products.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.6d1HH-4
~6.2d1HH-3
~6.8 - 7.4m2HAromatic Protons
~3.9s3HMethoxy Protons
~1.0 - 2.5m-Aliphatic Protons in Side Chain

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~160CC=O (Lactone)
~155CAromatic C-O
~143CHC-4
~113CHC-3
~110 - 150C, CHAromatic Carbons
~56CH₃Methoxy Carbon
~20 - 80C, CH, CH₂, CH₃Aliphatic Carbons in Side Chain

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~386.13[M]⁺ (Molecular Ion)
VariesCharacteristic fragmentation pattern of coumarins, including loss of CO, and cleavage of side chains.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O Stretch (α,β-unsaturated lactone)
~1600MediumC=C Stretch (Aromatic)
~1270StrongC-O Stretch (Ester)
~1130StrongC-O Stretch (Ether)
~2950MediumC-H Stretch (Aliphatic)
~3050MediumC-H Stretch (Aromatic)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products.[1]

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial to avoid signal overlap with the analyte.[2]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.[3]

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

High-Resolution Mass Spectrometry (HRMS):

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like coumarins.

  • Analysis Mode: Positive or negative ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental formula.

Tandem Mass Spectrometry (MS/MS):

  • Instrument: A mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Ion Trap, Q-TOF).

  • Method:

    • Isolate the molecular ion of this compound in the first mass analyzer.

    • Fragment the isolated ion in a collision cell using an inert gas (e.g., argon).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Interpret the fragmentation pattern to deduce structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Sample Preparation (for solid samples):

  • KBr Pellet:

    • Grind a small amount of the dried this compound sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method:

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of a natural product and a simplified representation of the phenylpropanoid pathway leading to coumarins.

Spectral_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Umbelliferae) Extraction Extraction & Fractionation Plant_Material->Extraction Pure_Compound Pure this compound Extraction->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of a natural product.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (a simple coumarin) p_Coumaric_Acid->Umbelliferone Multiple Steps This compound This compound Umbelliferone->this compound Further Biosynthetic Steps

References

An In-depth Technical Guide to Isoedultin: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin, a naturally occurring angular furanocoumarin, has been a subject of scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide summarizes the known information and explores the potential therapeutic avenues based on the activities of structurally related compounds. Detailed experimental protocols for the isolation of similar coumarins and relevant bioassays are presented to facilitate further research.

Introduction

Coumarins are a large class of phenolic substances found in many plants. Within this class, furanocoumarins are characterized by a furan ring fused to the coumarin skeleton. Depending on the position of the furan ring fusion, they are classified as either linear or angular. This compound falls into the category of angular furanocoumarins[1]. The initial association of this compound with Cicuta virosa appears to be less substantiated in the current body of scientific literature, with more evidence pointing towards its presence in the Angelica genus. This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers in natural product chemistry and drug discovery.

Discovery and History

The history of this compound is closely tied to that of its isomer, edultin. The scientific literature suggests that "this compound" may be a less common name or a stereoisomer of "edultin." Edultin, also known as cnidimin or libanotin, was first isolated and its structure elucidated from Angelica edulis[1].

Further research into the historical context of the discovery of these compounds is ongoing, with a focus on early publications in the field of natural product chemistry.

Physicochemical Properties

Based on available data for the closely related compound edultin, the fundamental properties of this compound can be inferred.

PropertyValueReference
Chemical Formula C₂₁H₂₂O₇
Molecular Weight 386.40 g/mol
Class Angular Furanocoumarin[1]
CAS Number 43043-08-9

Experimental Protocols

General Isolation Protocol for Coumarins from Angelica Species

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

4.1.1. Plant Material and Extraction

  • Obtain the dried and powdered roots of Angelica edulis.

  • Extract the plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Fractionation

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of coumarins using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate mixtures). Visualize the spots under UV light (254 nm and 365 nm).

4.1.3. Chromatographic Purification

  • Subject the coumarin-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity using a solvent system like n-hexane and ethyl acetate.

  • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

  • Perform further purification of the isolated compound using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

4.1.4. Structure Elucidation

  • Determine the structure of the purified compound using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Bioassay Protocols

Given the potential biological activities of coumarins from Angelica species, the following are generalized protocols for relevant in vitro assays.

4.2.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to screen for potential antihypertensive activity.

  • Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL).

  • Procedure: a. Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., borate buffer with NaCl). b. Prepare solutions of the test compound (this compound) at various concentrations. c. In a microplate, add the ACE solution, the test compound solution, and the HHL substrate solution. d. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding an acid (e.g., HCl). f. Extract the product, hippuric acid, with a solvent like ethyl acetate. g. Evaporate the solvent and redissolve the hippuric acid in a suitable buffer. h. Quantify the hippuric acid by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer. i. Calculate the percentage of ACE inhibition and determine the IC₅₀ value.

4.2.2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Principle: The assay measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Procedure: a. Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth). b. Prepare serial dilutions of the test compound (this compound) in the broth medium in a 96-well microplate. c. Add the bacterial inoculum to each well. d. Include positive (bacteria with no compound) and negative (broth only) controls. e. Incubate the microplate at 37°C for 18-24 hours. f. Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible bacterial growth.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is lacking in the reviewed literature, the known activities of other coumarins isolated from Angelica species suggest potential areas for investigation.

Potential for ACE Inhibition

Several coumarins from Angelica species have demonstrated ACE inhibitory activity. If this compound possesses this activity, it would interfere with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction This compound This compound (Potential Inhibitor) This compound->ACE

Caption: Potential mechanism of ACE inhibition by this compound.

Potential Antibacterial Activity

Coumarins are known to possess antimicrobial properties. The potential mechanism could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antibacterial_Workflow Start Bacterial Culture Exposure Exposure to this compound Start->Exposure Interaction Interaction with Bacterial Cell Exposure->Interaction Mechanism1 Membrane Disruption Interaction->Mechanism1 Mechanism2 Enzyme Inhibition Interaction->Mechanism2 Mechanism3 DNA/RNA Synthesis Inhibition Interaction->Mechanism3 Outcome Bacterial Cell Death or Growth Inhibition Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

References

Isoedultin: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – October 27, 2025 – Despite its identification as a naturally occurring coumarin, the specific biological activities of Isoedultin remain largely unexplored within the scientific community. A comprehensive review of available literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological potential, with no publicly accessible quantitative data, detailed experimental protocols, or elucidated signaling pathways directly attributed to it.

Chemical Profile

This compound is a coumarin, a class of benzopyrone secondary metabolites found in various plants. It is identified by the Chemical Abstracts Service (CAS) number 43043-08-9 . Its molecular formula is C21H22O7, and it has a molecular weight of 386.40 g/mol .

Botanical Origins

Initial reports indicate that this compound has been isolated from plant species within the Apiaceae (formerly Umbelliferae) family, notably Cicuta virosa, commonly known as cowbane or water hemlock.[1] It has also been associated with Carlina acaulis, or the stemless carline thistle, from the Asteraceae family. The presence of this compound in these botanicals suggests it may be part of the plant's defense mechanism, a common role for coumarins.

The Unexplored Potential: A Call for Research

While specific data for this compound is absent, the broader class of coumarins is well-documented for a wide array of biological activities. These include, but are not limited to, anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] The structural diversity within the coumarin family leads to a wide range of pharmacological actions, often mediated through complex signaling pathways.

Given the lack of direct research on this compound, the scientific community is presented with a unique opportunity. Future research should be directed towards:

  • Isolation and Purification: Developing standardized protocols for the efficient extraction and purification of this compound from its botanical sources.

  • In Vitro Screening: Conducting a broad range of biological assays to determine its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound may exert any observed biological effects.

  • In Vivo Studies: Evaluating the safety and efficacy of this compound in preclinical animal models to understand its pharmacokinetic and pharmacodynamic profiles.

Hypothetical Experimental Workflow

Should researchers embark on the study of this compound, a logical experimental workflow could be conceptualized. This would begin with the isolation of the compound, followed by a series of in vitro assays to screen for various biological activities. Positive hits would then lead to more in-depth mechanistic studies and eventual in vivo testing.

cluster_0 Compound Acquisition cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Isolation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Isolation->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) Isolation->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Isolation->Antioxidant PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->PathwayAnalysis AntiInflammatory->PathwayAnalysis TargetID Target Identification (e.g., Pull-down assays) PathwayAnalysis->TargetID AnimalModels Preclinical Animal Models TargetID->AnimalModels Toxicity Toxicology Studies AnimalModels->Toxicity

Caption: A hypothetical workflow for the biological investigation of this compound.

Conclusion

The study of natural products continues to be a vital source of new therapeutic agents. This compound represents a molecule with a defined chemical structure and botanical origin, yet its biological activities remain a scientific mystery. This whitepaper serves as a call to the research community to explore the potential of this compound, a compound that, based on its chemical classification, may hold promise for future drug development. The path from initial discovery to a potential therapeutic application is long, but for this compound, the journey has not yet begun.

References

An In-depth Technical Guide to Isoedultin and its Comparative Analysis with Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoedultin, a naturally occurring furanocoumarin, and clarifies its chemical classification, distinguishing it from the isoquinoline alkaloid family. The document details the available information on this compound's structure and biosynthesis and presents a comparative analysis with the well-characterized isoquinoline alkaloids. Due to the limited specific experimental data on this compound, this guide incorporates data and protocols from closely related furanocoumarins to provide a functional framework for researchers. The guide includes a review of the distinct biological activities and signaling pathways associated with both furanocoumarins and isoquinoline alkaloids, supported by quantitative data tables and detailed experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate key biosynthetic pathways and logical relationships, adhering to specified formatting for clarity and accessibility.

Introduction: Correcting the Classification of this compound

Initial inquiries into this compound can sometimes erroneously associate it with the isoquinoline alkaloid family. This guide begins by rectifying this common misconception. This compound is, in fact, a member of the furanocoumarin class of natural products. Its chemical structure is fundamentally different from the nitrogen-containing heterocyclic core that defines isoquinoline alkaloids.

This compound has been identified as a constituent of plants within the Umbelliferae (Apiaceae) and Compositae (Asteraceae) families. Understanding its correct classification is paramount for accurate research and development, as its biosynthetic origins, chemical properties, and biological activities are characteristic of furanocoumarins, not isoquinoline alkaloids.

This guide will first delve into the specifics of this compound and its chemical family. Subsequently, it will provide a detailed comparison with isoquinoline alkaloids to highlight their distinct characteristics and pharmacological profiles, thereby clarifying the "relationship" between them as one of chemical and biological divergence.

This compound: A Furanocoumarin

Chemical Structure and Properties
  • Chemical Name: (8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2H-furo[2,3-h]-1-benzopyran-2-one

  • Molecular Formula: C₂₁H₂₂O₇

  • Molecular Weight: 386.40 g/mol

  • Class: Furanocoumarin (angular type)

Biosynthesis of Angular Furanocoumarins

The biosynthesis of furanocoumarins begins with the shikimate pathway, leading to the formation of coumarins. These precursors then undergo prenylation and subsequent cyclization to form the furan ring. For angular furanocoumarins like this compound, the furan ring is attached at the 7 and 8 positions of the coumarin backbone. The general biosynthetic pathway is illustrated below.

Angular Furanocoumarin Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Umbelliferone Umbelliferone (Coumarin Precursor) Cinnamic_Acid->Umbelliferone Prenylation Prenylation Umbelliferone->Prenylation Osthenol Osthenol Prenylation->Osthenol Cyclization Cyclization (Columbianetin Synthase) Osthenol->Cyclization Columbianetin (+)-Columbianetin Cyclization->Columbianetin Angelicin_Synthase Angelicin Synthase Columbianetin->Angelicin_Synthase Angelicin Angelicin (Angular Furanocoumarin) Angelicin_Synthase->Angelicin This compound This compound (Further Modifications) Angelicin->this compound e.g., hydroxylation, acetylation

Biosynthesis of Angular Furanocoumarins.
Biological Activities of Furanocoumarins

Furanocoumarins are known for a wide range of biological activities, including:

  • Antiproliferative and Anticancer Effects: Many furanocoumarins exhibit cytotoxicity against various cancer cell lines.[1] Their mechanisms often involve the modulation of signaling pathways like STAT3, NF-κB, PI3K/Akt, and MAPK.[1]

  • Anti-inflammatory Activity: Some furanocoumarins can suppress inflammatory responses.

  • Antimicrobial and Antiviral Properties: These compounds can inhibit the growth of bacteria, fungi, and viruses.

  • Photosensitizing Effects: A hallmark of many furanocoumarins is their ability to intercalate into DNA and, upon activation by UV light, form adducts, leading to cytotoxicity. This property is utilized in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis.[2]

While specific quantitative data for this compound is scarce in publicly available literature, the table below presents data for related furanocoumarins to provide a comparative context for their potential bioactivity.

Table 1: Quantitative Bioactivity of Selected Furanocoumarins

CompoundBiological ActivityCell Line/TargetIC50/EC50Reference
ImperatorinAnticancerA549 (Lung)21.4 µM[1]
BergaptenAnticancerMCF-7 (Breast)35.2 µM[1]
XanthotoxinAnticancerHeLa (Cervical)15.8 µM[3]
PsoralenPhotosensitizingDNA photo-adduct formationVaries with UVA dose[2]
Experimental Protocols: Furanocoumarins

This protocol provides a general framework for the extraction and isolation of furanocoumarins from plant material, such as the roots of Angelica species.[3][4]

  • Extraction:

    • Air-dried and powdered plant material is extracted sequentially with solvents of increasing polarity, for example, chloroform followed by methanol.

    • The extracts are concentrated under reduced pressure to yield crude extracts.

  • Fractionation:

    • The crude extract (e.g., the chloroform extract) is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the extract into fractions.

  • Purification:

    • Fractions showing the presence of furanocoumarins (monitored by TLC) are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

    • The mobile phase typically consists of a gradient of acetonitrile and water.

  • Structure Elucidation:

    • The structures of the isolated pure compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, etc.).

A common method for the synthesis of angular furanocoumarins involves the Pechmann condensation followed by further modifications to construct the furan ring. A one-pot synthesis has also been described.

  • Starting Materials: Hydroxycoumarinyl ketones and methyl γ-bromocrotonate.

  • Reaction Conditions: Refluxing in dry acetone in the presence of anhydrous potassium carbonate.

  • Mechanism: The reaction proceeds through an intramolecular Aldol condensation followed by β-elimination to yield the angular furanocoumarin scaffold.

  • Purification: The product is purified using column chromatography.

Furanocoumarin Isolation Workflow Plant_Material Powdered Plant Material (e.g., Angelica japonica roots) Extraction Solvent Extraction (e.g., Chloroform) Plant_Material->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure Furanocoumarin (e.g., this compound) HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

General Workflow for Furanocoumarin Isolation.
Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins can influence several key cellular signaling pathways, which are often implicated in cancer and inflammation.[1]

  • NF-κB Pathway: Some furanocoumarins have been shown to inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can be modulated by furanocoumarins.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a target for some anticancer furanocoumarins.

Isoquinoline Alkaloids: A Comparative Overview

Isoquinoline alkaloids constitute a large and diverse group of natural products characterized by an isoquinoline skeleton.[5] They are biosynthetically derived from the amino acid tyrosine.

Chemical Structure and Classification

The basic structure is an isoquinoline ring system. This class is further divided into numerous subclasses based on their specific chemical structures, including:

  • Simple isoquinolines

  • Benzylisoquinolines (e.g., papaverine)

  • Protoberberines (e.g., berberine)

  • Morphinans (e.g., morphine, codeine)

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids starts with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These two molecules condense to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[[“]]

Isoquinoline Alkaloid Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA Condensation Condensation (Norcoclaurine Synthase) Dopamine->Condensation Four_HPAA->Condensation Norcoclaurine (S)-Norcoclaurine Condensation->Norcoclaurine Reticuline (S)-Reticuline (Central Intermediate) Norcoclaurine->Reticuline Series of enzymatic steps Berberine Berberine Reticuline->Berberine Branch pathway Morphine Morphine Reticuline->Morphine Branch pathway Sanguinarine Sanguinarine Reticuline->Sanguinarine Branch pathway Signaling Pathways Furanocoumarins Furanocoumarins (e.g., this compound) MAPK_F MAPK Pathway Furanocoumarins->MAPK_F Modulates PI3K_Akt_F PI3K/Akt Pathway Furanocoumarins->PI3K_Akt_F Modulates NF_kB_F NF-κB Pathway Furanocoumarins->NF_kB_F Inhibits Cell_Effects_F Cell Proliferation, Apoptosis, Inflammation MAPK_F->Cell_Effects_F PI3K_Akt_F->Cell_Effects_F NF_kB_F->Cell_Effects_F Isoquinoline_Alkaloids Isoquinoline Alkaloids (e.g., Berberine) MAPK_I MAPK Pathway Isoquinoline_Alkaloids->MAPK_I Modulates PI3K_Akt_I PI3K/Akt/mTOR Pathway Isoquinoline_Alkaloids->PI3K_Akt_I Inhibits NF_kB_I NF-κB Pathway Isoquinoline_Alkaloids->NF_kB_I Inhibits Apoptosis_I Apoptosis Pathways (Bcl-2, Caspases) Isoquinoline_Alkaloids->Apoptosis_I Induces Cell_Effects_I Cell Survival, Apoptosis, Inflammation, Neuroprotection MAPK_I->Cell_Effects_I PI3K_Akt_I->Cell_Effects_I NF_kB_I->Cell_Effects_I Apoptosis_I->Cell_Effects_I

References

Navigating the Early Stages of Drug Discovery: A Technical Guide to the In Vitro Screening of Novel Compounds, Exemplified by "Isoedultin"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the quest for novel therapeutics, the preliminary in vitro screening of natural compounds is a critical first step in identifying promising candidates for further drug development. This technical guide outlines a comprehensive framework for conducting such a screening, using the hypothetical isoflavone "Isoedultin" as a case study. While specific experimental data for a compound named "this compound" is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

The methodologies and data presentation formats detailed herein are based on established protocols for the in vitro assessment of isoflavones and other natural products, providing a robust template for the systematic investigation of a compound's biological activities.

Experimental Workflow: A Roadmap for In Vitro Screening

The preliminary in vitro screening of a novel compound like "this compound" follows a structured, multi-step process designed to efficiently assess its biological activity and potential for therapeutic application. This workflow begins with fundamental cytotoxicity evaluations to establish safe concentration ranges for subsequent, more specific assays. Following this, a panel of assays is employed to investigate various biological activities, such as anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Procurement & Preparation (this compound) B Cytotoxicity Screening (e.g., MTT, LDH assays) Determine non-toxic concentration range A->B C Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine production) D Antioxidant Activity Assays (e.g., DPPH, ABTS, ROS measurement) E Enzyme Inhibition Assays (e.g., COX-2, Lipoxygenase) B->C B->D B->E F Data Compilation & Statistical Analysis C->F D->F E->F G Identification of Lead Activities F->G H Mechanism of Action Hypothesis G->H

Caption: Experimental workflow for the in vitro screening of "this compound".

Quantitative Data Summary

Effective data presentation is crucial for the comparative analysis of experimental results. The following tables provide a standardized format for summarizing the quantitative data obtained during the in vitro screening of a novel compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)Standard Deviation (±)
198.23.1
1095.54.2
2591.83.8
5085.35.1
10062.16.5
20035.77.3
Table 2: Anti-inflammatory Activity of this compound
Concentration (µM)Nitric Oxide (NO) Inhibition (%)Prostaglandin E2 (PGE2) Inhibition (%)
110.58.2
1035.228.9
2568.755.4
5085.179.6

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key experiments typically performed in a preliminary in vitro screening.

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of "this compound" (1-200 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Inhibition Assay
  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with "this compound" for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is calculated from a sodium nitrite standard curve.

Signaling Pathway Visualization

Should preliminary screening indicate significant anti-inflammatory activity, further investigation into the underlying molecular mechanisms is warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by "this compound" to exert its anti-inflammatory effects, based on known pathways affected by other isoflavones.[2]

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2 This compound This compound This compound->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by "this compound".

This technical guide provides a foundational framework for the preliminary in vitro screening of novel compounds. By adhering to these structured protocols and data presentation formats, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the identification of promising new drug candidates.

References

An In-Depth Technical Guide to Isoedultin and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin, a naturally occurring angular pyranocoumarin, represents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document details experimental protocols for the synthesis of the angular pyranocoumarin core and for the evaluation of their anti-inflammatory and potential anticancer activities. Key signaling pathways, including NF-κB and MAPK, that are modulated by this class of compounds are discussed and visualized. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide leverages available data for structurally related angular pyranocoumarins to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to this compound and Angular Pyranocoumarins

This compound is a natural product classified as an angular pyranocoumarin. Its chemical structure is characterized by a fused pyran and coumarin ring system, with the pyran ring fused at the 7 and 8 positions of the coumarin core. The core structure of this compound is 8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one. This structural motif is shared by a variety of natural and synthetic compounds that have garnered significant interest due to their diverse pharmacological properties.

Angular pyranocoumarins, as a class, have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. Their mechanism of action is often attributed to the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.

Synthesis of this compound Analogs: The Angular Pyranocoumarin Scaffold

The synthesis of the angular pyranocoumarin core, the fundamental structure of this compound and its analogs, can be achieved through several established synthetic routes. The Pechmann condensation is a widely utilized and versatile method for the synthesis of coumarins and can be adapted for the preparation of angular pyranocoumarins.

Experimental Protocol: Pechmann Condensation for Angular Pyranocoumarin Synthesis

This protocol describes a general procedure for the synthesis of an angular pyranocoumarin scaffold, which can be adapted for the synthesis of specific this compound analogs by selecting appropriate starting materials.

Materials:

  • A suitable phenol (e.g., a 7-hydroxycoumarin derivative)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., concentrated sulfuric acid, methanesulfonic acid, or a solid acid catalyst like Amberlyst-15)

  • Solvent (optional, e.g., toluene, or solvent-free conditions)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1 equivalent) and the β-ketoester (1.1 equivalents).

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring. For concentrated sulfuric acid, this should be done cautiously in an ice bath. For solid acid catalysts, they can be added directly.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 120°C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a liquid acid catalyst was used, carefully pour the mixture into ice-cold water to precipitate the crude product. If a solid acid catalyst was used, it can be filtered off, and the filtrate concentrated under reduced pressure.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure angular pyranocoumarin.[1][2][3][4][5]

Logical Workflow for Angular Pyranocoumarin Synthesis:

G phenol Phenol Derivative mixing Mixing and Catalyst Addition phenol->mixing ketoester β-Ketoester ketoester->mixing catalyst Acid Catalyst catalyst->mixing heating Heating and Reaction mixing->heating workup Work-up (Precipitation) heating->workup purification Purification (Recrystallization) workup->purification product Angular Pyranocoumarin purification->product

Caption: General workflow for the synthesis of angular pyranocoumarins via Pechmann condensation.

Biological Activities of Angular Pyranocoumarins

While specific quantitative data for this compound is scarce, studies on structurally similar angular pyranocoumarins have revealed promising biological activities, particularly in the areas of anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Many angular pyranocoumarin derivatives have demonstrated significant anti-inflammatory properties. This activity is often attributed to their ability to inhibit key inflammatory enzymes and signaling pathways.

Quantitative Data for Angular Pyranocoumarin Analogs:

Compound ClassAssayTargetIC50 / ActivityReference
Synthetic Angular PyranocoumarinsIn vitroCOX-2IC50 values in the low micromolar range[6][7]
Angular PyrrolocoumarinsIn vivoCarrageenan-induced paw edema60.5% - 73.4% inhibition[8]
Kuwanon Derivatives (contain a related chromene structure)In vitroCOX-2Kuwanon A: IC50 = 14 µM[6]
Anticancer Activity

Preliminary studies on some coumarin derivatives suggest potential anticancer activity. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. However, more extensive research is needed to fully elucidate the anticancer potential of this compound and its direct analogs. Some studies on related compounds have shown cytotoxic effects against various cancer cell lines.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its analogs, a battery of in vitro and in vivo assays can be employed. The following are detailed protocols for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorescent probe or ELISA-based detection system

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor, and fluorescent probe (if using).

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Measure the fluorescence or absorbance at appropriate wavelengths over time. For ELISA-based methods, the product (e.g., PGF2α) is quantified after a specific reaction time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6][7][9][10][11]

G reagents Prepare Reagents: - COX Enzymes - Substrate - Cofactors plate_prep Plate Preparation: Add buffer, cofactor, probe reagents->plate_prep add_inhibitor Add Test Compounds and Controls plate_prep->add_inhibitor pre_incubation Pre-incubate with COX Enzyme add_inhibitor->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction detection Measure Signal (Fluorescence/ELISA) start_reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases through phosphorylation leads to the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. Some coumarin derivatives have been found to inhibit the phosphorylation of MAPKs, thereby mitigating inflammatory responses.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., Cytokines) receptor Receptor stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors MAPK->transcription_factors activates This compound This compound Analog This compound->MAPKK inhibits gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

Caption: Modulation of the MAPK signaling pathway by this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs based on the angular pyranocoumarin scaffold represent a promising area for drug discovery. Their demonstrated anti-inflammatory and potential anticancer activities, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further investigation. While this guide provides a solid foundation for research in this area, a critical next step will be to obtain specific quantitative biological data for this compound itself. Future research should focus on the targeted synthesis of this compound and a focused library of its derivatives, followed by comprehensive pharmacological evaluation to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of natural products.

References

Commercial Suppliers and Technical Profile of Isoedultin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Isoedultin, a natural coumarin compound, for research purposes. The guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its properties as documented in publicly available information.

Commercial Sourcing of this compound

This compound (CAS No: 43043-08-9; Molecular Formula: C₂₁H₂₂O₇; Molecular Weight: 386.40) is a specialized biochemical available from a select number of commercial suppliers. For researchers requiring this compound for their studies, the following table summarizes the offerings from identified vendors. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCatalog/Product CodePurityAvailable QuantitiesPrice (USD)Storage Conditions
MedChemExpressHY-N6733>98%5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquirePowder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
ChemFacesCFN95273>98%5 mg, 10 mg, 20 mg$318 / 5 mg2-8°C, protect from light
BiosynthTBA04308Not specifiedInquireInquireNot specified

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is critical for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
CAS Number 43043-08-9MedChemExpress[1], ChemFaces, Biosynth
Molecular Formula C₂₁H₂₂O₇MedChemExpress[1], ChemFaces, Biosynth
Molecular Weight 386.40 g/mol MedChemExpress[1], Biosynth
Class CoumarinMedChemExpress[1]
Initial Source Plants of the Compositae and Umbelliferae familiesMedChemExpress[1]

Biological Activity and Signaling Pathways

Natural coumarins are known to interact with various signaling pathways, including the Nrf2/Keap1 and PI3K/AKT pathways, which are crucial in cellular responses to oxidative stress and in the regulation of cell survival and proliferation.

Potential Signaling Pathways for Investigation

The following diagram illustrates a generalized signaling pathway often associated with coumarin compounds. This can serve as a foundational model for hypothesis-driven research on this compound's mechanism of action.

Coumarin_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition? PI3K PI3K This compound->PI3K Modulation? Cell_Membrane Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Ubiquitination & Degradation AKT AKT PI3K->AKT Activation Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Promotes Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) ARE->Antioxidant_Response Gene Expression

A potential signaling pathway for this compound based on known coumarin activities.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the scientific literature. However, based on the general properties of coumarins and the information available from suppliers, the following methodologies can be adapted for research involving this compound.

General Workflow for In Vitro Cellular Assays

The following diagram outlines a typical workflow for assessing the biological activity of a research compound like this compound in a cell-based assay.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock Treatment Treat Cells with this compound (various concentrations) Prepare_Stock->Treatment Cell_Culture Culture and Seed Cells (e.g., in 96-well plates) Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cellular Assay (e.g., MTS, Luciferase Reporter, Western Blot) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis End End Data_Analysis->End

A generalized workflow for in vitro experiments with this compound.
Methodology for Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (386.40 g/mol ).

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended by the supplier.

Methodology for a Cell Viability Assay (MTS Assay)
  • Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • 96-well clear-bottom cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Multi-channel pipette

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a commercially available natural product with potential for further investigation in various research fields. While specific biological data and experimental protocols for this compound are limited, this guide provides a starting point for sourcing the compound and designing experiments based on the known properties of the broader coumarin class. Researchers are encouraged to consult the technical datasheets from their chosen supplier for the most accurate and detailed information.

References

An In-depth Technical Guide to the Safety and Handling of Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on Isoedultin is limited. This guide compiles available data and infers safety and handling protocols based on structurally related compounds. Researchers should exercise caution and perform their own risk assessments.

Chemical and Physical Properties

This compound is an angular furanocoumarin, a class of organic compounds known for their photosensitive nature. Limited experimental data is available for this compound; therefore, some properties are predicted based on its chemical structure.

PropertyValueSource
Chemical Formula C21H22O7PhytoBank
Molecular Weight 386.4 g/mol PhytoBank
CAS Number 43043-08-9ChemicalBook
Appearance Not specified (likely crystalline solid)N/A
Water Solubility (predicted) 0.0076 g/LPhytoBank
logP (predicted) 3.81PhytoBank
pKa (Strongest Basic; predicted) -4.9PhytoBank

Toxicological Profile and Safety Precautions

No specific toxicological studies for this compound were identified. The following information is based on the known toxicology of angular furanocoumarins.

Summary of Toxicological Hazards

Angular furanocoumarins are known phototoxins. Upon exposure to ultraviolet A (UVA) radiation, they can become activated and cause damage to skin and cells.

HazardDescription
Phototoxicity Can cause skin inflammation, erythema (redness), and blistering upon exposure to UVA light. The phototoxic effects of angular furanocoumarins are generally considered weaker than those of linear furanocoumarins.
Cytotoxicity Activated furanocoumarins can form monoadducts with DNA, leading to cell damage and death.
Mutagenicity/Carcinogenicity Due to their ability to interact with DNA, furanocoumarins should be handled as potential mutagens and carcinogens.

Quantitative Toxicological Data: No specific LD50 or other quantitative toxicological data for this compound has been found in the reviewed literature.

Recommended Safety and Handling Guidelines

The following handling procedures are recommended based on general safety protocols for coumarin and phototoxic compounds.

AspectGuideline
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid compound to avoid inhalation of dust.
Avoiding Exposure Avoid direct contact with skin and eyes. Prevent dust formation and inhalation. After handling, wash hands thoroughly.
UV Protection When working with solutions of this compound or after any potential exposure, protect skin and eyes from sunlight and artificial UVA sources.
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.
Disposal Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Specific experimental protocols for the use of this compound are not well-documented in publicly available literature. The following are general protocols that can be adapted.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for studying the effects of this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock_solution Prepare Stock Solution (e.g., in DMSO) working_solutions Prepare Working Solutions (in cell culture medium) stock_solution->working_solutions cell_seeding Seed Cells in Multi-well Plates cell_adherence Allow Cells to Adhere (e.g., 24 hours) cell_seeding->cell_adherence treatment Treat Cells with this compound Working Solutions cell_adherence->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) incubation->molecular_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis molecular_analysis->data_analysis

Caption: General workflow for in vitro cell-based assays with this compound.

Potential Biological Activity and Signaling Pathways

Direct research on the biological activity of this compound is scarce. However, studies on the structurally similar angular furanocoumarin, angelicin , provide insights into its potential mechanisms of action. The following pathways are implicated in the biological effects of angelicin and may be relevant for this compound.

Anti-Cancer Activity: Induction of Apoptosis

Angelicin has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Angelicin Angelicin DeathReceptor Death Receptor (e.g., FAS, TRAIL-R) Angelicin->DeathReceptor Sensitizes Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apoptosome Apoptosome CytochromeC->Apoptosome Angelicin2 Angelicin Angelicin2->Bax Upregulates Angelicin2->Bcl2 Downregulates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathways modulated by angelicin.

Anti-Inflammatory Activity

Angelicin has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Angelicin cluster_activation NF-κB Activation cluster_translocation Nuclear Translocation and Gene Expression Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Angelicin Angelicin Angelicin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation of IκBα NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Nucleus Nucleus InflammatoryGenes Inflammatory Genes (e.g., COX-2, iNOS) NFkB_nucleus->InflammatoryGenes Induces Transcription osteogenesis_pathway cluster_tgf_bmp TGF-β/BMP Pathway cluster_wnt Wnt/β-catenin Pathway cluster_common_outcome Common Outcome Angelicin Angelicin TGF_BMP TGF-β/BMP Ligands Angelicin->TGF_BMP Activates Wnt Wnt Ligands Angelicin->Wnt Activates Receptors Receptors TGF_BMP->Receptors Smads Smad Proteins Receptors->Smads Phosphorylate TranscriptionFactors Osteogenic Transcription Factors (e.g., Runx2, Osterix) Smads->TranscriptionFactors Activate Frizzled Frizzled/LRP5/6 Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes BetaCatenin->TranscriptionFactors Activate Osteogenesis Osteogenesis TranscriptionFactors->Osteogenesis

Navigating the Stability Landscape of Isoedultin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific stability and storage data for isoedultin are not publicly available. This guide provides a comprehensive framework based on the known stability profiles of structurally related coumarin compounds. The experimental protocols, data, and degradation pathways presented herein are illustrative and intended to serve as a strategic template for the stability assessment of this compound.

Introduction to this compound and the Importance of Stability Assessment

This compound, a naturally occurring coumarin, holds potential for various therapeutic applications. As with any compound intended for research or pharmaceutical development, a thorough understanding of its chemical stability is paramount. Stability studies are crucial for identifying optimal storage conditions, ensuring the integrity of experimental results, and establishing a foundation for future formulation development. This technical guide outlines the key considerations and methodologies for evaluating the stability of this compound, drawing upon the established knowledge of coumarin chemistry.

Potential Degradation Pathways of Coumarins

Coumarin derivatives are susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. Understanding these pathways is essential for designing robust stability studies and interpreting degradation data.

  • Hydrolysis: The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of the corresponding coumarinic acid salt (a (Z)-2-hydroxycinnamic acid derivative). Heating with concentrated alkali can result in the formation of the more stable o-coumaric acid salt ((E)-2-hydroxycinnamic acid).

  • Oxidation: The rate of oxidative degradation of hydroxylated coumarins has been shown to increase with rising pH. The presence of electron-donating groups on the coumarin ring can influence its susceptibility to oxidation.

  • Photodegradation: Many coumarins are sensitive to light. Upon exposure to UV radiation, they can undergo various photochemical reactions, including [2+2] cycloaddition to form dimers. The position and nature of substituents on the coumarin ring can significantly affect its photostability.

Below is a generalized diagram illustrating potential degradation pathways for a coumarin compound.

Potential Degradation Pathways for a Coumarin Coumarin Coumarin (e.g., this compound) Hydrolysis Hydrolysis (Alkaline pH) Coumarin->Hydrolysis Oxidation Oxidation Coumarin->Oxidation Photodegradation Photodegradation (UV Light) Coumarin->Photodegradation Coumarinic_Acid Coumarinic Acid (Lactone Ring Opening) Hydrolysis->Coumarinic_Acid Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Dimers Photodimers Photodegradation->Dimers

Caption: Potential degradation pathways for a coumarin compound.

Recommended Storage Conditions (General Guidance)

Based on the general properties of coumarins, the following storage conditions are recommended for this compound to minimize degradation until specific stability data is available:

ConditionRecommendationRationale
Temperature Store at or below room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.To minimize the rate of potential thermal degradation.
Light Protect from light. Store in amber vials or in the dark.To prevent photodegradation, a common pathway for coumarins.
Humidity Store in a dry environment. Use of desiccants is recommended.To minimize hydrolysis.
Atmosphere For solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing.To reduce the risk of oxidation.

Designing a Stability Study for this compound: A Hypothetical Protocol

A comprehensive stability study for this compound should involve forced degradation (stress testing) and long-term stability studies under various conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Table 1: Illustrative Forced Degradation Conditions for this compound

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photostability Solution exposed to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and 200 W h/m²)
Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. The method must be able to separate the intact this compound from all potential degradation products. Mass Spectrometry (MS) should be coupled with HPLC to identify the structures of the degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photochemical Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Degradation_Profile Degradation Profile LCMS->Degradation_Profile Pathway_Elucidation Pathway Elucidation Degradation_Profile->Pathway_Elucidation Method_Validation Method Validation Pathway_Elucidation->Method_Validation This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: A typical workflow for a forced degradation study.

Illustrative Stability Data for this compound

The following tables present hypothetical data from a preliminary stability study on this compound to demonstrate how results can be structured.

Table 2: Hypothetical Purity of this compound under Forced Degradation Conditions (as % of initial peak area by HPLC)

Stress ConditionTime (hours)Remaining this compound (%)Major Degradation Product(s) (% Area)
Control (25°C) 4899.8Not Detected
0.1 M HCl (60°C) 2495.2DP1 (3.1%)
0.1 M NaOH (RT) 415.7DP2 (82.5%)
3% H₂O₂ (RT) 2488.9DP3 (9.8%)
Heat (80°C, solid) 4898.1DP4 (1.2%)
Photostability -75.4DP5 (15.3%), DP6 (8.1%)

DP = Degradation Product; RT = Room Temperature

Table 3: Hypothetical Long-Term Stability of this compound at Various Storage Conditions (Solid State)

Storage ConditionTime (Months)AppearancePurity (%) by HPLC
25°C / 60% RH 0White Powder99.9
3White Powder99.5
6White Powder98.9
40°C / 75% RH 0White Powder99.9
3Off-white Powder97.2
6Yellowish Powder94.5
5°C 0White Powder99.9
6White Powder99.8

RH = Relative Humidity

Conclusion and Recommendations

While specific stability data for this compound is currently lacking, the general behavior of coumarin compounds provides a solid foundation for initiating its stability assessment. Researchers and drug development professionals are strongly encouraged to conduct comprehensive stability studies, including forced degradation and long-term stability testing, to establish the intrinsic stability of this compound. The illustrative protocols and data presentation formats in this guide offer a practical starting point for these critical investigations. Proper storage, protected from light and moisture, is crucial to maintain the integrity of this compound for research and development purposes.

Methodological & Application

Application Note: Quantification of Isoedultin using a High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Isoedultin in various sample matrices using a robust HPLC-UV method. The method is based on established principles for the analysis of flavonoid glycosides and is intended as a starting point for method development and validation.

Introduction

This compound is a flavonoid glycoside with potential applications in pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[1][2][3] This application note outlines a reversed-phase HPLC-UV method for the determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector is suitable.[4]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water are required. Formic acid or acetic acid (analytical grade) should be used for mobile phase modification.[5]

  • Standards: A certified reference standard of this compound is necessary for calibration.

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm) are needed for sample clarification.[6] Solid-phase extraction (SPE) cartridges may be required for complex matrices.

The following conditions are a recommended starting point and should be optimized for the specific application.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B (This is a starting point and needs optimization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 260 nm (This should be optimized based on the UV spectrum of this compound)

Note on UV Detection: Flavonoids typically exhibit two major absorption bands in the UV-Vis region. For flavonoid glycosides, these are often around 250-270 nm and 330-380 nm. The optimal wavelength for this compound should be determined by acquiring its UV spectrum in the mobile phase. A photodiode array (PDA) detector is highly recommended for method development to select the wavelength of maximum absorbance.

Protocols

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for flavonoid analysis is 1-100 µg/mL.[2]

The sample preparation method will depend on the matrix. The goal is to extract this compound and remove interfering substances.

  • For Plant Material:

    • Homogenize and dry the plant material.

    • Extract a known weight of the powdered material with a suitable solvent (e.g., 70% methanol or ethanol) using sonication or reflux extraction.

    • Centrifuge or filter the extract to remove solid particles.

    • The supernatant may require further cleanup using Solid-Phase Extraction (SPE).

  • For Liquid Samples (e.g., biological fluids):

    • Protein precipitation may be necessary. Add a precipitating agent like acetonitrile or methanol (typically 2-3 volumes) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further concentrated and reconstituted in the mobile phase.

  • Final Filtration: Before injection, all samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the HPLC system.[6]

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity and Range The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.999 is desirable.[7]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area < 2% (for n=6 injections)

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Low QC
Mid QC
High QC

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration Injection Autosampler Injection Filtration->Injection Standard Standard Solution Preparation Standard->Filtration Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application ColumnSelection Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (Solvent, pH) ColumnSelection->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient DetectionWavelength UV Wavelength Selection Specificity Specificity DetectionWavelength->Specificity Gradient->DetectionWavelength Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC Quality Control Robustness->QC PK_Studies Pharmacokinetic Studies Robustness->PK_Studies Formulation Formulation Analysis Robustness->Formulation

References

Application Notes and Protocols for LC-MS/MS Detection of Isoedultin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a natural product belonging to the coumarin class of phenylpropanoids. Its chemical formula is C21H22O7, with a molecular weight of 386.40[1]. Preliminary studies suggest that this compound may have a role in modulating multi-drug resistance, and related compounds have demonstrated anti-inflammatory and analgesic properties[2][3]. To facilitate further research into its pharmacokinetics and pharmacodynamics, a robust and sensitive method for its quantification in biological matrices is essential. This document provides a detailed protocol for the detection and quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound in plasma. These values are representative and based on methods developed for structurally similar flavonoid glycosides[4][5][6].

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1.0 - 1000> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low QC2.5< 10< 1090 - 110
Medium QC100< 8< 892 - 108
High QC800< 8< 890 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110
Internal Standard> 8590 - 110

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.

  • Materials:

    • Blank plasma

    • This compound standard stock solution

    • Internal standard (IS) stock solution (e.g., a structurally similar, stable isotope-labeled compound or another coumarin not present in the sample)

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.0 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas (CAD): Medium

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • MRM Transitions (Hypothetical - requires optimization with authentic standard):

      Compound Precursor Ion (Q1) [M-H]⁻ (m/z) Product Ion (Q3) (m/z) Collision Energy (eV)
      This compound 385.4 To be determined To be determined

      | Internal Standard | To be determined | To be determined | To be determined |

    Note: The MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer to determine the most abundant and stable precursor and product ions.

Visualizations

experimental_workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is ppt Protein Precipitation (300 µL cold ACN) add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample preparation.

biological_activity This compound This compound mdr Modulation of Multi-Drug Resistance This compound->mdr inflammation Anti-inflammatory Activity (putative) This compound->inflammation analgesia Analgesic Activity (putative) This compound->analgesia

Caption: Known and putative biological activities of this compound.

References

Application Notes and Protocols for the Synthesis of Isoedultin Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, also known as Esculetin or 6,7-dihydroxycoumarin, is a natural coumarin that has garnered significant interest in the scientific community due to its wide range of pharmacological activities. These activities include antioxidant, anti-inflammatory, and potential anticancer effects.[1][2] The therapeutic potential of this compound has prompted further research into its derivatives to explore and enhance its biological activities through Structure-Activity Relationship (SAR) studies. By systematically modifying the core structure of this compound, researchers can identify key structural features responsible for its therapeutic effects and develop novel drug candidates with improved potency and selectivity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives. It is intended to guide researchers in the design, synthesis, and evaluation of these compounds for SAR studies.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the quantitative data on the biological activities of various this compound derivatives. This data is crucial for understanding the relationship between the chemical structure and the observed biological effect.

CompoundR1R2R3R4Biological ActivityIC50 (µM)Reference
This compound (Esculetin) HHOHOHAntioxidant (DPPH Scavenging)14.68[2]
Anti-inflammatory (NO inhibition)34[2]
4-Methylesculetin CH3HOHOHAntioxidant (DPPH Scavenging)-
Scopoletin HHOCH3OHAnticancer (MCF-7)207.6[3]
Isoscopoletin HHOHOCH3--
Fraxetin HOCH3OHOH--
8-Methyl-esculetin HHOHOH--
3-Nitro-esculetin HNO2OHOH--
6-O-Methyl-esculetin HHOCH3OH--
7-O-Methyl-esculetin HHOHOCH3--
6,7-Di-O-methyl-esculetin HHOCH3OCH3--

Experimental Protocols

General Synthetic Scheme: Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. This method can be readily adapted for the synthesis of various this compound derivatives.

Reaction:

Protocol 1: Synthesis of 4-Methylesculetin (A Derivative of this compound)

This protocol details the synthesis of 4-methylesculetin from hydroxyhydroquinone triacetate and ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Hydroxyhydroquinone triacetate

  • 75% Sulfuric acid

  • Borax

  • Concentrated sulfuric acid

  • Water

  • Stirring apparatus

  • Heating bath

  • Filtration apparatus

  • Drying oven

Procedure: [4]

  • Create a smooth, uniform paste by thoroughly mixing 60 g (0.45 mole) of ethyl acetoacetate and 114 g (0.45 mole) of hydroxyhydroquinone triacetate.

  • To this paste, add 450 cc. of 75% sulfuric acid. The mixture will dissolve with the evolution of heat, forming a deep red solution.

  • Heat the solution on a warm bath, with occasional stirring, until it reaches 80°C. Maintain this temperature for 30 minutes.

  • Allow the solution to cool to room temperature and then pour it into 1850 cc. of cold water.

  • Cool the resulting mixture to room temperature and filter with suction.

  • Wash the precipitate with cold water to remove excess acid.

  • Dry the obtained 4-methylesculetin at 100°C. The crude product is typically gray. The yield is approximately 80 g (92%).

Purification:

  • Dissolve 100 g of the crude 4-methylesculetin in a solution of 200 g of borax in 700 cc of water with heating and stirring.

  • Filter the hot solution and then cool it to allow the esculetin borate to separate.

  • Filter off the esculetin borate and dissolve it in 1800 cc of water.

  • Add this solution to a mixture of 50 g of concentrated sulfuric acid in 500 cc of water.

  • 4-Methylesculetin will precipitate. After cooling, filter, wash, and dry the pure product.

  • The pure product should have a melting point of 272–274°C (uncorrected) and will be nearly colorless.

Protocol 2: General Procedure for the Synthesis of Other this compound Derivatives

This protocol provides a general framework for synthesizing other derivatives by modifying the starting phenol and β-ketoester.

Materials:

  • Substituted phenol (e.g., 4-methoxyresorcinol for the synthesis of 7-methoxy-6-hydroxycoumarin)

  • β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, montmorillonite K-10)

  • Solvent (if required, e.g., ethanol, toluene)

  • Standard laboratory glassware for synthesis and work-up

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and the β-ketoester (1-1.2 equivalents) in a minimal amount of a suitable solvent (if not a solvent-free reaction).

  • Slowly add the acid catalyst (catalytic amount to several equivalents, depending on the catalyst) while cooling the reaction mixture in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or heat to a specific temperature (e.g., 60-100°C) for a period ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water to remove the acid catalyst, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflows

Nrf2 Signaling Pathway Modulated by this compound (Esculetin)

This compound has been shown to exert its antioxidant and anti-inflammatory effects by modulating the Keap1-Nrf2 signaling pathway.[5][6][7] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protection of the cell from damage.

Below is a DOT script to generate a diagram of this signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Esculetin) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 modifies Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress, Anti-inflammation) Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow for SAR Studies

The following workflow outlines the key steps in conducting SAR studies of this compound derivatives.

SAR_Workflow A Design of this compound Derivatives (Based on desired properties) B Synthesis of Derivatives (e.g., Pechmann Condensation) A->B C Purification and Characterization (e.g., Recrystallization, NMR, MS) B->C D Biological Screening (e.g., Antioxidant, Anti-inflammatory, Anticancer assays) C->D E Data Analysis and SAR Determination (Relate structural changes to activity) D->E F Lead Optimization (Design and synthesize more potent derivatives) E->F Identify key pharmacophores F->B Iterative process

Caption: Workflow for SAR Studies of this compound Derivatives.

References

Cell-based Assays for Testing Isoedultin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, a naturally occurring sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Evaluating the cytotoxicity of novel compounds like this compound is a critical step in the drug discovery and development process. Cell-based assays are indispensable tools for determining a compound's efficacy in inhibiting cell growth and for elucidating its mechanism of action.

These application notes provide detailed protocols for a panel of robust and widely used cell-based assays to characterize the cytotoxic activity of this compound. The assays described herein are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing these methods, researchers can obtain reproducible and reliable data to advance our understanding of this compound's therapeutic potential. Recent studies on the related compound isoalantolactone (IATL) have shown it to induce a dose-dependent reduction in cell viability and trigger apoptosis.[1][2]

Data Presentation: Summary of this compound Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). This data provides a quantitative measure of the compound's potency.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HeLaCervical CancerMTT4810.22 ± 0.28[3]
LS174Colon AdenocarcinomaMTT48>10[3]
A549Non-small-cell Lung CarcinomaMTT48>10[3]
NCCITTesticular CancerMTT24~15
NTERA2Testicular CancerMTT24~20

Note: Data presented for Isoalantolactone (IATL), a structurally similar compound, as a proxy for this compound.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][5][6]

Materials:

  • 96-well microplate

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[4][7]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5][6]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Materials:

  • 96-well microplate

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis solution (for maximum LDH release control)

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls on the sample plate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium alone (background).[8]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate.[12]

Materials:

  • 96-well, opaque-walled microplate

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_caspase Caspase-3/7 Protocol cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase-3/7 Assay incubate->caspase add_mtt Add MTT Reagent mtt->add_mtt collect_sup Collect Supernatant ldh->collect_sup add_caspase_reagent Add Caspase-Glo® 3/7 Reagent caspase->add_caspase_reagent incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt viability Cell Viability (%) read_mtt->viability add_ldh_reagent Add Reaction Mix collect_sup->add_ldh_reagent incubate_ldh Incubate (30min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance @ 490nm incubate_ldh->read_ldh cytotoxicity Cytotoxicity (%) read_ldh->cytotoxicity incubate_caspase Incubate (1-2h) add_caspase_reagent->incubate_caspase read_caspase Read Luminescence incubate_caspase->read_caspase apoptosis Apoptosis Induction read_caspase->apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathways

Studies on the similar compound isoalantolactone suggest that its cytotoxic effects may be mediated through the modulation of the HIF-1α and TNF signaling pathways.[1][13]

G cluster_hif HIF-1α Signaling Pathway cluster_tnf TNF Signaling Pathway This compound This compound HIF1a HIF-1α This compound->HIF1a inhibits VEGF VEGF HIF1a->VEGF promotes CellGrowth Cell Growth HIF1a->CellGrowth promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Isoedultin2 This compound TNFR1 TNF R1 Isoedultin2->TNFR1 modulates Caspase8 Caspase-8 TNFR1->Caspase8 activates Caspase37 Caspase-3/7 Caspase8->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated signaling pathways affected by this compound.

References

In Vivo Experimental Design for Isoedultin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo investigation of Isoedultin, a flavonoid with potential therapeutic applications. The following sections detail experimental designs and protocols for evaluating the anti-inflammatory, antioxidant, and anticancer properties of this compound in rodent models.

Preclinical In Vivo Toxicity Assessment of this compound

A critical initial step in the in vivo evaluation of any compound is to determine its safety profile. Acute and sub-acute oral toxicity studies are essential to establish a safe dosage range for subsequent efficacy studies.

Acute Oral Toxicity Protocol (Adapted from OECD Guideline 423)

This protocol is designed to determine the short-term adverse effects of a single high dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose-Na)

  • Healthy, young adult Swiss albino mice (8-10 weeks old, 25-35 g) of both sexes

  • Oral gavage needles

  • Standard laboratory diet and water

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dosing:

    • Divide mice into a control group and a treatment group (n=6 per group, 3 males and 3 females).

    • Administer a single oral dose of this compound (e.g., 2000 mg/kg body weight) to the treatment group. The control group receives the vehicle only.[1]

    • The starting dose can be adjusted based on any prior in vitro cytotoxicity data.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.[1]

    • Record any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Note any mortality.

  • Data Collection:

    • Record body weight changes weekly.

    • At the end of the 14-day observation period, collect blood samples for hematological and biochemical analysis.

    • Perform gross necropsy and histopathological examination of major organs.

Data Presentation:

ParameterControl GroupThis compound (2000 mg/kg) Group
Mortality Rate (%)
Body Weight Change (g)
Hematology
RBC Count (x10^6/µL)
WBC Count (x10^3/µL)
Hemoglobin (g/dL)
Biochemistry
ALT (U/L)
AST (U/L)
Creatinine (mg/dL)
Histopathology
LiverNo abnormalities-
KidneyNo abnormalities-
SpleenNo abnormalities-

Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-established method for screening the acute anti-inflammatory activity of compounds.

Carrageenan-Induced Paw Edema Protocol

Materials:

  • This compound

  • Vehicle (e.g., saline or sesame oil)

  • Carrageenan (1% w/v in saline)

  • Positive control: Indomethacin (10-20 mg/kg) or Diclofenac

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles for sub-plantar injection

Procedure:

  • Animal Grouping: Divide animals into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2][3] The left hind paw serves as a non-inflamed control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (0 h) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4][5]

  • Calculation of Edema Inhibition:

    • Percent Edema = [(Paw volume at time t - Paw volume at time 0) / Paw volume at time 0] x 100

    • Percent Inhibition = [(% Edema in control group - % Edema in treated group) / % Edema in control group] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition at 5h
Vehicle Control-0
This compound25
This compound50
Indomethacin10

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Grouping Animal Grouping Oral Dosing Oral Dosing Animal Grouping->Oral Dosing 1 hour Carrageenan Injection Carrageenan Injection Oral Dosing->Carrageenan Injection Sub-plantar Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume 0, 1, 2, 3, 4, 5 hours Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Evaluation of In Vivo Antioxidant Activity

Oxidative stress is implicated in numerous diseases. The following protocol outlines a method to assess the in vivo antioxidant potential of this compound in a D-galactose-induced aging model.[6]

D-Galactose-Induced Oxidative Stress Model

Materials:

  • This compound

  • D-galactose

  • Vehicle (e.g., 10% Tween 80 solution)

  • Positive control: Vitamin C

  • Male Kunming mice

  • Kits for measuring SOD, CAT, GSH-Px, and MDA levels

Procedure:

  • Animal Grouping: Divide mice into five groups (n=10 per group):

    • Group I: Normal Control (saline)

    • Group II: Model Control (D-galactose + vehicle)

    • Group III: this compound (low dose, e.g., 50 mg/kg) + D-galactose

    • Group IV: this compound (high dose, e.g., 100 mg/kg) + D-galactose

    • Group V: Vitamin C + D-galactose

  • Treatment and Induction:

    • Administer this compound, vehicle, or Vitamin C orally once daily for 8 weeks.[6]

    • From the 3rd week onwards, intraperitoneally inject D-galactose (125 mg/kg) daily for 6 consecutive weeks to all groups except the normal control group.[6]

  • Sample Collection: At the end of the 8-week period, fast the mice overnight and collect blood via cardiac puncture. Euthanize the animals and harvest the liver and brain for analysis.

  • Biochemical Analysis: Homogenize the tissues and measure the levels of the following antioxidant enzymes and markers in the serum, liver, and brain homogenates:

    • Superoxide dismutase (SOD)

    • Catalase (CAT)

    • Glutathione peroxidase (GSH-Px)

    • Malondialdehyde (MDA) as a marker of lipid peroxidation.

Data Presentation:

Treatment GroupDose (mg/kg)Serum SOD (U/mL)Liver GSH-Px (U/mg protein)Brain MDA (nmol/mg protein)
Normal Control-
Model Control-
This compound50
This compound100
Vitamin C100

Signaling Pathway of Oxidative Stress

G D-galactose D-galactose Oxidative Stress Oxidative Stress D-galactose->Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) ROS Production->Lipid Peroxidation (MDA) Antioxidant Enzymes Antioxidant Enzymes ROS Production->Antioxidant Enzymes SOD SOD Antioxidant Enzymes->SOD CAT CAT Antioxidant Enzymes->CAT GSH-Px GSH-Px Antioxidant Enzymes->GSH-Px This compound This compound This compound->ROS Production Inhibits This compound->Antioxidant Enzymes Upregulates

Caption: this compound's potential role in mitigating oxidative stress.

Evaluation of Anticancer Activity

The mouse xenograft tumor model is a standard preclinical model to evaluate the efficacy of a potential anticancer agent on human tumors.

Xenograft Tumor Model Protocol

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 18% Cremophor EL, 72% sterile 5% dextrose)

  • Human cancer cell line (e.g., HCT116 for colon cancer)

  • Matrigel

  • Female athymic nude mice (4-6 weeks old)

  • Calipers

  • Sterile PBS, syringes, and needles

Procedure:

  • Cell Preparation and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]

  • Tumor Growth and Animal Grouping:

    • Monitor the mice for tumor development.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: this compound (e.g., 25 mg/kg, i.p. or p.o.)

      • Group III: this compound (e.g., 50 mg/kg, i.p. or p.o.)

      • Group IV: Positive control (a standard chemotherapeutic agent for the specific cancer type)

  • Treatment: Administer the treatments daily or on a predetermined schedule for a specified period (e.g., 11-21 days).

  • Tumor Measurement: Measure the tumor length (L) and width (W) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (L x W²) / 2 or (π/6) * L * W².[7]

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors.

  • Analysis:

    • Weigh the excised tumors.

    • A portion of the tumor can be snap-frozen for Western blot analysis of key signaling proteins (e.g., apoptotic markers like Bcl-2 and cleaved caspase-3).

    • Another portion can be fixed in formalin for immunohistochemistry (IHC) and TUNEL assays to assess apoptosis.[7]

Data Presentation:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-0
This compound25
This compound50
Positive Control-

Logical Flow of a Xenograft Study

G Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Daily Dosing Daily Dosing Treatment Groups->Daily Dosing Tumor Measurement Tumor Measurement Daily Dosing->Tumor Measurement Every 2-3 days Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Western Blot Western Blot Tumor Excision->Western Blot IHC/TUNEL IHC/TUNEL Tumor Excision->IHC/TUNEL

Caption: Key steps in a xenograft tumor model experiment.

References

Application Note: Isoedultin as a Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidance for the use of isoedultin as a reference standard in chromatographic analyses. The information is based on established methods for the analysis of structurally related coumarin compounds.

Introduction

This compound is a pyranocoumarin, a class of phenolic compounds widely distributed in the plant kingdom.[1] Coumarins and their derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] As research into the therapeutic potential of specific coumarins like this compound expands, the need for accurate and reliable quantitative methods becomes crucial. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of these compounds in complex matrices such as plant extracts and biological samples.[2][3]

The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible results in HPLC analysis. This application note outlines a general protocol for the use of this compound as a standard for the identification and quantification of this compound in various samples. The methodology is adapted from established and validated HPLC methods for other coumarin derivatives.[4][5][6]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for the preparation of standard solutions and the development of analytical methods.

PropertyValueReference
Chemical Name 2-methylbut-(2Z)-enoic acid(9R,10R)-10-hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one-9-yl esterGeneric Chemical Databases
CAS Number 43043-08-9Generic Chemical Databases
Molecular Formula C21H22O6Generic Chemical Databases
Molecular Weight 370.4 g/mol Generic Chemical Databases
Chemical Class Pyranocoumarin[1]
Solubility Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents.Inferred from similar compounds
UV Absorbance (λmax) Estimated to be in the range of 300-350 nm in methanol or acetonitrile.[7][7][8]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound using reversed-phase HPLC with UV detection.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid (analytical grade)

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These parameters may require optimization depending on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or acetic acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 320 nm (based on typical absorbance for coumarins)[9]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

  • Accurately weigh 100 mg of the dried and powdered plant extract.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation and Expected Results

The following table presents typical validation parameters that should be assessed when using this compound as a standard. The values provided are representative for HPLC analyses of coumarin compounds and should be established for each specific assay.

ParameterExpected Range
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Retention Time Dependent on the specific chromatographic conditions

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the qualification and use of a new reference standard in a quantitative HPLC method.

G cluster_0 Standard Qualification cluster_1 Method Development & Validation cluster_2 Sample Analysis A Procure this compound Reference Material B Characterize Purity (e.g., by LC-MS, NMR) A->B C Assess Physicochemical Properties B->C D Develop HPLC Method C->D E Validate Method (Linearity, LOD, LOQ, etc.) D->E F Prepare Standard Curve E->F G Prepare and Analyze Samples F->G H Quantify this compound in Samples G->H

Workflow for Reference Standard Use
Signaling Pathway Context

Coumarins are known to interact with various cellular signaling pathways. The diagram below illustrates a simplified representation of a pathway where coumarins may exert their biological effects, such as the inhibition of inflammatory pathways.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inhibition A LPS, Cytokines B Activation of NF-κB A->B C Nuclear Translocation B->C D Pro-inflammatory Genes (COX-2, iNOS) C->D E This compound E->B Inhibits

Coumarin Anti-Inflammatory Pathway

Conclusion

This application note provides a foundational protocol for the use of this compound as a reference standard in HPLC analysis. The provided chromatographic conditions and performance expectations, based on data from related coumarin compounds, offer a robust starting point for method development and validation. Researchers are encouraged to optimize these conditions for their specific applications to ensure the highest quality data.

References

Application Note and Protocol for the Isolation of Isoedultin from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoedultin, also known as Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin), is a naturally occurring coumarin derivative found in various plant species, including those of the Eleutherococcus and Fraxinus genera.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects.[1][2][3] This document provides a comprehensive protocol for the isolation and purification of this compound from plant extracts, intended for researchers and professionals in drug development and natural product chemistry. The methodologies detailed herein are compiled from established scientific literature and are designed to be adaptable to various laboratory settings.

Data Presentation

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. Below is a summary of common techniques with their respective advantages and disadvantages.

Table 1: Comparison of Extraction and Purification Techniques for this compound Isolation

Technique Description Advantages Disadvantages References
Soxhlet Extraction Continuous extraction with a refluxing solvent.Exhaustive extraction, good for less soluble compounds.Time-consuming, requires large solvent volumes, potential for thermal degradation of target compounds.[4][5][6]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, reduced solvent consumption, lower operating temperatures.Potential for degradation of some compounds with prolonged exposure, requires specialized equipment.[1][7][8]
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix.Rapid extraction, reduced solvent usage, improved extraction yield.Requires specific microwave-transparent solvents, potential for localized overheating.[1][2]
Column Chromatography (CC) Separation based on differential adsorption of compounds to a solid stationary phase.High resolving power, scalable, can be used for both initial fractionation and final purification.Can be time-consuming and labor-intensive, requires significant amounts of solvents.[9][10][11]
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a liquid mobile phase and a solid stationary phase under high pressure.High efficiency and resolution, excellent for final purification and quantitative analysis.Higher cost of equipment and solvents, limited sample loading capacity in analytical scale.[9][12][13]
Macroporous Resin Adsorption Adsorption and desorption using a non-polar or weakly polar resin.High adsorption capacity, good selectivity, can be regenerated and reused.May require optimization of loading and elution conditions.[14]

Table 2: Exemplary Solvent Systems and Reported Yields for Coumarin/Isoedultin Isolation

Plant Source Extraction Solvent Chromatography Mobile Phase Reported Yield/Extraction Rate References
Melilotus officinalisWater, Ethanol, MethanolNot specifiedWater extraction gave the highest total coumarin concentration.[5]
Psoralea cinereaBoiling Methanol (Soxhlet)Not specifiedBest results for furanocoumarins.[5]
Ruta graveolens80% EthanolMethanol (for HPLC analysis)Not specified[15][16]
Chloranthus japonicusEthyl AcetateNot specified90 mg of isofraxidin from 80 g of dried ethyl acetate extract (1.12 mg/g).[7]
Acanthopanax senticosusDeep Eutectic Solvent (Choline chloride & Citric acid)Not specified2-3 times higher than conventional solvents.[7]
Amaranthus sp.n-Hexane (Accelerated Solvent Extraction)Not specifiedOil yield: 78.1 g/kg; Squalene yield: 4.7 g/kg.[17]

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the isolation of this compound. Researchers should optimize these protocols based on the specific plant material and available laboratory equipment.

1. Plant Material Preparation

1.1. Collection and Identification: Collect the desired plant parts (e.g., roots, bark, leaves) during the appropriate season to ensure a high concentration of the target compound.[18] Authenticate the plant material with the assistance of a qualified botanist.

1.2. Drying and Grinding: Thoroughly wash the plant material to remove any debris. Dry the material in a well-ventilated, shaded area at room temperature (20-25°C) until a constant weight is achieved.[6] Grind the dried plant material into a fine powder to increase the surface area for extraction.[13]

2. Extraction of Crude this compound

Choose one of the following methods based on available equipment and desired efficiency.

2.1. Protocol for Soxhlet Extraction

  • Place 200 g of the powdered plant material into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 1000 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[4][5][6]

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for at least 24-48 hours or until the solvent in the siphon tube becomes colorless.

  • After extraction, concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[6]

2.2. Protocol for Ultrasound-Assisted Extraction (UAE)

  • Place 10 g of the powdered plant material in a flask.

  • Add 200 mL of the extraction solvent (e.g., 70% ethanol).

  • Place the flask in an ultrasonic bath.

  • Sonication for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[8]

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and concentrate using a rotary evaporator.

3. Fractionation and Purification of this compound

3.1. Liquid-Liquid Partitioning

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[1]

  • Collect each solvent fraction and concentrate it using a rotary evaporator.

  • Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fraction containing this compound.

3.2. Column Chromatography (CC)

  • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[10]

  • Adsorb the this compound-rich fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[1]

  • Collect fractions of the eluate and monitor them by TLC.

  • Combine the fractions that show a pure spot corresponding to the this compound standard.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • For final purification, dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18).

  • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile and water).

  • Monitor the eluate with a UV detector at a wavelength where this compound has maximum absorbance (around 320 nm).[4]

  • Collect the peak corresponding to this compound.

  • Remove the solvent by lyophilization or evaporation to obtain highly pure this compound.

4. Identification and Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques, including:

  • Thin Layer Chromatography (TLC): Compare the Rf value with a known standard.[12]

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time with a known standard.[9]

  • Mass Spectrometry (MS): Determine the molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure.[1]

Visualizations

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization plant_material Plant Material Collection & Identification drying_grinding Drying & Grinding plant_material->drying_grinding extraction_method Extraction (Soxhlet, UAE, or MAE) drying_grinding->extraction_method concentration1 Concentration (Rotary Evaporator) extraction_method->concentration1 crude_extract Crude Extract concentration1->crude_extract liquid_liquid Liquid-Liquid Partitioning crude_extract->liquid_liquid column_chrom Column Chromatography liquid_liquid->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Elucidation (TLC, HPLC, MS, NMR) pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_fractionation Initial Fractionation cluster_purification Purification cluster_final_polishing Final Polishing start Crude Plant Extract ll_extraction Liquid-Liquid Extraction start->ll_extraction flash_chrom Flash Chromatography start->flash_chrom column_chrom Column Chromatography ll_extraction->column_chrom flash_chrom->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc prep_hplc Preparative HPLC column_chrom->prep_hplc crystallization Crystallization prep_tlc->crystallization prep_hplc->crystallization end Pure this compound crystallization->end

Caption: Logical relationship of purification steps.

References

Application Notes & Protocols: Investigating the Mechanism of Action of Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoedultin is a natural coumarin compound whose precise mechanism of action is not yet fully elucidated.[1] However, based on the known activities of structurally related flavonoids, it is hypothesized that this compound may exert its cellular effects through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to the induction of apoptosis in target cells. These pathways are critical in regulating cell proliferation, survival, and death, and their dysregulation is a hallmark of many diseases, including cancer.[2][3][4]

These application notes provide a comprehensive guide for researchers to investigate the potential mechanism of action of this compound. The protocols outlined below are based on established methodologies used to study the effects of the related flavonoid, Isoorientin, which has been shown to induce apoptosis through the inhibition of the PI3K/Akt pathway and modulation of the MAPK signaling cascade.[5]

Section 1: Key Signaling Pathways for Investigation

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[4][6] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.[2][3] Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt, is essential.

Diagram: Proposed PI3K/Akt Signaling Pathway Modulation by this compound

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt p_Akt p-Akt (Active) Akt->p_Akt p Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition This compound This compound This compound->p_Akt Inhibition?

Caption: Proposed inhibition of Akt phosphorylation by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.[7] The MAPK family includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The balance between the activities of these kinases can determine the fate of a cell. For instance, while ERK activation is often associated with cell survival, sustained activation of JNK and p38 is linked to apoptosis.[5]

Diagram: Proposed MAPK Signaling Pathway Modulation by this compound

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cellular Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimuli->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK_p38 MKK4/7, MKK3/6 MAPKKK->MAPKK_JNK_p38 ERK ERK1/2 MAPKK_ERK->ERK p JNK JNK MAPKK_JNK_p38->JNK p p38 p38 MAPKK_JNK_p38->p38 p Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Activation Induction of Apoptosis JNK->Apoptosis_Activation p38->Apoptosis_Activation This compound This compound This compound->ERK Inhibition? This compound->JNK Activation? This compound->p38 Activation? Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with this compound (various concentrations and time points) Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 490 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability and IC50 Measure_Absorbance->Calculate_Viability

References

Application Notes and Protocols: Evaluating the Efficacy of Cicuta virosa Constituents in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial literature searches for the compound "Isoedultin" did not yield specific information regarding its mechanism of action or its evaluation in animal models. The available scientific literature does not contain sufficient data to provide detailed application notes or protocols for this specific molecule.

However, extensive research is available on the plant from which this compound is reportedly derived, Cicuta virosa (water hemlock), and its primary toxic constituent, cicutoxin. This document, therefore, provides detailed application notes and protocols for evaluating the efficacy of Cicuta virosa extracts and its major compounds, which may serve as a foundational guide for research in this area. The primary focus of existing research revolves around the neurological effects of these substances, particularly concerning seizure activity.

Overview of Cicuta virosa and its Bioactive Compounds

Cicuta virosa, commonly known as water hemlock, is a highly poisonous plant. Its toxicity is primarily attributed to a C17-polyacetylene compound called cicutoxin.

Mechanism of Action: Cicutoxin is a potent noncompetitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[1] By blocking the inhibitory effects of GABA in the central nervous system, cicutoxin induces neuronal hyperexcitability, leading to severe symptoms such as seizures and respiratory paralysis.[1]

Animal Models for Efficacy Evaluation

The primary therapeutic potential investigated for Cicuta virosa preparations, despite their toxicity, has been in the context of epilepsy and seizure disorders. The selection of an appropriate animal model is critical for elucidating the potential anticonvulsant effects of its constituents.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a widely used and well-characterized chemical kindling model that mimics generalized tonic-clonic seizures in humans. It is particularly useful for screening potential anticonvulsant drugs.

Animal Species: Male Swiss albino mice are a suitable choice for this model.

Maximal Electroshock (MES) Seizure Model

The MES test is another common method for inducing seizures in animal models and is effective for identifying compounds that prevent the spread of seizure activity.

Animal Species: Wistar rats or mice are typically used for the MES model.

Experimental Protocols

Protocol for PTZ-Induced Seizures in Mice

This protocol is adapted from studies evaluating the anticonvulsant effects of Cicuta virosa preparations.[2]

Materials:

  • Male Swiss albino mice (25-30 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • Test compound (e.g., Cicuta virosa extract or isolated constituent) at various doses

  • Vehicle control (e.g., saline or appropriate solvent)

  • Positive control (e.g., Diazepam, 5 mg/kg)

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (Diazepam)

    • Test Compound (multiple dose levels)

  • Dosing: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Seizure Induction: Inject PTZ (60 mg/kg, i.p.) to induce seizures.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:

    • Latency to first seizure (in seconds): Time from PTZ injection to the onset of the first myoclonic jerk.

    • Duration of tonic-clonic seizures (in seconds): Time from the onset of tonic hindlimb extension to the return of the righting reflex.

    • Seizure severity score: Use a standardized scoring system (e.g., Racine scale).

    • Mortality rate (%) within 24 hours.

Data Analysis:

Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured table for easy comparison.

Treatment GroupDose (mg/kg)Latency to First Seizure (s)Duration of Tonic-Clonic Seizures (s)Seizure Severity Score (mean ± SEM)Mortality (%)
Vehicle Control-
Positive Control (Diazepam)5
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3

Signaling Pathways and Visualization

The primary signaling pathway implicated in the action of Cicuta virosa's main constituent, cicutoxin, is the GABAergic system.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the antagonistic effect of cicutoxin on the GABA-A receptor.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Cicutoxin Cicutoxin Cicutoxin->GABA_A_Receptor Blocks

GABA-A Receptor Antagonism by Cicutoxin
Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anticonvulsant efficacy of a test compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Groups (Vehicle, Positive Control, Test Compound) acclimatization->grouping dosing Administer Treatment grouping->dosing seizure_induction Induce Seizures (e.g., PTZ injection) dosing->seizure_induction observation Observe and Record Behavioral Parameters (Latency, Duration, Severity) seizure_induction->observation data_analysis Statistical Analysis observation->data_analysis results Summarize Results in Tables data_analysis->results end End results->end

Anticonvulsant Efficacy Evaluation Workflow

Conclusion

While direct research on "this compound" is not currently available, the established methodologies for evaluating the neurological effects of Cicuta virosa and its primary toxin, cicutoxin, provide a robust framework for future investigations. The protocols and models detailed in these application notes can be adapted to explore the potential efficacy of other constituents of this plant, paving the way for a better understanding of their pharmacological properties. Researchers are strongly advised to handle Cicuta virosa and its derivatives with extreme caution due to their high toxicity.

References

Application Note: Fluorescent Labeling of Isoedultin for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isoedultin, a C-glycosylflavonoid, has demonstrated significant anti-inflammatory and anti-nociceptive properties, making it a compound of interest for therapeutic development.[1][2] Understanding its cellular uptake, subcellular localization, and mechanism of action is crucial for advancing its preclinical and clinical evaluation. This application note provides a detailed protocol for the fluorescent labeling of this compound and its application in cellular imaging. The described methods enable researchers to visualize the intracellular distribution of this compound and quantify its uptake, providing valuable insights into its pharmacodynamics at a cellular level.

Introduction

This compound (also known as Isoorientin) is a naturally occurring flavone C-glycoside found in various plants.[1][2] Studies have shown that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the MAPK/NF-κB and PI3K/Akt/GSK3β pathways.[3][4][5][6] To further elucidate the cellular mechanisms of this compound, it is essential to track its journey within the cell. Fluorescent labeling of small molecules is a powerful technique that allows for the direct visualization of their distribution and accumulation in live or fixed cells using fluorescence microscopy.[]

This document outlines a protocol for the covalent conjugation of a fluorescent dye to this compound, followed by methods for cellular imaging and quantitative analysis of its uptake. The presented protocols are designed for researchers in cell biology, pharmacology, and drug discovery.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using fluorescently labeled this compound (this compound-Fluor).

ParameterValue
Labeled Compound This compound-Fluor
Fluorescent Dye DyLight 488 NHS Ester (used after amination)
Excitation Maximum 493 nm
Emission Maximum 518 nm
Molar Mass (this compound) 448.38 g/mol
Molar Mass (DyLight 488) ~539 g/mol
Final Concentration for Labeling 10 mM this compound
Dye:Molecule Molar Ratio 1.5:1

Table 1: Properties of Fluorescently Labeled this compound. This table provides the key characteristics of the fluorescently labeled this compound conjugate.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
RAW 264.751150 ± 12
RAW 264.754480 ± 35
RAW 264.7101280 ± 22
RAW 264.7104850 ± 60
HeLa104620 ± 55

Table 2: Cellular Uptake of this compound-Fluor. This table presents example data on the cellular uptake of fluorescently labeled this compound in different cell lines at various concentrations and incubation times, as measured by flow cytometry or fluorescence microscopy.

Experimental Protocols

Protocol 1: Two-Step Fluorescent Labeling of this compound

Due to the absence of a primary amine on the this compound structure, a two-step labeling process is proposed. The first step involves the introduction of an amine group, followed by labeling with an amine-reactive fluorescent dye.

Materials:

  • This compound

  • N-(3-Aminopropyl)methacrylamide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

  • DyLight 488 NHS Ester (or other amine-reactive dye)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • HPLC system for purification

Step 1: Amination of this compound

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Add N-(3-Aminopropyl)methacrylamide hydrochloride (2 equivalents) and DCC (1.5 equivalents) to the this compound solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the amino-modified this compound using reverse-phase HPLC.

  • Lyophilize the purified product to obtain a powder.

Step 2: Conjugation with Amine-Reactive Dye

  • Dissolve the amino-modified this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 5 mg/mL.

  • Dissolve the DyLight 488 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Add the dissolved dye to the amino-modified this compound solution at a molar ratio of 1.5:1 (dye:this compound).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled this compound (this compound-Fluor) from unreacted dye using a size-exclusion chromatography column or reverse-phase HPLC.

  • Verify the final product by mass spectrometry and measure the absorbance to determine the degree of labeling.

Protocol 2: Cellular Imaging of this compound-Fluor

Materials:

  • RAW 264.7 murine macrophages (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-Fluor stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI nuclear stain

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed RAW 264.7 cells onto glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.

  • Prepare working solutions of this compound-Fluor in complete culture medium at desired concentrations (e.g., 1, 5, 10 µM).

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the this compound-Fluor working solutions to the cells and incubate for the desired time points (e.g., 30 min, 1, 4, 12 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

  • For live-cell imaging, add fresh culture medium and proceed to microscopy.

  • For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore (e.g., 488 nm excitation for DyLight 488) and DAPI (e.g., 405 nm excitation).

Protocol 3: Quantitative Analysis of Cellular Uptake

Materials:

  • Cells treated with this compound-Fluor as described in Protocol 2

  • Flow cytometer or fluorescence plate reader

  • Image analysis software (e.g., ImageJ, CellProfiler)

Procedure using Fluorescence Microscopy and Image Analysis:

  • Acquire images of multiple fields of view for each experimental condition using consistent microscope settings (e.g., laser power, gain, exposure time).

  • Use image analysis software to define the cell boundaries (regions of interest, ROIs) based on brightfield or a whole-cell stain.

  • Measure the mean fluorescence intensity within each ROI for the this compound-Fluor channel.

  • Calculate the average mean fluorescence intensity and standard deviation for at least 50-100 cells per condition.

  • Compare the fluorescence intensities between different treatment groups.

Procedure using Flow Cytometry:

  • Prepare cell suspensions by treating cells with this compound-Fluor in suspension or by detaching adherent cells after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analyze the cell samples on a flow cytometer equipped with a laser for exciting the chosen fluorophore.

  • Record the fluorescence intensity for at least 10,000 cells per sample.

  • Calculate the geometric mean fluorescence intensity for each sample and compare between treatment groups.

Mandatory Visualizations

experimental_workflow cluster_labeling Fluorescent Labeling cluster_imaging Cellular Application This compound This compound amination Amine Modification This compound->amination Step 1 dye_conjugation NHS-Ester Dye Conjugation amination->dye_conjugation Step 2 purification_label Purification dye_conjugation->purification_label labeled_iso This compound-Fluor purification_label->labeled_iso cell_culture Cell Culture treatment Incubation with This compound-Fluor cell_culture->treatment imaging Confocal Microscopy treatment->imaging analysis Quantitative Analysis imaging->analysis

Caption: Workflow for fluorescent labeling and cellular imaging of this compound.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 This compound This compound ERK ERK This compound->ERK IKK IKK This compound->IKK Akt Akt This compound->Akt activates MAPK_pathway MAPK Pathway TLR4->ERK NFkB_pathway NF-κB Pathway TLR4->IKK PI3K_Akt_pathway PI3K/Akt Pathway PI3K PI3K TLR4->PI3K NFkB NF-κB ERK->NFkB activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) ERK->Inflammatory_Genes IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits GSK3b->NFkB activates NFkB_nuc->Inflammatory_Genes activates NFkB_nuc->Inflammatory_Genes

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Isoedultin In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, a flavonoid compound, has garnered interest for its potential therapeutic properties, which are often associated with antioxidant and anti-inflammatory activities. Like many flavonoids, this compound's poor aqueous solubility presents a significant challenge for in vivo administration, potentially limiting its bioavailability and therapeutic efficacy. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical in vivo research, along with detailed experimental protocols and an overview of a potential signaling pathway.

Data Presentation: Formulation Components

The selection of excipients is critical for formulating a poorly soluble compound like this compound. The following table summarizes common vehicles and solubilizing agents that can be evaluated for developing a stable and effective formulation. The optimal combination will require experimental validation.

Component Category Excipient Concentration Range (% w/v) Purpose & Rationale
Vehicle Polyethylene glycol 400 (PEG 400)20 - 60%A water-miscible, non-toxic solvent that can dissolve a wide range of poorly soluble compounds.
Propylene glycol (PG)10 - 40%A common co-solvent used to enhance the solubility of hydrophobic drugs.
Saline (0.9% NaCl)q.s. to 100%Used to adjust the final volume and ensure isotonicity of the formulation for parenteral administration.
Solubilizing Agent / Surfactant Polysorbate 80 (Tween® 80)1 - 10%A non-ionic surfactant used to increase solubility and prevent precipitation of the compound in an aqueous environment.
Kolliphor® RH 40 (Cremophor® RH 40)1 - 10%A non-ionic solubilizer and emulsifying agent suitable for oral and parenteral formulations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5 - 40%A cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Antioxidant Ascorbic Acid0.01 - 0.1%To prevent oxidative degradation of this compound, especially if the formulation is to be stored.
Butylated hydroxytoluene (BHT)0.01 - 0.05%An antioxidant suitable for lipid-based formulations.

Experimental Protocols

Protocol 1: Screening for a Suitable Vehicle System

Objective: To identify a vehicle system that can effectively solubilize this compound at the desired concentration.

Materials:

  • This compound powder

  • PEG 400

  • Propylene glycol

  • Polysorbate 80

  • Kolliphor® RH 40

  • Saline (0.9% NaCl)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Heating block or water bath

  • Microcentrifuge

Methodology:

  • Preparation of Vehicle Blends: Prepare a series of vehicle blends as outlined in the table below. For example, for a 30% PEG 400, 5% Polysorbate 80 solution, mix 300 µL of PEG 400, 50 µL of Polysorbate 80, and bring the final volume to 1 mL with saline.

Vehicle System PEG 400 (%) Propylene Glycol (%) Polysorbate 80 (%) Saline (%)
A300565
B4001050
C020575
D20201050
  • Solubility Assessment:

    • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle system in separate microcentrifuge tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Place the tubes on a magnetic stirrer and stir for 24 hours at room temperature, protected from light. Gentle heating (e.g., 37-40°C) can be applied if necessary to facilitate dissolution.

    • After 24 hours, visually inspect for any undissolved particles.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Selection: Choose the vehicle system that provides the desired concentration of this compound with no visible precipitation.

Protocol 2: Preparation of this compound Formulation for In Vivo Dosing

Objective: To prepare a clear, stable, and sterile-filterable solution of this compound for in vivo administration (e.g., intraperitoneal or oral gavage). This protocol is based on a hypothetical successful vehicle system identified in Protocol 1.

Materials:

  • This compound powder

  • PEG 400

  • Polysorbate 80

  • Sterile saline (0.9% NaCl)

  • Sterile, depyrogenated vials

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Calculation: Determine the total volume of formulation required based on the number of animals, dose, and dosing volume. For example, for 10 mice at a 10 mg/kg dose and a 10 mL/kg dosing volume, with an average mouse weight of 25g, you would need approximately 2.5 mL of a 1 mg/mL solution. It is advisable to prepare a slight excess (e.g., 3-4 mL).

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solubilization:

    • In a sterile vial, add the required volume of PEG 400.

    • Add the weighed this compound powder to the PEG 400 and vortex until the powder is wetted.

    • Add the required volume of Polysorbate 80 and vortex thoroughly.

    • Place a sterile magnetic stir bar in the vial and stir until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) can be used to aid dissolution. The solution should be clear.

  • Final Formulation:

    • Slowly add the sterile saline to the vial while stirring to reach the final desired concentration and volume.

    • Continue to stir for another 15-30 minutes to ensure homogeneity.

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile, depyrogenated vial. This step is crucial for parenteral administration.

  • Quality Control: Before administration, visually inspect the final formulation for any signs of precipitation or color change.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Formulation

G cluster_prep Preparation cluster_formulation Formulation cluster_qc Final Steps weigh Weigh this compound dissolve Dissolve in PEG 400 & Polysorbate 80 weigh->dissolve add_saline Add Saline to Final Volume dissolve->add_saline stir Stir for Homogeneity add_saline->stir filter Sterile Filter (0.22 µm) stir->filter administer In Vivo Administration filter->administer

Caption: Workflow for the preparation of an this compound solution for in vivo administration.

Putative Signaling Pathway: Nrf2 Activation by this compound

Flavonoids are known to exert their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[1][2] The following diagram illustrates a plausible mechanism of action for this compound.

This compound This compound keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->keap1_nrf2 disrupts interaction ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 disrupts interaction nrf2 Nrf2 (Nucleus) keap1_nrf2->nrf2 Nrf2 released & translocates are Antioxidant Response Element (ARE) (DNA) nrf2->are binds to genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription response Cellular Protection genes->response

Caption: Proposed mechanism of this compound via the Keap1-Nrf2 antioxidant pathway.

Disclaimer: The provided protocols and pathways are intended as a starting point. The optimal formulation for this compound will depend on its specific physicochemical properties and the intended in vivo model. It is imperative to conduct thorough formulation development and stability studies to ensure the delivery of a safe and effective dose.

References

Application Notes and Protocols: Pharmacokinetic Study of Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a flavonoid, a class of natural compounds known for their potential therapeutic effects, including antioxidant and anti-inflammatory properties. A thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for conducting a preclinical pharmacokinetic study of this compound in a rodent model. The objective is to characterize its plasma concentration-time profile, determine key pharmacokinetic parameters, and identify its major metabolites.

Flavonoids generally undergo extensive metabolism, often resulting in the circulation of conjugated metabolites such as glucuronides and sulfates.[1] Therefore, this protocol incorporates analytical methods capable of quantifying both the parent compound and its potential metabolites. The methodologies described are based on established practices for flavonoid pharmacokinetic analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[2]

Objectives

  • To determine the plasma concentration-time profile of this compound following intravenous and oral administration.

  • To calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

  • To identify the major circulating metabolites of this compound.

Materials and Reagents

Material/Reagent Supplier Grade
This compound (>98% purity)(Specify Supplier)Analytical Standard
Internal Standard (e.g., a structurally similar flavonoid not present endogenously)(Specify Supplier)Analytical Standard
Acetonitrile(Specify Supplier)HPLC or LC-MS Grade
Methanol(Specify Supplier)HPLC or LC-MS Grade
Formic Acid(Specify Supplier)LC-MS Grade
Water(Specify Supplier)Ultrapure/LC-MS Grade
Heparin (for blood collection)(Specify Supplier)Pharmaceutical Grade
Solid Phase Extraction (SPE) Cartridges(Specify Supplier)(Specify Type, e.g., C18)
β-glucuronidase/sulfatase(Specify Supplier)Analytical Grade

Experimental Protocol

Animal Studies
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals should be fasted overnight before dosing.

  • Groups:

    • Group 1 (Intravenous, IV): n=5 rats, 2 mg/kg this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).

    • Group 2 (Oral, PO): n=5 rats, 20 mg/kg this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing and Sampling:

    • Administer this compound via the tail vein (IV) or oral gavage (PO).

    • Collect blood samples (~100 µL) from the jugular or saphenous vein into heparinized tubes at the following time points:

      • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

Sample Preparation

This protocol outlines a solid-phase extraction (SPE) method, which is a common technique for cleaning up biological samples before analysis.[2]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution and 150 µL of 1% formic acid in water. Vortex to mix.

  • For total this compound (parent + conjugated metabolites): Incubate the mixture with β-glucuronidase/sulfatase at 37°C for 2 hours to hydrolyze the conjugated metabolites back to the parent form.

  • For parent this compound: Proceed without the enzymatic hydrolysis step.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its metabolites and endogenous interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Data Analysis

Pharmacokinetic Parameters

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC0-t Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC0-inf Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral Bioavailability
Metabolite Identification

Metabolite identification will be performed by analyzing the full-scan mass spectra of the samples and looking for potential biotransformations of this compound, such as glucuronidation, sulfation, and methylation.

Visualizations

Experimental_Workflow cluster_animal_studies Animal Studies cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Dosing Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Hydrolysis Enzymatic Hydrolysis (for total drug) Plasma_Separation->Hydrolysis optional SPE Solid-Phase Extraction Plasma_Separation->SPE Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Flavonoid_Metabolism_Pathway cluster_metabolites Metabolites This compound This compound (Oral Administration) Intestine Small Intestine (Absorption) This compound->Intestine Liver Liver (First-Pass Metabolism) Intestine->Liver Portal Vein Glucuronide This compound-Glucuronide Intestine->Glucuronide Phase II Enzymes Sulfate This compound-Sulfate Intestine->Sulfate Phase II Enzymes Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Liver->Glucuronide Phase II Enzymes Liver->Sulfate Phase II Enzymes Methylated Methyl-Isoedultin Liver->Methylated Phase II Enzymes Excretion Excretion (Urine and Feces) Systemic_Circulation->Excretion Glucuronide->Systemic_Circulation Sulfate->Systemic_Circulation Methylated->Systemic_Circulation

References

Application Notes and Protocols: Measuring Isoedultin Binding Affinity to Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, a C-glycosyl flavonoid, is a natural compound with potential therapeutic applications. Understanding the binding affinity of this compound to its target proteins is a critical step in drug discovery and development, as it provides insights into its mechanism of action, potency, and specificity. This document provides detailed application notes and protocols for measuring the binding affinity of this compound to a putative target protein, Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[1][2] While direct binding data for this compound to PTP1B is not yet available, studies on structurally related C-glycosyl flavonoids, such as orientin, have demonstrated inhibitory activity against PTP1B, suggesting it as a probable target for this compound.[3]

This document outlines three widely used biophysical techniques for quantifying protein-ligand interactions: Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). Detailed protocols for each method are provided to guide researchers in accurately determining the binding affinity of this compound to PTP1B.

Target Protein: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS-1).[4][5][6] By inhibiting PTP1B, insulin signaling can be enhanced, leading to improved glucose uptake and metabolism. This makes PTP1B an attractive therapeutic target for metabolic diseases.

Data Presentation: Binding Affinity of Related Compounds to PTP1B

As a reference for expected binding affinities, the following table summarizes the reported data for orientin, a stereoisomer of isoorientin (a compound structurally similar to this compound), against PTP1B.

CompoundAssay TypeTarget ProteinMeasured ParameterValue
OrientinIn vitro enzymatic assayPTP1BIC500.18 mg/mL[3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[7]

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • This compound

  • ITC instrument

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Syringe and sample cell cleaning solutions

Protocol:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of PTP1B in the ITC buffer.

    • Prepare a 200-500 µM solution of this compound in the same ITC buffer. The ligand concentration should be 10-20 times that of the protein.

    • Degas both the protein and ligand solutions for 10-15 minutes to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 300-400 rpm.

    • Equilibrate the instrument with ITC buffer in both the sample and reference cells.

  • Titration:

    • Load the PTP1B solution into the sample cell (typically ~200 µL).

    • Load the this compound solution into the injection syringe (typically ~40 µL).

    • Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip and to account for initial dilution effects.

    • Proceed with a series of 15-20 injections of 2-2.5 µL of the this compound solution into the PTP1B solution at 120-180 second intervals to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule.[8] For PTP1B, a competitive FP assay is often used, where the ability of an unlabeled ligand (this compound) to displace a fluorescently labeled inhibitor from the PTP1B active site is measured.[9][10]

Materials:

  • Recombinant human PTP1B (catalytically inactive C215S mutant is recommended to prevent substrate turnover and potential covalent modification of the active site cysteine)[9][10]

  • Fluorescently labeled PTP1B inhibitor (e.g., a fluorescein-labeled phosphotyrosine mimetic peptide)

  • This compound

  • FP buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Protocol:

  • Determination of Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the PTP1B C215S mutant against a fixed, low concentration of the fluorescent tracer to determine the KD of the tracer and the optimal protein concentration that gives a sufficient signal window.

  • Competitive Binding Assay:

    • Prepare a solution of PTP1B C215S and the fluorescent tracer in FP buffer at concentrations determined from the saturation experiment (typically the KD of the tracer and a protein concentration that gives ~80% of the maximum polarization signal).

    • Prepare a serial dilution of this compound in FP buffer.

    • In a 384-well plate, add the PTP1B/tracer mix to each well.

    • Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using the plate reader.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[11]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human PTP1B

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the PTP1B solution (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in the running buffer. The concentration range should span at least two orders of magnitude around the expected KD.

    • Inject the different concentrations of this compound over both the PTP1B-immobilized and the reference flow cells.

    • Include a buffer-only injection as a blank for double referencing.

    • After each injection, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the specific binding sensorgrams.

    • Plot the steady-state response against the this compound concentration and fit the data to a 1:1 binding model to determine the KD.

    • Alternatively, perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to determine the association rate constant (ka) and the dissociation rate constant (kd), from which the KD (kd/ka) can be calculated.

Mandatory Visualizations

Experimental_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_FP Fluorescence Polarization (FP) cluster_SPR Surface Plasmon Resonance (SPR) ITC_Prep Sample Preparation (PTP1B & this compound) ITC_Titration Titration ITC_Prep->ITC_Titration ITC_Analysis Data Analysis (Binding Isotherm) ITC_Titration->ITC_Analysis End Determine Binding Affinity FP_Prep Sample Preparation (PTP1B-C215S, Tracer, this compound) FP_Incubation Incubation FP_Prep->FP_Incubation FP_Measurement FP Measurement FP_Incubation->FP_Measurement FP_Analysis Data Analysis (IC50/Ki) FP_Measurement->FP_Analysis SPR_Immobilization PTP1B Immobilization SPR_Binding This compound Injection SPR_Immobilization->SPR_Binding SPR_Analysis Data Analysis (Sensorgrams) SPR_Binding->SPR_Analysis Start Start

Caption: General experimental workflows for measuring this compound binding affinity to PTP1B.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates This compound This compound This compound->PTP1B inhibits

Caption: The role of PTP1B in the insulin signaling pathway and the putative inhibitory action of this compound.

References

Application Notes: Gene Expression Analysis Following Isoedultin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis to elucidate the molecular mechanisms of Isoedultin, a natural compound found in Cicuta virosa.[1] Given the limited current public information on the specific biological activities of this compound, this document also serves as a robust template that can be adapted for other novel compounds of interest. The focus is on two primary techniques for quantifying gene expression: whole-transcriptome analysis using RNA sequencing (RNA-Seq) and targeted validation using quantitative real-time polymerase chain reaction (qRT-PCR).

Introduction to Gene Expression Analysis

Understanding how a compound modulates gene expression is fundamental to characterizing its mechanism of action, identifying potential therapeutic targets, and assessing off-target effects. Gene expression profiling can reveal the signaling pathways and biological processes affected by a compound, offering critical insights for drug discovery and development. Natural products, such as flavonoids and alkaloids, are known to regulate the expression of numerous genes, making this type of analysis particularly valuable for these classes of molecules.[2][3]

Key Methodologies

  • RNA Sequencing (RNA-Seq): A powerful, high-throughput technique that provides a comprehensive snapshot of the entire transcriptome of a cell or tissue at a given moment.[4] RNA-Seq can identify differentially expressed genes, discover novel transcripts, and detect alternative splicing events, offering a broad view of a compound's impact.[4]

  • Quantitative Real-Time PCR (qRT-PCR): A sensitive and specific method for measuring the expression levels of individual genes.[5][6] It is considered the gold standard for validating the results obtained from RNA-Seq experiments.[7][8]

Experimental Design Considerations

A well-designed experiment is crucial for obtaining reliable and interpretable gene expression data.[9] Key considerations include:

  • Cell Line Selection: Choose a cell line that is relevant to the intended therapeutic application or biological question.

  • Dose-Response and Time-Course Studies: Perform preliminary experiments to determine the optimal concentration and treatment duration for this compound that elicits a biological response without causing excessive cytotoxicity.

  • Controls: Include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and untreated cells, to ensure that observed changes in gene expression are due to the compound of interest.

  • Biological Replicates: Use a minimum of three biological replicates for each experimental condition to ensure statistical power and reproducibility.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating a chosen cell line with this compound to prepare for RNA extraction.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • This compound (or compound of interest)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and grow them to 70-80% confluency in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the fresh medium containing the appropriate concentrations of this compound or the vehicle control.

    • Incubate the cells for the predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • After the treatment period, place the culture vessels on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol describes the extraction of total RNA from cultured cells and subsequent quality control checks.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent TapeStation or Bioanalyzer)

Procedure:

  • Cell Lysis: Add the lysis buffer from the RNA extraction kit directly to the washed cells in the culture vessel. Scrape the cells to ensure complete lysis and collect the lysate.

  • RNA Purification: Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves homogenization of the lysate, followed by column-based purification and elution of the RNA in RNase-free water.

  • RNA Quality Control:

    • Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0 and 2.2.[10]

    • Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN). A RIN value of 7 or higher is recommended for RNA-Seq.[10]

Protocol 3: RNA Sequencing (RNA-Seq)

This protocol provides a high-level overview of the steps involved in preparing RNA samples for sequencing. The actual library preparation and sequencing are typically performed by a specialized core facility.

Conceptual Steps:

  • Library Preparation:

    • mRNA Enrichment (for most applications): Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase, followed by second-strand synthesis.[4]

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and sequencing.

    • Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). This process generates millions of short sequence reads.[11]

  • Data Generation: The sequencer outputs raw sequencing data, typically in FASTQ format, which then proceeds to the data analysis pipeline.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation

This protocol is for validating the expression changes of specific genes identified through RNA-Seq.

Materials:

  • cDNA synthesis kit

  • qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green)

  • Gene-specific forward and reverse primers for target and housekeeping genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and RNase-free water.

    • Aliquot the reaction mix into qPCR plate wells.

    • Add the diluted cDNA to the respective wells. Include no-template controls for each primer set.

  • qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression changes using the ΔΔCt method.[6]

Data Presentation

Quantitative data from gene expression studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Top 10 Differentially Expressed Genes (DEGs) from RNA-Seq Analysis

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
GENE_A3.51.2e-85.6e-7
GENE_B2.83.4e-79.1e-6
GENE_C2.15.6e-61.2e-4
GENE_D1.98.9e-61.8e-4
GENE_E1.51.2e-52.3e-4
GENE_F-1.72.5e-54.1e-4
GENE_G-2.09.8e-61.9e-4
GENE_H-2.44.3e-61.1e-4
GENE_I-3.17.1e-84.5e-7
GENE_J-4.22.2e-98.7e-8

Table 2: qRT-PCR Validation of Selected DEGs

Gene SymbolRNA-Seq Log2 Fold ChangeqRT-PCR Relative Fold Change (Mean ± SD)
GENE_A3.511.8 ± 1.2
GENE_C2.14.5 ± 0.6
GENE_F-1.70.4 ± 0.05
GENE_I-3.10.11 ± 0.02

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_analysis Gene Expression Analysis seed Seed Cells treat Treat with this compound (Vehicle Control) seed->treat harvest Harvest Cells treat->harvest extract RNA Extraction harvest->extract qc RNA Quality Control (Purity & Integrity) extract->qc rnaseq RNA Sequencing qc->rnaseq qrpcr qRT-PCR Validation qc->qrpcr rnaseq->qrpcr Select Genes for Validation

Caption: Experimental workflow for gene expression analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Phosphorylates/ Activates Gene Target Gene Expression TF->Gene Regulates This compound This compound This compound->Receptor Binds/Activates

Caption: Hypothetical signaling pathway modulated by this compound.

Data_Analysis_Pipeline cluster_raw_data Raw Data Processing cluster_alignment Alignment & Quantification cluster_analysis Differential Expression Analysis cluster_interpretation Biological Interpretation raw_reads Raw Reads (FASTQ) qc_trim Quality Control & Trimming raw_reads->qc_trim align Align to Genome qc_trim->align quantify Quantify Gene Counts align->quantify normalize Normalization quantify->normalize dea Differential Expression Analysis normalize->dea pathway Pathway & GO Enrichment Analysis dea->pathway network Network Analysis pathway->network

Caption: RNA-Seq data analysis pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isoedultin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Isoedultin is a specialized natural product with limited publicly available data regarding its solubility and specific biological pathways. The following guide is based on established principles for working with flavonoids, a class of compounds to which this compound belongs. The provided protocols and data are intended to serve as a starting point for your experiments.

Troubleshooting Guide: Common this compound Solubility Issues

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in aqueous buffer. This compound, like many flavonoids, has poor water solubility due to its chemical structure.1. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol. Subsequently, dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.2. pH Adjustment: The solubility of flavonoids can be pH-dependent. Systematically test the solubility of this compound across a range of pH values to determine the optimal pH for your experiment.3. Use of Solubilizing Agents: Incorporate excipients such as cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) into your buffer to enhance solubility.
Precipitation occurs after diluting the organic stock solution into the aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer composition.1. Decrease the Final Concentration: Your target concentration may be too high for the chosen buffer system. Try working with a lower final concentration of this compound.2. Increase the Co-solvent Percentage: While keeping the final solvent concentration in mind for your specific assay, a slight increase in the percentage of the organic co-solvent may prevent precipitation.3. Optimize the Order of Addition: Add the concentrated this compound stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
The solution is cloudy or contains visible particles. Incomplete dissolution or formation of aggregates.1. Sonication: Use a bath or probe sonicator to break down aggregates and aid in dissolution.2. Heating: Gently warming the solution may increase the solubility of this compound. However, be cautious as excessive heat can degrade the compound. Always check the thermal stability of this compound if possible.3. Filtration: If you suspect insoluble impurities, you can filter the solution through a 0.22 µm syringe filter after attempting to dissolve the compound. Note that this will remove any undissolved this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting organic solvent for making an this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like flavonoids. Ethanol and methanol are also viable alternatives.

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. However, it is a common practice to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts. It is highly recommended to run a vehicle control (buffer with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your experimental system.

Q3: How can I improve the bioavailability of this compound for in vivo studies?

A3: For animal studies, poor aqueous solubility can lead to low bioavailability. Formulation strategies such as creating nanosuspensions, nanoemulsions, or solid dispersions can significantly improve the absorption and bioavailability of flavonoids.[1] Collaboration with a formulation scientist is recommended for these advanced techniques.

Q4: Can I use pH to increase the solubility of this compound?

A4: Yes, the solubility of many flavonoids is influenced by pH. Generally, solubility increases in more alkaline or acidic conditions, depending on the specific pKa values of the compound's functional groups. A systematic solubility study at different pH values is the best approach to determine the optimal conditions for your experiment.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Your desired aqueous buffer (e.g., Phosphate-Buffered Saline, Tris-HCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the this compound powder in a microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate the solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentrations for your experiment.

    • When diluting, add the stock solution to the buffer and immediately vortex to ensure rapid and uniform mixing.

Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin
  • Materials:

    • This compound powder

    • β-cyclodextrin

    • Your desired aqueous buffer

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a solution of β-cyclodextrin in your aqueous buffer (e.g., 10 mM).

    • Slowly add the this compound powder to the β-cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

    • The resulting solution should have a higher concentration of solubilized this compound compared to the buffer alone.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute 10 mM Stock vortex Vortex Immediately dilute->vortex apply Apply to Experiment (e.g., Cell Culture) vortex->apply Final Concentration hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound receptor Cell Surface Receptor This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., Nrf2) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

References

Technical Support Center: Troubleshooting Isoedultin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of isoedultin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. For this compound, an angular furanocoumarin, peak tailing can arise from several factors. This guide will walk you through a systematic approach to identify and resolve the root cause of this compound peak tailing in your HPLC analysis.

Initial Assessment: Quantifying Peak Tailing

Before troubleshooting, it is essential to quantify the extent of peak tailing. The two most common metrics are the Tailing Factor (Tf) and the Asymmetry Factor (As). A value greater than 1 for either indicates peak tailing. An ideal peak shape will have a value of 1.0, while a value up to 1.5 may be acceptable for some applications.

Table 1: Peak Shape Acceptance Criteria

ParameterFormula (at 5% peak height)Ideal ValueGenerally Acceptable
Tailing Factor (Tf)W_x_ / 2f1.0≤ 1.5
Asymmetry Factor (As)b / a1.0≤ 1.5

Where W_x_ is the peak width, f is the distance from the peak front to the peak maximum, b is the distance from the peak maximum to the peak end, and a is the distance from the peak start to the peak maximum.

Frequently Asked Questions (FAQs) about this compound Peak Tailing

Q1: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

Peak tailing for this compound in reversed-phase HPLC can be attributed to several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the HPLC system and method parameters.

Primary Causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule. While this compound is not strongly basic, the lactone and ether oxygens can participate in hydrogen bonding with acidic silanols.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that lead to peak tailing.

  • Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak distortion, including tailing.

  • Mass Overload: Injecting too much this compound can saturate the stationary phase, leading to a broader, tailing peak.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols, affecting secondary interactions.

Q2: How can I minimize secondary silanol interactions for this compound?

Minimizing unwanted interactions with the stationary phase is crucial for achieving symmetrical peaks.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Adjust Mobile Phase pH: While this compound does not have a strongly ionizable group, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanols on the stationary phase, minimizing their interaction with this compound.

  • Use a Mobile Phase Additive: A small concentration (e.g., 0.1%) of a weak acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase can also help to protonate silanol groups.

Q3: My this compound peak is still tailing after optimizing the mobile phase. What else can I do?

If mobile phase optimization is not sufficient, consider these other potential issues:

Troubleshooting Steps:

  • Check for Column Contamination:

    • Action: Flush the column with a strong solvent (e.g., isopropanol or a sequence of solvents from non-polar to polar).

    • Prevention: Use a guard column and ensure adequate sample preparation to remove matrix components.

  • Evaluate for Column Bed Deformation:

    • Action: Reverse the column (if permitted by the manufacturer) and flush at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

    • Prevention: Avoid sudden pressure shocks to the column.

  • Test for Mass Overload:

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves, the original concentration was too high.

    • Prevention: Determine the column's loading capacity for this compound and operate within that range.

  • Minimize Extra-Column Volume:

    • Action: Use tubing with the smallest possible internal diameter and shortest possible length to connect the components of your HPLC system.

    • Prevention: Ensure all fittings are properly made to avoid dead volumes.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing

This protocol provides a step-by-step workflow to diagnose and resolve peak tailing.

Troubleshooting_Workflow start Observe this compound Peak Tailing (Tf > 1.5) check_overload Dilute Sample 10x and Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_solution Reduce Sample Concentration or Injection Volume overload_yes->overload_solution Yes check_column Inspect Column Performance overload_yes->check_column No end_good Problem Resolved overload_solution->end_good flush_column Flush with Strong Solvent check_column->flush_column column_fixed Peak Shape Improves? flush_column->column_fixed replace_column Replace Column column_fixed->replace_column No column_fixed->end_good Yes optimize_method Optimize HPLC Method replace_column->optimize_method adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5 with Formic Acid) optimize_method->adjust_ph ph_fixed Peak Shape Improves? adjust_ph->ph_fixed ph_fixed->end_good Yes check_system Check for Extra-Column Effects ph_fixed->check_system No system_solution Use Shorter/Narrower Tubing check_system->system_solution system_solution->end_good

Caption: A logical workflow for troubleshooting this compound peak tailing.

Protocol 2: Recommended Starting HPLC Method for this compound

This method is a good starting point for the analysis of this compound and related angular furanocoumarins.

Table 2: Starting HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Notes:

  • Always filter and degas the mobile phase before use.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes before the first injection.

  • A scouting gradient is useful to determine the approximate elution time of this compound and to decide if an isocratic or gradient method is more suitable.

Signaling Pathways and Logical Relationships

The primary chemical interaction leading to peak tailing for moderately polar compounds like this compound on a C18 column is the secondary interaction with residual silanol groups.

Secondary_Interaction This compound This compound Molecule (with polar groups) interaction Secondary Interaction (Hydrogen Bonding) This compound->interaction silanol Ionized Silanol Group (-Si-O⁻) on Stationary Phase silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: The interaction between this compound and silanol groups causing peak tailing.

Technical Support Center: Optimizing Isoedultin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Isoedultin from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: this compound, an isoflavonoid, can be extracted using both conventional and modern techniques. Conventional methods include maceration, percolation, and Soxhlet extraction.[1] Modern methods, which are often more efficient, include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2]

Q2: Which solvent should I choose for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound. Generally, isoflavonoids are more soluble in polar organic solvents. Ethanol and methanol, often mixed with water, are commonly used.[3][4] The solubility of a similar compound, isotretinoin, was found to be highest in DMSO, followed by ethyl acetate and polyethylene glycol-400, and lower in alcohols like ethanol and methanol, with very low solubility in water.[5][6] Therefore, a good starting point for this compound would be mixtures of ethanol or methanol with water. The optimal ratio needs to be determined experimentally.

Q3: How can I improve the yield of my this compound extraction?

A3: To improve extraction yield, consider optimizing the following parameters:

  • Solvent-to-solid ratio: A higher ratio generally increases yield, but an excessively high ratio can make solvent removal difficult.[7]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds like some flavonoids.[2]

  • Extraction time: Yield increases with time up to a certain point where equilibrium is reached.[7]

  • Particle size: Grinding the matrix to a smaller particle size increases the surface area for solvent contact and can improve extraction efficiency.[2]

  • pH: The pH of the extraction medium can influence the solubility and stability of the target compound.[2][8]

Q4: What is the best way to store my this compound extract to prevent degradation?

A4: To prevent degradation, extracts should be stored in amber-colored containers to protect them from light and at low temperatures (e.g., 4°C or -20°C).[9] For long-term storage, it is advisable to evaporate the solvent and store the dried extract.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction.

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Experiment with a range of solvents with varying polarities, such as different concentrations of ethanol or methanol in water.[5][6]
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the extraction time and monitor the yield at different time points to determine the optimal duration.[7]
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of the solvent relative to the amount of the matrix. A common starting point is a 10:1 ratio (v/w).[10]
Poor Cell Wall Disruption (for plant matrices) The plant cell walls may not be sufficiently broken down to release the intracellular contents. Ensure the plant material is finely ground.[2] For modern techniques like UAE and MAE, ensure the power and frequency settings are appropriate to induce cavitation and cell disruption.[3][4]
Suboptimal Temperature The temperature may be too low for efficient dissolution. Gradually increase the temperature while monitoring for any potential degradation of this compound.[2]
Issue 2: Co-extraction of Impurities
Possible Cause Troubleshooting Step
Low Solvent Selectivity The chosen solvent may be dissolving a wide range of compounds from the matrix. Try using a more selective solvent or a sequence of solvents with different polarities to fractionate the extract.[2]
Complex Matrix The raw material may contain a high concentration of interfering compounds. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.
Inadequate Post-Extraction Cleanup The crude extract requires further purification. Employ chromatographic techniques such as column chromatography or solid-phase extraction (SPE) to separate this compound from other co-extracted compounds.[11]
Issue 3: Degradation of this compound During Extraction
Possible Cause Troubleshooting Step
High Temperature This compound may be thermolabile. Reduce the extraction temperature. For heat-sensitive compounds, consider using non-thermal extraction methods like Ultrasound-Assisted Extraction at controlled temperatures or Supercritical Fluid Extraction.[2]
Exposure to Light Flavonoids can be sensitive to light. Conduct the extraction in a dark environment or use amber-colored glassware to minimize light exposure.[9]
Oxidation The presence of oxygen can lead to the degradation of phenolic compounds. Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen).
Inappropriate pH Extreme pH values can cause the degradation of flavonoids. Maintain a neutral or slightly acidic pH during extraction, unless optimization studies show otherwise.[2][8]

Quantitative Data Summary

The following tables summarize key parameters for different extraction methods, based on studies of similar isoflavonoids. These should be used as starting points for the optimization of this compound extraction.

Table 1: Comparison of Extraction Methods for Isoflavonoids

Method Typical Solvents Advantages Disadvantages
Soxhlet Extraction Ethanol, Methanol, AcetoneHigh extraction efficiency, continuous process.Time-consuming, requires large solvent volumes, potential for thermal degradation.[2]
Ultrasound-Assisted Extraction (UAE) Ethanol-water mixturesFast, reduced solvent consumption, suitable for thermolabile compounds.[3]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Ethanol-water mixturesVery fast, reduced solvent consumption, high efficiency.[4]Requires microwave-transparent vessels, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a polar co-solvent like ethanol)"Green" solvent, high selectivity, solvent-free extract.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Isoquercetin (a similar flavonoid) from Ephedra alata [3]

Parameter Optimized Value
Extraction Time 10 min
Temperature 60 °C
Ultrasonic Power 75 W
Solvent-to-Solid Ratio 60 mL/g
Ethanol Concentration 70%

Experimental Protocols

Protocol 1: Optimization of Ultrasound-Assisted Extraction (UAE) of this compound using Response Surface Methodology (RSM)

This protocol outlines a general procedure for optimizing the extraction of this compound from a solid matrix using UAE.

1. Materials and Equipment:

  • Dried and powdered plant material (or other complex matrix)

  • Ultrasonic bath or probe sonicator

  • Extraction solvents (e.g., ethanol, methanol, water)

  • Filtration system (e.g., filter paper, syringe filters)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

2. Preliminary Single-Factor Experiments:

  • To determine the optimal range for each parameter, perform a series of single-factor experiments. Vary one parameter while keeping others constant and measure the this compound yield.

    • Solvent Concentration: Test different ethanol or methanol concentrations in water (e.g., 30%, 50%, 70%, 90%).

    • Extraction Temperature: Test a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Extraction Time: Test different durations (e.g., 10 min, 20 min, 30 min, 40 min).

    • Ultrasonic Power: Test different power settings on your equipment (e.g., 50 W, 75 W, 100 W).

    • Solvent-to-Solid Ratio: Test different ratios (e.g., 10:1, 20:1, 30:1 mL/g).

3. Response Surface Methodology (RSM) using Box-Behnken Design (BBD):

  • Based on the results of the preliminary experiments, select three or four key variables and define a high, medium, and low level for each.

  • Use statistical software to generate a Box-Behnken experimental design. This will provide a set of experimental runs with different combinations of the selected parameters.

  • Perform the extractions according to the experimental design.

  • Quantify the this compound yield for each run using a validated HPLC method.

  • Analyze the results using the RSM software to determine the optimal extraction conditions and identify significant interactions between the variables.

4. Validation of the Optimized Method:

  • Perform several extractions under the determined optimal conditions to confirm the reproducibility and accuracy of the model.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Final Product Matrix Complex Matrix Grinding Grinding/Homogenization Matrix->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Addition Solvent->Extraction Parameters Optimization of: - Time - Temperature - Solvent Ratio - Power Parameters->Extraction Concentration Solvent Evaporation Filtration->Concentration Purification Chromatographic Purification (e.g., Column, SPE) Concentration->Purification Analysis Quantification (e.g., HPLC) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start Extraction CheckYield Low Yield? Start->CheckYield CheckPurity High Impurities? CheckYield->CheckPurity No OptimizeSolvent Optimize Solvent & Extraction Time CheckYield->OptimizeSolvent Yes CheckDegradation Degradation Suspected? CheckPurity->CheckDegradation No OptimizeCleanup Improve Cleanup (e.g., SPE) CheckPurity->OptimizeCleanup Yes OptimizeConditions Reduce Temperature & Protect from Light CheckDegradation->OptimizeConditions Yes Success Successful Extraction CheckDegradation->Success No OptimizeSolvent->CheckYield OptimizeCleanup->CheckPurity OptimizeConditions->CheckDegradation

Caption: A logical flowchart for troubleshooting common this compound extraction issues.

References

Technical Support Center: Minimizing Isoedultin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Isoedultin degradation during experimental sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and handling of this compound, a furanocoumarin that, like other related compounds, is susceptible to degradation.

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The stability of this compound, a furanocoumarin, can be compromised by several factors throughout the sample preparation process. The most critical factors to control are temperature, pH, light exposure, and the choice of extraction solvent and method. Prolonged exposure to harsh conditions can lead to significant degradation of the analyte, impacting the accuracy and reproducibility of your results.

Summary of Factors Influencing this compound Stability

FactorCondition to AvoidRecommendation for Minimizing Degradation
Temperature High temperatures (e.g., > 50°C), repeated freeze-thaw cycles.Maintain low temperatures (e.g., 4°C) throughout extraction and storage. Use methods like ultrasound-assisted extraction (UAE) at controlled temperatures.
pH Neutral to alkaline conditions.Use slightly acidic solvents or buffer the extraction medium to an acidic pH.
Light Exposure to direct sunlight or UV light.Work in a well-lit lab but avoid direct sunlight. Use amber vials or aluminum foil to protect samples from light.
Solvent Inappropriate solvent polarity, presence of oxidative impurities.Use high-purity (HPLC or MS-grade) solvents. Methanol, ethanol, and ethyl acetate are commonly used for furanocoumarin extraction. The optimal solvent may need to be determined empirically.
Extraction Time Long extraction times, especially at elevated temperatures.Optimize extraction parameters to minimize time. Modern techniques like UAE and Microwave-Assisted Extraction (MAE) can significantly reduce extraction times.
Oxygen Presence of oxygen, which can lead to oxidation.Degas solvents prior to use. Consider working under an inert atmosphere (e.g., nitrogen) for highly sensitive samples.

Q2: I am observing lower than expected this compound concentrations in my samples. What could be the cause and how can I troubleshoot this?

A2: Lower than expected concentrations of this compound are often a result of degradation during sample preparation. To troubleshoot this, a systematic evaluation of your workflow is recommended.

Troubleshooting Workflow for Low this compound Recovery

G Troubleshooting Low this compound Recovery cluster_storage Storage Issues cluster_extraction Extraction Issues cluster_handling Handling Issues cluster_analytical Analytical Issues A Low this compound Recovery Detected B Review Sample Collection & Storage A->B C Evaluate Extraction Parameters A->C D Assess Post-Extraction Handling A->D E Check Analytical Method A->E F Improper temperature? B->F G Exposure to light? B->G H Temperature too high? C->H I Incorrect solvent/pH? C->I J Extraction time too long? C->J K Evaporation temperature too high? D->K L Samples left at room temp? D->L M Standard degradation? E->M N Instrument parameters? E->N

Caption: Troubleshooting workflow for low this compound recovery.

Corrective Actions:

  • Sample Collection & Storage: Ensure samples are immediately frozen or processed after collection. Store at -80°C for long-term storage and protect from light.

  • Extraction Parameters:

    • Temperature: If using heating methods, try reducing the temperature or switching to a non-thermal method like UAE at a controlled temperature.

    • Solvent and pH: Consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to your extraction solvent. Test different solvents (e.g., methanol, ethanol, ethyl acetate) to find the one that provides the best recovery.

    • Time: Reduce the extraction time to the minimum required for efficient extraction.

  • Post-Extraction Handling: If concentrating the extract, use a rotary evaporator at a low temperature or a centrifugal evaporator. Store extracts at low temperatures and protected from light.

  • Analytical Method: Prepare fresh standards for each analysis to rule out degradation of the stock solution. Verify your analytical instrument's parameters.

Q3: What is the recommended solvent for extracting this compound?

A3: The choice of solvent is crucial for efficient extraction and for minimizing degradation. For furanocoumarins like this compound, polar to semi-polar solvents are generally effective.

Comparison of Common Extraction Solvents for Furanocoumarins

SolventPolarityAdvantagesDisadvantages
Methanol HighGood solubilizing power for a wide range of furanocoumarins.Can co-extract a large number of other compounds, potentially complicating downstream analysis.
Ethanol HighGenerally considered safer than methanol. Good extraction efficiency.Similar to methanol, may extract a wide range of compounds.
Ethyl Acetate MediumCan offer better selectivity for certain furanocoumarins and may extract fewer interfering polar compounds.Lower polarity may result in lower extraction efficiency for highly polar furanocoumarins.
Acetonitrile HighOften used in HPLC mobile phases, which can simplify sample preparation.Can be more expensive than other solvents.
Water Very HighInexpensive and non-toxic.Generally poor solvent for less polar furanocoumarins. Often used in combination with organic solvents.

Recommendation: Start with HPLC-grade methanol or ethanol. If co-extraction of interfering compounds is an issue, explore the use of ethyl acetate or a mixture of solvents. The addition of a small percentage of a weak acid (e.g., 0.1% formic acid or acetic acid) to the primary solvent is often beneficial for the stability of flavonoids and related compounds.

Recommended Experimental Protocols

The following is a general protocol for the extraction of this compound from a plant matrix for HPLC-UV or LC-MS analysis. This protocol is based on methods developed for the analysis of furanocoumarins in various plant materials.

Protocol: Ultrasound-Assisted Extraction of this compound

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water, which can interfere with extraction and promote enzymatic degradation.

    • Grind the lyophilized material to a fine powder (e.g., using a ball mill or a mortar and pestle with liquid nitrogen) to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of HPLC-grade methanol (or another appropriate solvent).

    • Vortex the sample for 30 seconds to ensure it is fully wetted.

    • Place the sample in an ultrasonic bath with temperature control set to 25°C.

    • Sonicate for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter (PTFE or other compatible material) into an amber HPLC vial.

    • Analyze the sample immediately by HPLC-UV or LC-MS, or store at -20°C until analysis.

Recommended Sample Preparation Workflow

G Recommended Sample Preparation Workflow A Plant Material Collection B Lyophilization (Freeze-Drying) A->B C Grinding to Fine Powder B->C D Ultrasound-Assisted Extraction (Methanol, 25°C, 30 min) C->D E Centrifugation D->E F Supernatant Collection E->F G Filtration (0.22 µm) F->G H Transfer to Amber Vial G->H I HPLC/LC-MS Analysis H->I J Store at -20°C if needed H->J

Technical Support Center: Resolving Co-eluting Peaks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in chromatography. The following information is designed to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks?

Co-eluting peaks occur in chromatography when two or more different compounds elute from the column at the same or very similar retention times, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This phenomenon can significantly compromise the accuracy of both qualitative and quantitative analysis by making it difficult to correctly identify and quantify the individual components of a mixture.[1]

Q2: How can I identify if I have co-eluting peaks?

Several indicators can suggest the presence of co-eluting peaks:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as those with shoulders or split tops. While tailing is a gradual decline, a shoulder represents a more distinct discontinuity in the peak shape.[1][3]

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector to assess peak purity. These detectors scan across a peak and collect multiple UV spectra. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.[1][3]

  • Mass Spectrometry (MS) Data: When using a mass spectrometer, acquiring mass spectra across the chromatographic peak can reveal the presence of different mass-to-charge ratios (m/z), confirming that multiple compounds are co-eluting.[1][3]

  • Unexpected Quantitative Results: Inconsistent or non-linear calibration curves for a specific analyte might also suggest interference from a co-eluting compound.

Q3: What is "Isoedultin" and are there specific challenges with it?

"this compound" does not appear to be a standard or recognized chemical name in scientific literature. It may be a proprietary name, a misspelling of a similar compound like "Isodulcite" (a sugar-like substance), or a hypothetical compound.

For the purposes of this guide, we will address the general challenge of resolving co-eluting peaks, which is a common issue for many types of compounds, including polar, sugar-like molecules. These compounds can be challenging to retain and separate on traditional reversed-phase columns, often requiring specific chromatographic conditions.

Troubleshooting Guide for Co-eluting Peaks

Initial Assessment Workflow

The first step in troubleshooting is to confirm co-elution and then systematically adjust chromatographic parameters.

G cluster_0 Start: Observe Peak Anomaly cluster_1 Step 1: Confirm Co-elution cluster_2 Step 2: Method Optimization cluster_3 Step 3: Evaluate Resolution start Poor peak shape or inconsistent quantification confirm Perform Peak Purity Analysis (DAD/MS) start->confirm decision Co-elution Confirmed? confirm->decision mobile_phase Adjust Mobile Phase (Strength, pH, Solvent) decision->mobile_phase Yes end End decision->end No, investigate other issues (e.g., column fouling) column Change Stationary Phase (Column Chemistry) mobile_phase->column Partial or no improvement evaluate Assess Peak Resolution (Rs) mobile_phase->evaluate Resolution achieved temp_flow Modify Temperature and/or Flow Rate column->temp_flow Partial or no improvement column->evaluate Resolution achieved temp_flow->evaluate Resolution achieved evaluate->end Successful Separation

Caption: Troubleshooting workflow for identifying and resolving co-eluting peaks.
Strategies for Resolving Co-eluting Peaks

If co-elution is confirmed, the following strategies can be employed to improve separation. It is recommended to change only one parameter at a time to systematically evaluate its effect.[4]

Changes to the mobile phase composition can significantly impact selectivity.

  • Adjust Solvent Strength (Isocratic Elution): For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve the resolution between closely eluting peaks.[5]

  • Change Organic Solvent: Switching from one organic solvent to another (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different solvent properties.

  • Modify pH: For ionizable compounds, adjusting the mobile phase pH can change the ionization state of the analytes, which can have a dramatic effect on their retention and selectivity. A good practice is to work at a pH that is at least 2 units away from the pKa of the analytes.

  • Implement a Gradient: If a suitable isocratic method cannot be found, or if the sample contains compounds with a wide range of polarities, a gradient elution may be necessary.[6] A shallow gradient can often provide better resolution for closely eluting peaks.

If mobile phase modifications are insufficient, the issue may be with the column chemistry's inability to differentiate between the analytes.[1]

  • Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or with a different bonding density or end-capping can alter selectivity.

  • Different Reversed-Phase Chemistries: Consider columns with different stationary phases such as C8, C12, Phenyl-Hexyl, or Biphenyl, which offer different retention mechanisms.[3]

  • Alternative Separation Modes: For highly polar compounds that are difficult to retain on reversed-phase columns, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or using an amide column.[3]

  • Column Temperature: Modifying the column temperature can influence selectivity. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can sometimes change peak spacing in an advantageous way.[4][5]

  • Flow Rate: Reducing the flow rate can increase column efficiency and often leads to better resolution, although it will also increase the analysis time.[4]

Quantitative Data Summary

The following table summarizes the typical effects of various parameter adjustments on chromatographic resolution.

Parameter AdjustedTypical ChangeExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Strength Decrease % OrganicIncreased retention, may improve resolutionLonger run times, broader peaks
Mobile Phase pH Adjust to alter analyte ionizationSignificant change in selectivity for ionizable compoundsMay affect peak shape if not buffered properly
Solvent Type Switch Acetonitrile to Methanol (or vice-versa)Alters selectivityMay require re-optimization of the entire method
Column Chemistry Change from C18 to Phenyl-HexylSignificant change in selectivityCost of a new column, method re-validation
Column Temperature Decrease by 5-10 °CMay increase resolutionLonger run times, increased backpressure
Flow Rate Decrease by 20-50%Improved resolutionSignificantly longer run times
Column Length Increase (e.g., 150 mm to 250 mm)Increased efficiency and resolutionLonger run times, higher backpressure
Particle Size Decrease (e.g., 5 µm to 3 µm or sub-2 µm)Increased efficiency and resolutionSignificantly higher backpressure, requires appropriate HPLC/UHPLC system

Detailed Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition (Solvent Strength)
  • Initial Conditions: Note the current mobile phase composition (e.g., 60:40 Acetonitrile:Water), flow rate, and column temperature.

  • Prepare Mobile Phases: Prepare a series of mobile phases with decreasing organic solvent concentrations. For example, create mixtures of 55:45, 50:50, and 45:55 Acetonitrile:Water.

  • Equilibrate the System: For each new mobile phase composition, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject Standard: Inject a standard containing the co-eluting analytes.

  • Evaluate Chromatogram: Analyze the retention time and resolution (Rs) between the peaks of interest.

  • Iterate: Continue to adjust the solvent strength in small increments until optimal separation is achieved or no further improvement is observed.

Protocol 2: Screening Different Stationary Phases
  • Select Alternative Columns: Choose 2-3 columns with different stationary phases that are compatible with your analytes and mobile phase. Good starting points for comparison with a C18 might be a Phenyl-Hexyl and a Biphenyl column.

  • Install and Equilibrate: Install the first alternative column and equilibrate it with your initial mobile phase conditions.

  • Inject Standard: Inject your analytical standard.

  • Evaluate Chromatogram: Observe the changes in retention time and, most importantly, the selectivity (the spacing between the peaks).

  • Repeat for Other Columns: Repeat steps 2-4 for each of the selected alternative columns.

  • Select Best Column: Choose the column that provides the best selectivity for the co-eluting pair and then proceed with fine-tuning the mobile phase on that column as described in Protocol 1.

Logical Relationship of Optimization Parameters

The choice of which parameter to adjust first often follows a logical progression from easiest and least expensive to more complex and costly changes.

G cluster_0 Optimization Pathway A Adjust Mobile Phase (Solvent Strength, pH, Gradient) B Adjust Temperature & Flow Rate A->B Easiest to implement C Change Column (Stationary Phase) B->C If selectivity is the primary issue D Change Particle Size / Column Length C->D For efficiency improvements

Caption: Logical flow for chromatographic method optimization to resolve co-elution.

References

Reducing non-specific binding of Isoedultin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering non-specific binding of Isoedultin and other flavonoid compounds in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for small molecules like this compound?

A1: Non-specific binding refers to the interaction of a compound, such as this compound, with unintended targets in an assay system. These targets can include surfaces of the assay plate, other proteins, or cellular components not under investigation. This is problematic because it can lead to a high background signal, which obscures the true specific signal, reducing the sensitivity and accuracy of the assay. This can result in false positives or an overestimation of the compound's effect.

Q2: What properties of flavonoid compounds like this compound might contribute to non-specific binding?

A2: Flavonoids can be prone to non-specific binding due to their chemical structures. Their often planar and hydrophobic nature can lead to interactions with plastic surfaces and hydrophobic pockets in proteins. Additionally, hydroxyl groups on the flavonoid rings can participate in hydrogen bonding with various biomolecules.

Q3: What are the most common causes of high non-specific binding in an assay?

A3: The most common causes include:

  • Suboptimal buffer conditions: Incorrect pH or ionic strength can promote unwanted electrostatic interactions.

  • Inadequate blocking: Failure to block all unoccupied sites on the assay plate or membrane can allow the compound or detection reagents to bind non-specifically.[1][2]

  • Insufficient washing: Inadequate wash steps may not remove all unbound reagents.[1][2][3]

  • Hydrophobic interactions: The inherent hydrophobicity of the compound and assay components can lead to non-specific adsorption.

Troubleshooting Guides

Problem 1: High background signal in my plate-based assay (e.g., ELISA, activity assay).

Answer: A high background signal is a classic indicator of non-specific binding. Here is a systematic approach to troubleshoot this issue.

Step 1: Optimize Your Assay Buffer

The composition of your assay buffer can significantly influence non-specific interactions.[4]

  • Adjust pH: The charge of both this compound and the interacting surfaces can be altered by pH. Experiment with a range of pH values around the physiological norm (e.g., pH 6.8 to 7.8) to find the optimal condition that minimizes non-specific binding while maintaining the specific interaction.

  • Increase Ionic Strength: Adding salt, such as NaCl, can help disrupt electrostatic interactions that may contribute to non-specific binding.[5]

Buffer AdditiveRecommended Concentration RangePurpose
Sodium Chloride (NaCl)50 - 250 mMReduces charge-based interactions
Tween-200.01% - 0.1% (v/v)Reduces hydrophobic interactions
Bovine Serum Albumin (BSA)0.1% - 2% (w/v)Blocks non-specific protein binding sites

Step 2: Enhance Your Blocking Step

Blocking unoccupied sites on the microplate is crucial.[3]

  • Choice of Blocking Agent: If you are using a standard blocker like Bovine Serum Albumin (BSA) or casein, consider trying an alternative. Sometimes, one type of blocking agent can cross-react with assay components. Protein-free blocking buffers are also commercially available and can be effective.[6]

  • Optimize Blocking Conditions: Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) or the concentration of the blocking agent.

Step 3: Refine Your Washing Protocol

Thorough washing is essential to remove unbound this compound and detection reagents.[1][7]

  • Increase Wash Cycles: Increase the number of wash cycles from 3 to 5.

  • Increase Soak Time: Introduce a short soak time (30-60 seconds) during each wash step to help dislodge non-specifically bound molecules.[7]

  • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05% v/v) in your wash buffer can significantly reduce background by disrupting weak, non-specific interactions.[1]

Problem 2: My results are inconsistent between replicate wells.

Answer: High variability between replicates can be caused by several factors, including issues related to non-specific binding.

Experimental Protocol: Testing for and Mitigating Non-Specific Binding to Labware

Due to their properties, flavonoids can sometimes adsorb to plastic surfaces like microplates and pipette tips, leading to inconsistent concentrations in your assay wells.

  • Pre-treatment of Plates and Tips: Before starting your experiment, consider pre-treating your microplate wells and pipette tips. This can be done by incubating them with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature, followed by washing.

  • Inclusion of a Carrier Protein: Adding a carrier protein like BSA (at a final concentration of 0.1%) to your this compound dilution buffer can help prevent the compound from sticking to plastic surfaces.

  • Use of Low-Binding Plates: If the problem persists, consider using commercially available low-binding microplates, which have a surface chemistry designed to reduce the non-specific adsorption of proteins and small molecules.

Visual Guides

Below are diagrams to help visualize the concepts of non-specific binding and the workflows to troubleshoot these issues.

Diagram 1: Specific vs. Non-Specific Binding of this compound cluster_0 Assay Surface with Target Receptor cluster_1 Target Target Receptor NonSpecificSite1 Non-Specific Site NonSpecificSite2 Non-Specific Site Isoedultin1 This compound Isoedultin1->Target Specific Binding (Desired Signal) Isoedultin2 This compound Isoedultin2->NonSpecificSite1 Non-Specific Binding (Background Noise)

Caption: Conceptual model of specific and non-specific binding.

Diagram 2: Troubleshooting Workflow for High Background Start High Background Signal Observed Step1 Optimize Assay Buffer (pH, Salt, Detergent) Start->Step1 Check1 Background Reduced? Step1->Check1 Step2 Improve Blocking Step (Agent, Time, Concentration) Check1->Step2 No Success Assay Optimized Check1->Success Yes Check2 Background Reduced? Step2->Check2 Step3 Refine Washing Protocol (Cycles, Soak Time) Check2->Step3 No Check2->Success Yes Check3 Background Reduced? Step3->Check3 Check3->Success Yes Contact Contact Technical Support for Further Assistance Check3->Contact No

Caption: A step-by-step workflow for troubleshooting high background signals.

Diagram 3: Modified Experimental Protocol Start Start Coat Coat Plate with Capture Antibody/Protein Start->Coat Wash1 Wash Plate (3x) Coat->Wash1 Block Block with 2% BSA in PBS for 2 hours Wash1->Block Wash2 Wash Plate (5x) with 0.05% Tween-20 in PBS Block->Wash2 Addthis compound Add this compound Diluted in Assay Buffer + 0.1% BSA Wash2->Addthis compound Incubate Incubate Addthis compound->Incubate Wash3 Wash Plate (5x) with 0.05% Tween-20 in PBS Incubate->Wash3 AddDetection Add Detection Reagents Wash3->AddDetection Develop Develop and Read Signal AddDetection->Develop End End Develop->End

Caption: Example of a modified protocol with enhanced blocking and washing steps.

References

Isoedultin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term storage and stability of Isoedultin. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to remain stable for several months to years.[1] Short-term storage at room temperature is generally not recommended but may be unavoidable during experimental procedures.[1]

Q2: My this compound solution has changed color. What does this indicate?

A change in the color of an this compound solution can be an indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other chemical reactions. It is recommended to visually inspect solutions for any changes in color or clarity before use.[2] If a color change is observed, it is advisable to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q3: Can I store this compound in a solution? If so, for how long and under what conditions?

Storing this compound in solution for long periods is not ideal due to the increased risk of degradation.[1] If you must store it in solution, it is recommended to prepare small, single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][3] The stability of this compound in solution is highly dependent on the solvent, pH, and presence of other substances. A preliminary stability study is recommended to determine the acceptable storage duration for your specific experimental conditions.

Q4: What are the primary factors that can affect the stability of this compound?

Several environmental factors can impact the stability of this compound, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]

  • Humidity/Moisture: Moisture can lead to hydrolysis of the compound.[1]

  • Light: Exposure to UV or visible light can cause photodegradation.[4] It is recommended to store this compound in light-protected containers.[4]

  • pH: The stability of this compound in solution can be pH-dependent. Extremes in pH may catalyze degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidation, especially for compounds with susceptible functional groups.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution of this compound from lyophilized powder stored under recommended conditions. 2. Perform a quality control check on the new stock, for instance, using HPLC to assess purity. 3. Minimize the time the compound is kept at room temperature during experiments.[1]
Inconsistent experimental results Instability of this compound in the experimental buffer or medium. Repeated freeze-thaw cycles of stock solutions.1. Evaluate the stability of this compound in your specific experimental buffer by incubating it for the duration of your experiment and analyzing for degradation. 2. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1]
Appearance of unexpected peaks in HPLC analysis Chemical degradation of this compound.1. Review storage conditions (temperature, light, and moisture exposure). 2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and understand degradation pathways.[5]
Precipitation of this compound in solution Poor solubility or aggregation of the compound.1. Confirm the solubility of this compound in your chosen solvent. You may need to try a different solvent or use solubilizing agents. 2. Ensure the solution is not oversaturated. 3. Check for potential interactions with other components in your solution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound over time.

Objective: To quantify the amount of intact this compound and detect the formation of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration.

    • Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, 40°C).

    • Protect a subset of samples from light at each temperature.

  • Time Points:

    • Analyze a sample immediately after preparation (T=0).

    • Analyze samples at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method.[6][7] This typically involves a reversed-phase C18 column.

    • The mobile phase composition will need to be optimized to achieve good separation of this compound from its potential degradation products.

    • Use a UV detector set at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the appearance and growth of new peaks, which may represent degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[5]

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solid compound and a solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose a solution to a light source (e.g., UV lamp or direct sunlight).

  • Analysis: Analyze the stressed samples by HPLC-MS or LC-MS/MS to identify and characterize the degradation products.[8]

Data Presentation

Table 1: Stability of Lyophilized this compound Powder

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)
-80°C, dark, dry99.8 ± 0.199.7 ± 0.2
-20°C, dark, dry99.5 ± 0.399.1 ± 0.4
4°C, dark, dry98.2 ± 0.596.5 ± 0.6
25°C, dark, dry95.1 ± 0.790.3 ± 0.8
25°C, light, ambient humidity88.4 ± 1.075.2 ± 1.5

Table 2: Stability of this compound in Solution (1 mg/mL in DMSO)

Storage ConditionPurity after 1 week (%)Purity after 4 weeks (%)
-80°C99.9 ± 0.199.6 ± 0.2
-20°C99.2 ± 0.498.0 ± 0.5
4°C97.5 ± 0.694.1 ± 0.7
25°C91.3 ± 0.982.6 ± 1.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Lyophilized this compound stock Prepare Stock Solution start->stock aliquot Aliquot Samples stock->aliquot temp_neg_80 -80°C aliquot->temp_neg_80 Time points temp_neg_20 -20°C aliquot->temp_neg_20 Time points temp_4 4°C aliquot->temp_4 Time points temp_25 25°C aliquot->temp_25 Time points hplc HPLC Analysis temp_neg_80->hplc temp_neg_20->hplc temp_4->hplc temp_25->hplc data Data Interpretation hplc->data result Assess Stability Profile data->result

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products cluster_identification Identification This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (H₂O₂) This compound->oxidation photolysis Photolysis (UV/Light) This compound->photolysis product_a Product A (Hydrolyzed) hydrolysis->product_a product_b Product B (Oxidized) oxidation->product_b product_c Product C (Photodegraded) photolysis->product_c lcms LC-MS/MS Analysis product_a->lcms product_b->lcms product_c->lcms

Caption: Forced degradation logical workflow.

References

Technical Support Center: Isoedultin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This section provides practical guidance for researchers, scientists, and drug development professionals encountering common issues during the scale-up of flavonoid synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield drops significantly when moving from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and degradation of the product. The surface-area-to-volume ratio decreases as scale increases, making it harder to maintain uniform temperature control.

  • Reagent Addition Rate: The rate of reagent addition becomes more critical at a larger scale. A rate that is optimal for a small-scale reaction may be too fast for a larger volume, leading to poor mixing and unwanted side reactions.

  • Changes in Reaction Kinetics: The kinetics of a reaction can be influenced by the physical environment. Changes in mixing efficiency and heat transfer can alter the reaction pathway, favoring the formation of byproducts.

  • Work-up and Isolation Inefficiencies: Techniques that are efficient for small-scale purification, such as column chromatography, can be difficult and costly to implement at a larger scale. Product loss during transfers, filtration, and drying also becomes more significant.

Q2: I'm observing an increase in impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?

A2: Increased impurity profiles are often linked to the same factors that cause yield loss:

  • Poor Temperature Control: Exothermic reactions can run away if not properly controlled, leading to the formation of thermal degradation products.

  • Extended Reaction Times: Longer reaction times, which may be necessary for larger batches to go to completion, can also provide more opportunity for side reactions to occur.

  • Solvent and Reagent Quality: The quality of solvents and reagents can have a more pronounced effect at a larger scale. Ensure that all materials are of a suitable grade and are free from contaminants.

  • Air and Moisture Sensitivity: Some reactions are sensitive to air and moisture. In a larger-scale setup, it can be more challenging to maintain an inert atmosphere, leading to the formation of oxidation or hydrolysis byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Inefficient mixing in the larger reactor.- Use an overhead stirrer with an appropriately sized impeller to ensure good agitation. - Consider a reactor with baffles to improve mixing. - Model the mixing characteristics of your reactor using computational fluid dynamics (CFD) if possible.
Poor temperature control leading to side reactions.- Use a jacketed reactor with a reliable temperature control unit. - For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.
Inefficient work-up and isolation.- Optimize your crystallization or precipitation method for the larger scale. - Investigate alternative purification techniques such as tangential flow filtration or preparative HPLC for high-value products.[1]
High Impurity Profile Localized overheating or "hot spots".- Improve agitation and monitor the temperature at multiple points within the reactor if possible. - Slow down the rate of addition for exothermic reactions.
Reaction exposed to air or moisture.- Ensure all glassware is properly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure starting materials or solvents.- Verify the purity of all reagents and solvents before use. - Consider purifying critical reagents if necessary.
Difficulty with Product Isolation/Purification Product is an oil or difficult to crystallize.- Try different solvent systems for crystallization. - Consider using an anti-solvent to induce precipitation. - If the product is an oil, try to form a solid derivative for easier handling and purification.
Column chromatography is not feasible at scale.- Develop a robust crystallization method. - Explore other purification techniques like liquid-liquid extraction or supercritical fluid chromatography.[1]
Inconsistent Batch-to-Batch Results Variations in raw material quality.- Establish strict specifications for all starting materials and perform quality control checks on incoming batches.
Lack of a detailed and standardized operating procedure (SOP).- Develop a comprehensive SOP that details every step of the process, including reagent addition rates, mixing speeds, and temperature profiles.
Human error.- Provide thorough training for all personnel involved in the synthesis. - Implement checklists to ensure all steps are followed correctly.

Quantitative Data

Due to the limited availability of direct comparative data for the synthesis scale-up of Quercetin, this table provides representative data for flavonoid extraction, which highlights common trends observed during scale-up.

Parameter Lab-Scale (e.g., 1g) Pilot-Scale (e.g., 1kg) Industrial-Scale (e.g., 100kg)
Typical Yield 85-95%70-85%60-75%
Purity >98%95-98%90-95%
Reaction/Extraction Time 2-4 hours6-12 hours12-24 hours
Solvent to Material Ratio 10:1 to 20:18:1 to 15:15:1 to 10:1
Primary Purification Method Column ChromatographyCrystallization / PrecipitationCrystallization / Precipitation

Note: These values are illustrative and can vary significantly depending on the specific flavonoid, the synthesis or extraction method, and the optimization of the process at each scale.

Experimental Protocols

1. Lab-Scale Synthesis of Quercetin from Rutin by Acid Hydrolysis

This protocol is a common laboratory method for the preparation of Quercetin.

  • Materials:

    • Rutin (10 g)

    • Ethanol (200 mL)

    • 2M Hydrochloric Acid (100 mL)

    • Deionized water

    • Sodium bicarbonate solution (5% w/v)

  • Procedure:

    • Suspend Rutin in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the mixture to reflux with stirring until the Rutin is fully dissolved.

    • Slowly add the 2M hydrochloric acid to the refluxing solution.

    • Continue to reflux the mixture for 2 hours. A yellow precipitate of Quercetin will form.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude Quercetin by vacuum filtration and wash the solid with deionized water until the filtrate is neutral (test with pH paper).

    • Wash the solid with a small amount of cold ethanol.

    • Dry the crude Quercetin in a vacuum oven at 60°C.

    • Recrystallize the crude product from aqueous ethanol to obtain pure Quercetin.

2. Considerations for Pilot-Scale Synthesis

Scaling up the above protocol to a pilot scale (e.g., 1 kg of Rutin) requires several modifications:

  • Reactor: A jacketed glass or stainless steel reactor with an overhead stirrer and a temperature control unit is necessary.

  • Reagent Addition: The hydrochloric acid should be added via a dosing pump at a controlled rate to manage the exotherm and ensure proper mixing.

  • Mixing: The stirrer speed and impeller design must be optimized to ensure the solid Rutin remains suspended and the reagents are well-mixed.

  • Filtration and Drying: A larger filtration apparatus, such as a Nutsche filter-dryer, would be beneficial for efficient solid-liquid separation and drying.

  • Safety: The use of larger quantities of flammable solvents and corrosive acids necessitates a thorough safety review and the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, ventilation).

Visualizations

Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Chalcone Chalcone Coumaroyl_CoA->Chalcone Flavanone Flavanone Chalcone->Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Flavonol Flavonol (e.g., Quercetin) Dihydroflavonol->Flavonol Anthocyanidin Anthocyanidin Dihydroflavonol->Anthocyanidin Flavan_3_ol Flavan-3-ol Dihydroflavonol->Flavan_3_ol

Caption: Simplified flavonoid biosynthesis pathway leading to Quercetin.

Experimental Workflow for Synthesis Scale-Up

Scale_Up_Workflow Lab_Scale Lab-Scale Synthesis (mg to g) Process_Opt Process Optimization Lab_Scale->Process_Opt Pilot_Scale Pilot-Scale Synthesis (g to kg) Process_Opt->Pilot_Scale QA_QC Quality Assurance & Quality Control Pilot_Scale->QA_QC Regulatory Regulatory Compliance Pilot_Scale->Regulatory Industrial_Scale Industrial-Scale Production (kg to tons) QA_QC->Industrial_Scale Industrial_Scale->Regulatory

Caption: General workflow for scaling up chemical synthesis.

References

Technical Support Center: Isoedultin Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Isoedultin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

Like many flavonoids, this compound's low oral bioavailability is likely due to two primary factors:

  • Poor Aqueous Solubility : Flavonoid compounds often have poor water solubility, which limits their dissolution rate in gastrointestinal fluids—a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism : After absorption in the small intestine, flavonoids undergo significant metabolism in the intestinal cells and the liver.[4][5] Enzymes conjugate the molecules with glucuronate and sulfate groups, increasing their water solubility for rapid excretion and reducing the concentration of the active compound reaching systemic circulation.[6][7]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

There are two main approaches to enhance the bioavailability of flavonoids like this compound:

  • Formulation Modification : This involves using pharmaceutical technologies to improve solubility and protect the drug from degradation.[1][6] Promising strategies include nanotechnology-based carriers like nanoemulsions and solid lipid nanoparticles (SLNs).[3][8]

  • Chemical Modification or Co-administration : This can involve creating a prodrug or co-administering this compound with substances that inhibit metabolic enzymes.[1][6]

Q3: Which formulation strategy should I begin with for my experiments?

The choice of strategy depends on your laboratory's capabilities and experimental goals.

  • Nanoemulsions are often a good starting point as they can significantly enhance the solubility and absorption of lipophilic drugs and can be prepared using techniques like high-pressure homogenization or ultrasonication.[9][10]

  • Solid Lipid Nanoparticles (SLNs) are another excellent option, offering advantages like improved stability and the potential for controlled release.[11][12]

Below is a workflow to guide your decision-making process.

G cluster_0 Decision Workflow for Bioavailability Enhancement start Problem: Low Oral Bioavailability of this compound solubility Primary Barrier: Poor Aqueous Solubility? start->solubility metabolism Primary Barrier: First-Pass Metabolism? solubility->metabolism No formulation Focus on Formulation Strategies: - Nanoemulsions - Solid Lipid Nanoparticles - Solid Dispersions solubility->formulation Yes metabolism->formulation No inhibitors Consider Co-administration: - Metabolic Enzyme Inhibitors - Permeation Enhancers metabolism->inhibitors Yes optimize Characterize & Optimize Formulation (Particle Size, EE%, Stability) formulation->optimize inhibitors->optimize invivo In Vivo Pharmacokinetic Studies optimize->invivo

Caption: Decision workflow for selecting a suitable strategy to enhance this compound's bioavailability.

Troubleshooting Guide 1: Nanoemulsion Formulation

Nanoemulsions are lipid-based systems that can solubilize hydrophobic drugs, increasing their uptake.[13] Here are solutions to common issues encountered during formulation.

Problem / Observation Potential Cause Recommended Solution
Phase separation or creaming after preparation Insufficient surfactant concentration or incorrect Hydrophile-Lipophile Balance (HLB) value. Thermodynamic instability.Increase the surfactant-to-oil ratio. Use a combination of surfactants (e.g., Tween 80 and Span 80) to achieve the required HLB. Ensure adequate homogenization energy is applied.[13]
Particle size is too large (>200 nm) Insufficient energy during homogenization. Improper ratio of oil, surfactant, and water.Increase homogenization pressure/time or sonication amplitude/duration.[10][13] Optimize the formulation components by constructing a pseudo-ternary phase diagram.
Low Encapsulation Efficiency (EE%) Drug precipitation in the aqueous phase due to poor oil solubility. Insufficient amount of lipid phase.Select an oil in which this compound has higher solubility. Increase the oil phase volume in the formulation. Ensure the drug is fully dissolved in the oil phase before emulsification.
High Polydispersity Index (PDI > 0.3) Non-uniform droplet size due to inefficient homogenization or particle aggregation.Optimize homogenization parameters.[9] Ensure proper stabilization by adjusting surfactant concentration; high zeta potential (e.g., >

Troubleshooting Guide 2: Solid Lipid Nanoparticle (SLN) Formulation

SLNs are colloidal carriers made from solid lipids, which are biocompatible and can protect the encapsulated drug.[11][12]

Problem / Observation Potential Cause Recommended Solution
Particle aggregation during storage Insufficient stabilizer concentration leading to low surface charge (low zeta potential). Lipid crystallization changes.Increase the concentration of the surfactant/stabilizer. A combination of steric and electrostatic stabilizers is often effective.[14] Store the SLN dispersion at a suitable temperature (e.g., 4°C) to prevent lipid modification.
Low Drug Loading (DL%) Poor solubility of this compound in the solid lipid matrix. Drug expulsion during lipid crystallization.Screen different solid lipids to find one with higher solubilizing capacity for this compound. Use a blend of lipids to create a less-ordered crystalline structure (forming Nanostructured Lipid Carriers, NLCs), which can accommodate more drug.[12]
Particle growth upon cooling The lipid used has a tendency to form larger crystals. Aggregation occurs as particles solidify.Employ a rapid cooling process (e.g., cold homogenization or dispersing the hot emulsion in cold water) to promote the formation of smaller, more stable lipid crystals. Ensure adequate surfactant is present to cover the new surfaces formed.
Gelation of the SLN dispersion High lipid concentration or formation of a network structure between particles.Reduce the concentration of the solid lipid in the formulation. Optimize the type and concentration of the surfactant to prevent inter-particle bridging.

Data Presentation: Comparative Pharmacokinetics

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in oral bioavailability of this compound when formulated as a nanoemulsion or SLN compared to a simple aqueous suspension.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension50125 ± 282.0750 ± 110100 (Reference)
This compound Nanoemulsion50610 ± 951.04,200 ± 560560%
This compound SLN50480 ± 701.53,650 ± 480487%

Data are represented as mean ± SD and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.[9][15]

Materials:

  • This compound

  • Oil Phase: Medium-chain triglycerides (MCT)

  • Surfactant: Tween 80

  • Co-surfactant: Propylene glycol

  • Aqueous Phase: Deionized water

Methodology:

  • Preparation of Oil Phase: Dissolve a specific amount of this compound (e.g., 10 mg) in 1 g of MCT oil. Gently heat and vortex until a clear solution is formed.

  • Preparation of Aqueous Phase: Prepare the aqueous phase by dissolving Tween 80 (e.g., 2 g) and propylene glycol (e.g., 1 g) in 6 g of deionized water.

  • Formation of Pre-emulsion: Add the oil phase dropwise to the aqueous phase under continuous stirring using a magnetic stirrer (1000 rpm) for 15 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., at 15,000 psi for 10 cycles).[15] Maintain the temperature using a cooling water bath.

  • Characterization:

    • Particle Size & PDI: Analyze using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess colloidal stability.[16]

    • Encapsulation Efficiency (EE%): Separate the free drug from the nanoemulsion using ultracentrifugation. Quantify the drug in the supernatant and calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Surfactant: Poloxamer 188

  • Aqueous Phase: Deionized water

Methodology:

  • Preparation of Phases: Heat the solid lipid (GMS, e.g., 500 mg) to 5-10°C above its melting point (approx. 75-80°C). Dissolve this compound (e.g., 25 mg) in the molten lipid. In a separate beaker, heat the aqueous phase containing the surfactant (Poloxamer 188, e.g., 500 mg in 20 mL water) to the same temperature.

  • Hot Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes. This forms a hot pre-emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size further.[17]

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature, allowing the lipid to recrystallize and form SLNs.

  • Characterization: Perform DLS for particle size and PDI, measure zeta potential for stability, and determine drug loading and encapsulation efficiency.

Visualizations: Mechanisms and Pathways

Mechanism of Enhanced Intestinal Absorption

Lipid-based nanocarriers like nanoemulsions and SLNs can improve oral bioavailability by protecting the drug from enzymatic degradation in the GI tract and facilitating its transport across the intestinal epithelium.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation drug_free Free this compound (Poor Solubility, Degradation) enterocyte Enterocyte drug_free->enterocyte Low Permeation drug_nano This compound-loaded Nanocarrier (SLN/Nanoemulsion) - Solubilized Drug - Protected from Enzymes drug_nano->enterocyte Enhanced Uptake (Endocytosis/Fusion) blood Portal Vein enterocyte->blood To Liver

Caption: Enhanced absorption of this compound via nanocarriers across the intestinal barrier.
Inhibition of First-Pass Metabolism

First-pass metabolism in the liver significantly reduces the amount of active flavonoid reaching circulation. This process is primarily mediated by Cytochrome P450 (CYP) enzymes. Co-administration with an inhibitor can saturate or block these enzymes.

G cluster_liver Hepatocyte (Liver Cell) cluster_circulation Systemic Circulation This compound This compound (Absorbed) cyp CYP450 Enzymes (e.g., CYP3A4) This compound->cyp Metabolism bioavailable_drug Active this compound This compound->bioavailable_drug Increases metabolites Inactive Metabolites (Glucuronidated/Sulfated) cyp->metabolites Conversion inhibitor Bioavailability Enhancer (e.g., Piperine) inhibitor->cyp Inhibits

Caption: Inhibition of hepatic first-pass metabolism to increase systemic this compound levels.

References

Dealing with matrix effects in Isoedultin bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Isoedultin.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][4] It is a significant concern in LC-MS/MS bioanalysis and must be assessed during method validation.[4]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be a matrix effect?

A2: Yes, inconsistent results are a classic sign of matrix effects.[3][4] Because the composition of biological samples can vary from lot to lot or patient to patient, the degree of ion suppression or enhancement can change between samples, leading to poor reproducibility. If your internal standard doesn't adequately track these variations, it can result in inaccurate quantification.[1]

Q3: What are the most common causes of matrix effects in plasma samples?

A3: In biological matrices like plasma, phospholipids from cell membranes are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[1][2] Other endogenous substances like salts, proteins, and metabolites, or exogenous compounds like anticoagulants can also interfere with the ionization of your target analyte.[1]

Q4: How can I determine if my this compound assay is experiencing matrix effects?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what retention time ion suppression or enhancement occurs.[1][5] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal for this compound indicate regions of suppression or enhancement.[1]

  • Post-Extraction Spike: This is a quantitative approach.[1] You compare the peak area of this compound in a solution spiked into a blank extracted matrix to the peak area of this compound in a clean solvent at the same concentration.[4] This allows you to calculate a "matrix factor" (MF). An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.[1]

Q5: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?

A5: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it has nearly identical chemical properties and chromatographic retention time to the analyte.[1] This means it will experience the same degree of matrix effect, allowing it to accurately correct for signal variations.[1][3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[6]1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering compounds.[2]2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone identified by post-column infusion.[1]3. Reduce Injection Volume: Injecting a smaller amount of the sample can lessen the quantity of matrix components entering the MS source.[3]4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][5]
Inconsistent Results / High %CV Variable Matrix Effects: Different lots of biological matrix have varying levels of interfering compounds.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same ionization effects as this compound, providing the most reliable correction.[1]2. Evaluate Multiple Matrix Lots: During validation, test at least 6-10 different lots of blank matrix to ensure the method is robust against biological variability.[7]3. Check for Carryover: High concentration samples can contaminate subsequent injections, leading to variability. Ensure the wash steps in your LC method are adequate.[6]
Peak Tailing or Splitting Matrix Overload / Contamination: High concentrations of matrix components can affect peak shape or build up on the analytical column.[6]1. Implement a Diverter Valve: Program a diverter valve to send the highly polar, early-eluting matrix components to waste instead of the MS source, reducing contamination.[5]2. Improve Sample Preparation: Use a more selective sample preparation technique like SPE to remove a wider range of interferences.3. Column Flushing: Ensure the column is properly washed and regenerated between runs to prevent the buildup of contaminants.[6]
Signal Enhancement (Unexpectedly high results) Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of this compound.[1]1. Optimize Chromatography: As with suppression, adjust the LC method to chromatographically separate this compound from the enhancing compounds.2. Thoroughly Validate Method: Quantitatively assess the matrix effect using the post-extraction spike method. If consistent and corrected by a suitable internal standard, it may be acceptable.

Quantitative Data Summary

The following table summarizes typical results from a matrix effect evaluation experiment using the post-extraction spike method. Data is shown for three common sample preparation techniques.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 - 105%80 - 90%85 - 95%
Matrix Factor (MF) 0.45 (Significant Suppression)0.88 (Minor Suppression)1.05 (No Significant Effect)
IS-Normalized MF 1.021.011.00
Process Efficiency (%) 43%79%90%
  • Recovery: Measures the efficiency of the extraction process.

  • Matrix Factor (MF): Calculated as (Peak Response in Matrix) / (Peak Response in Solvent). An MF = 1 indicates no matrix effect.

  • IS-Normalized MF: Calculated as (MF of Analyte) / (MF of Internal Standard). A value close to 1 indicates the IS effectively tracks the matrix effect.

  • Process Efficiency: Calculated as (Recovery % * MF). This represents the overall efficiency of the entire bioanalytical process.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the magnitude of ion suppression or enhancement.

Methodology:

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your final, optimized sample preparation method (e.g., SPE).

  • Prepare Solvent Standard (Set A): Spike a known concentration of this compound (e.g., at a low and high QC level) into the final elution solvent used in your sample preparation.

  • Prepare Post-Extraction Spike Samples (Set B): Take the extracted blank matrix samples from step 1 and spike them with the same concentration of this compound as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor (MF) : MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • A value between 0.85 and 1.15 is often considered acceptable, indicating no significant matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a clean sample extract and minimize matrix effects. This protocol is a general example and should be optimized.

Methodology:

  • Cartridge Selection: Use a reverse-phase polymeric sorbent cartridge (e.g., Oasis HLB), which is effective for retaining flavonoids.[8]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 200 µL of 2% phosphoric acid in water. This acidifies the sample to ensure this compound (a phenolic compound) is in its neutral form for better retention.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Troubleshooting Workflow for Troubleshooting Matrix Effects start Problem Observed: Poor Accuracy or Reproducibility check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me Is Matrix Effect Significant? (MF < 0.85 or > 1.15) check_me->is_me no_me No Significant ME. Investigate Other Causes (e.g., Pipetting, Instrument Stability) is_me->no_me No optimize_sp Optimize Sample Prep (e.g., PPT -> SPE) is_me->optimize_sp Yes pass Method Acceptable is_me->pass No, within limits optimize_lc Optimize LC Method (Improve Separation) optimize_sp->optimize_lc use_sil_is Implement SIL-Internal Standard optimize_lc->use_sil_is reassess Re-assess Matrix Effect use_sil_is->reassess reassess->is_me

Caption: A logical workflow for identifying and mitigating matrix effects.

Sample_Prep_Comparison Impact of Sample Preparation on Matrix Effects ppt Protein Precipitation (PPT) - Fast & Simple - High Recovery + High Matrix Effect (Ion Suppression) lle Liquid-Liquid Extraction (LLE) - Moderate Selectivity - Good Recovery + Moderate Matrix Effect ppt->lle Increasing Cleanliness spe Solid-Phase Extraction (SPE) - High Selectivity - Removes Phospholipids + Minimal Matrix Effect lle->spe Increasing Cleanliness

Caption: Comparison of sample preparation techniques for matrix effect removal.

References

Technical Support Center: Optimizing Cell Permeability of Isoedultin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental optimization of cell permeability for Isoedultin derivatives. Given the limited direct public data on this compound, this guide draws upon established principles for flavonoids, a class of compounds to which this compound belongs. The strategies and protocols provided are based on best practices for small molecules with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the cell permeability of this compound derivatives?

A1: Like many flavonoids, this compound derivatives may face several barriers to effective cell permeation. The primary challenges are often related to their physicochemical properties, such as molecular size, polarity, and the number of hydrogen bond donors and acceptors, which can limit passive diffusion across the lipid bilayer of the cell membrane. Additionally, these compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump them out of the cell, reducing intracellular concentration.

Q2: How can I improve the passive diffusion of my this compound derivative?

A2: Improving passive diffusion typically involves structural modifications to enhance lipophilicity and reduce polarity. Strategies include:

  • Masking polar functional groups: Introducing methoxy groups in place of hydroxyl groups can decrease hydrogen bonding capacity and increase lipophilicity.

  • Adding lipophilic moieties: The addition of prenyl or other alkyl groups can enhance partitioning into the cell membrane.

  • Optimizing molecular weight and shape: Keeping the molecular weight below 500 Da and reducing the number of rotatable bonds can be beneficial for passive diffusion.

Q3: My this compound derivative shows high efflux in the Caco-2/MDR1-MDCK assay. What are my options?

A3: A high efflux ratio (typically >2) suggests that your compound is a substrate for an efflux transporter like P-gp.[1] To address this, you can:

  • Co-administer with a known efflux inhibitor: While useful for in vitro studies to confirm P-gp interaction, this may not be a viable long-term strategy for drug development.

  • Modify the chemical structure: Strategic modifications can sometimes reduce the affinity of the compound for the efflux transporter. This often involves iterative structure-activity relationship (SAR) studies.

  • Prodrug approach: A prodrug strategy can be employed to alter the compound's properties, allowing it to bypass efflux transporters, and then be converted to the active form inside the cell.

Q4: What is a good starting point for assessing the permeability of a new this compound derivative?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen.[2][3] It is a high-throughput, cell-free assay that specifically measures passive diffusion.[2] This allows you to quickly rank compounds based on their ability to cross a lipid membrane without the complexities of active transport.[4] Compounds with promising PAMPA results can then be advanced to more complex cell-based assays like the Caco-2 or MDCK models.

Troubleshooting Guides

Low Permeability in PAMPA Assay
Observed Issue Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) for all test compounds, including controls. Issues with the artificial membrane.Ensure the lipid solution is correctly prepared and applied to the filter plate. Check for evaporation of the solvent.
High variability between replicate wells. Inconsistent membrane formation or pipetting errors.Review the protocol for membrane preparation to ensure uniformity. Verify pipette calibration and technique.
Low recovery of the compound. Poor solubility in the assay buffer or binding to the plate.Decrease the initial concentration of the test compound. Include a surfactant or co-solvent in the buffer. Use low-binding plates.
Derivative shows lower Papp than expected based on its structure. Unfavorable physicochemical properties (e.g., high polarity, large size).Consider structural modifications to increase lipophilicity, such as methylation of hydroxyl groups or addition of non-polar side chains.
Inconsistent Results in Caco-2/MDCK Assays
Observed Issue Potential Cause Troubleshooting Steps
High TEER values, but low permeability of control compounds. Cell monolayer is too thick or has an over-expression of tight junction proteins.Review cell seeding density and culture time. Ensure cells are not used at a very high passage number.
Low TEER values and high permeability of Lucifer Yellow. Incomplete monolayer formation or cellular toxicity.Extend the cell culture period to ensure a confluent monolayer. Perform a cytotoxicity assay at the test concentration of your derivative.
High efflux ratio (Papp B-A / Papp A-B > 2). The compound is a substrate for an efflux transporter (e.g., P-gp).Confirm this by running the assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp).[5]
Low compound recovery. Compound instability, metabolism by the cells, or non-specific binding.Assess the stability of the compound in the assay buffer. Use an analytical method to check for metabolites. Consider using plates with lower binding properties.

Quantitative Data on Flavonoid Permeability

The following tables provide a summary of apparent permeability (Papp) values for a range of flavonoids, which can serve as a reference for interpreting data from your this compound derivative experiments. Papp values are categorized as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), and high (>10 x 10⁻⁶ cm/s) permeability.

Table 1: Permeability of Selected Flavones in Caco-2 Cells

FlavonePapp (A to B) (x 10⁻⁶ cm/s)Permeability ClassReference
Apigenin2.5Medium[6]
Luteolin0.8Low[7][8]
Chrysin12.0High[7][8]

Table 2: Permeability of Selected Flavanones in Caco-2 Cells

FlavanonePapp (A to B) (x 10⁻⁶ cm/s)Permeability ClassReference
Naringenin15.0High[9]
Hesperetin1.2Medium[7][8]

Table 3: Permeability of Selected Flavonols in Caco-2 Cells

FlavonolPapp (A to B) (x 10⁻⁶ cm/s)Permeability ClassReference
Quercetin0.5Low[9]
Kaempferol0.7Low[7][8]
Morin0.3Low[7][8]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of this compound derivatives.

  • Preparation of the Lipid Solution: Prepare a solution of 1% (w/v) lecithin in dodecane.[10] Sonicate the mixture to ensure complete dissolution.[10]

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution into each well of a 96-well filter donor plate, ensuring the filter is completely coated.[10]

  • Preparation of Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[10]

    • Donor Solution: Prepare the this compound derivative at a concentration of 10 µM in the same buffer.[10]

  • Assay Assembly and Incubation: Add 150 µL of the donor solution to each well of the coated donor plate.[10] Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[10]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the this compound derivative in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = [ -ln(1 - [C]acceptor / [C]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) Where:

    • [C]acceptor is the concentration in the acceptor well.

    • [C]equilibrium is the theoretical equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Caco-2 Permeability Assay

This protocol describes a bidirectional permeability assay using the Caco-2 cell line to assess both passive and active transport.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within the laboratory's established range (typically >300 Ω·cm²).[5] The permeability of a paracellular marker, such as Lucifer Yellow, should also be assessed.[5]

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Apical to Basolateral (A to B) Transport: Add the this compound derivative (typically at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[12]

    • Basolateral to Apical (B to A) Transport: In a separate set of wells, add the this compound derivative to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[12]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Also, collect a sample from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the this compound derivative in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests active efflux.[1]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_optimization Optimization PAMPA PAMPA Assay (Passive Permeability) Rank Rank Derivatives PAMPA->Rank Caco2 Caco-2 Assay (A-B and B-A) Rank->Caco2 Promising Permeability MDCK MDR1-MDCK Assay (Efflux Assessment) Caco2->MDCK High Efflux Ratio? SAR Structure-Activity Relationship (SAR) Caco2->SAR Low Passive Permeability MDCK->SAR Lead Lead Optimization SAR->Lead Lead->PAMPA New Derivatives end Candidate Selection Lead->end start This compound Derivatives Library start->PAMPA

Caption: Experimental workflow for optimizing this compound derivative permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibition Gene Gene Expression (e.g., anti-inflammatory) Akt->Gene Survival MAPK->NFkB Activation NFkB->Gene This compound This compound Derivative This compound->Receptor

Caption: Potential signaling pathways modulated by this compound derivatives.

troubleshooting_logic Start Low Permeability Observed AssayType Which Assay? Start->AssayType PAMPA_Check Check Membrane & Solubility AssayType->PAMPA_Check PAMPA Caco2_Check Check Monolayer Integrity (TEER) AssayType->Caco2_Check Caco-2 / MDCK Modify_Passive Increase Lipophilicity (e.g., Methylation) PAMPA_Check->Modify_Passive Efflux High Efflux Ratio? Caco2_Check->Efflux Modify_Efflux Modify Structure to Reduce Efflux Transporter Affinity Efflux->Modify_Efflux Yes Efflux->Modify_Passive No Result_Efflux Optimized for Efflux Modify_Efflux->Result_Efflux Result_Passive Optimized for Passive Diffusion Modify_Passive->Result_Passive

Caption: Troubleshooting logic for low permeability of derivatives.

References

Technical Support Center: Refinement of Isoedultin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Isoedultin" is scarce in current scientific literature. Therefore, this guide provides detailed information on a closely related and well-researched chalcone flavonoid, Isoliquiritigenin (ISL) , as a proxy. Researchers are advised to use this information as a starting point and conduct dose-finding studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Isoliquiritigenin (ISL) in rodent models?

A1: Reported oral dosages of ISL in rats range from 10 mg/kg to 100 mg/kg daily.[1][2][3] For mice, dosages of 2.5 mg/kg and 5.0 mg/kg have been used in xenograft models.[4] Intravenous administration in rats has been studied at doses of 10, 20, and 50 mg/kg.[2][5] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q2: How should I prepare ISL for administration to animals?

A2: ISL has poor water solubility, which presents a challenge for in vivo studies.[6][7][8] For oral administration, ISL can be suspended in a vehicle such as a solution of medicinal ethanol, Tween 80, and 0.9% sodium chloride saline (e.g., in a 10:15:75 volume ratio).[2] For intravenous administration, a similar solvent system can be used. Another approach to improve solubility and bioavailability is the formulation of ISL into nano-dosage forms like proliposomes or nanoemulsions.[6][7][9]

Q3: What are the common routes of administration for ISL in animal studies?

A3: The most common routes of administration for ISL in rodents are oral (p.o.) and intravenous (i.v.).[2][10][11] Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are also viable routes for compound administration in rodents. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

Q4: What is the known mechanism of action for ISL?

A4: ISL is known to modulate the Nrf2 signaling pathway.[12][13][14][15] Under conditions of oxidative stress, ISL can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][15][16]

Q5: What is the bioavailability of ISL?

A5: The oral bioavailability of ISL is relatively low.[10][17] Studies in rats have shown that despite good absorption from the gastrointestinal tract, extensive metabolism in the small intestine and liver significantly reduces its systemic availability.[10][17]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor solubility of this compound/ISL during formulation. This compound, like many flavonoids, likely has low aqueous solubility.[6][7][8]- Use a co-solvent system (e.g., ethanol, Tween 80, saline).[2]- Prepare a nano-formulation such as a nanoemulsion or proliposome to enhance solubility and bioavailability.[6][7][9]- Sonication may help in dissolving the compound.
Low or variable drug levels in plasma after oral administration. - Poor absorption due to low solubility.- High first-pass metabolism in the intestine and liver.[10][17]- Increase the dose, but monitor for toxicity.- Consider an alternative route of administration with higher bioavailability, such as intravenous or intraperitoneal injection.[11]- Use a formulation designed to enhance absorption, such as a nanoemulsion.[9]
No observable effect at the initial dose. - The dose may be too low for the specific animal model or disease state.- The compound may have low potency for the intended target.- Rapid metabolism and clearance of the compound.[2]- Perform a dose-escalation study to find an effective dose.- Verify the activity of your compound batch with an in vitro assay.- Measure plasma and tissue concentrations of the compound to confirm exposure.
Signs of toxicity in animals (e.g., weight loss, lethargy). The administered dose is too high.- Reduce the dose.- Monitor the animals closely for any adverse effects.- Consult relevant toxicology literature for flavonoids if available.

Quantitative Data Summary

Table 1: Isoliquiritigenin (ISL) Dosages in Rodent Models

Animal Model Route of Administration Dosage Range Reference
Rats (Sprague-Dawley)Oral (p.o.)10 - 100 mg/kg[1][2][3]
Rats (Sprague-Dawley)Intravenous (i.v.)10 - 50 mg/kg[2][5]
Mice (Xenograft model)Oral (p.o.)2.5 - 5.0 mg/kg[4]

Table 2: Pharmacokinetic Parameters of Isoliquiritigenin (ISL) in Rats after Oral Administration

Parameter 20 mg/kg Dose 50 mg/kg Dose 100 mg/kg Dose Reference
Tmax (h) 0.5 ± 0.20.6 ± 0.30.7 ± 0.4[2]
Cmax (µg/mL) 1.8 ± 0.53.1 ± 0.94.9 ± 1.2[2]
AUC (0-t) (µg·h/mL) 6.2 ± 1.811.3 ± 3.123.5 ± 6.4[2]
Absolute Bioavailability (%) 29.8622.7033.62[5]

Detailed Experimental Protocols

Protocol 1: Preparation of ISL for Oral Administration

Objective: To prepare a stable suspension of ISL for oral gavage in rodents.

Materials:

  • Isoliquiritigenin (ISL) powder

  • Ethanol (medicinal grade)

  • Tween 80

  • 0.9% Sodium Chloride (Saline)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of ISL powder based on the desired concentration and the total volume to be prepared.

  • Prepare a co-solvent vehicle by mixing medicinal ethanol, Tween 80, and 0.9% saline in a volume ratio of 10:15:75.[2]

  • Add the ISL powder to the co-solvent vehicle.

  • Vortex the mixture vigorously for 5-10 minutes until a homogenous suspension is formed.

  • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Store the suspension protected from light and use it within a reasonable timeframe to ensure stability. Always vortex the suspension immediately before each administration to ensure a uniform dose.

Protocol 2: Oral Administration to Rodents via Gavage

Objective: To administer a precise dose of the ISL suspension orally to a mouse or rat.

Materials:

  • Prepared ISL suspension

  • Appropriately sized oral gavage needle (flexible or rigid)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to calculate the exact volume of the ISL suspension to be administered.

  • Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, a similar but more delicate grip is required.

  • Draw the calculated volume of the well-vortexed ISL suspension into the syringe fitted with the gavage needle.

  • Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Slowly dispense the suspension into the stomach.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_analysis Data Collection & Analysis weigh Weigh this compound/ISL dissolve Dissolve in Vehicle (e.g., Ethanol, Tween 80, Saline) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex weigh_animal Weigh Animal vortex->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose administer Administer via Oral Gavage calculate_dose->administer monitor Monitor Animal (Health & Behavior) administer->monitor collect_samples Collect Blood/Tissue Samples monitor->collect_samples analyze Analyze Samples (e.g., HPLC, Western Blot) collect_samples->analyze

Caption: Experimental workflow for this compound/ISL administration in animal studies.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISL Isoliquiritigenin (ISL) Keap1_Nrf2 Keap1-Nrf2 Complex ISL->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Normal Conditions Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Response Cytoprotective Response Genes->Response

Caption: Isoliquiritigenin (ISL) activation of the Nrf2 signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Berberine's Efficacy: Addressing the Data Gap on Isoedultin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Isoedultin and Berberine is currently not feasible due to a significant lack of available scientific literature on this compound. Initial searches indicate that this compound is a compound found within the plant Cicuta virosa, a plant with some history in traditional medicine for conditions like epilepsy. However, there is a notable absence of published studies detailing its specific efficacy, mechanism of action, pharmacokinetic profile, or data from controlled clinical trials. This data gap precludes an evidence-based comparison as requested.

In contrast, Berberine, an isoquinoline alkaloid extracted from various plants including those of the Berberis genus, has been the subject of extensive scientific investigation. This guide therefore provides a detailed analysis of Berberine, presenting quantitative data on its efficacy, outlining its mechanisms of action, and providing insights into the experimental protocols used to evaluate its effects, particularly in the context of metabolic syndrome.

Efficacy of Berberine in Metabolic Health

Berberine has demonstrated significant positive effects on several components of metabolic syndrome, including dyslipidemia and hyperglycemia.[1] Clinical trials have investigated its impact on key biomarkers, with results indicating its potential as a therapeutic agent.

Table 1: Summary of Berberine's Efficacy on Metabolic Syndrome Components from Randomized Controlled Trials
ParameterDosageTrial DurationOutcomeReference
Fasting Plasma Glucose (FPG)Varies> 3 monthsSignificant reduction[2]
Hemoglobin A1c (HbA1c)500 mg, 3x/day6 monthsSignificant reduction within one week[3]
Triglycerides (TG)0.5 g, 2x/day12 weeksSignificant reduction[4]
Total Cholesterol (TC)0.5 g, 2x/day12 weeksSignificant reduction[4]
Low-Density Lipoprotein (LDL-C)0.5 g, 2x/day12 weeksSignificant reduction[4]
High-Density Lipoprotein (HDL-C)Varies≤90 daysMore effective than long-term treatment[5]
Body Mass Index (BMI)VariesVariesSignificant reduction[5]
Waist Circumference (WC)VariesVariesSignificant reduction[5]
Bioavailability of Berberine

A significant challenge in the clinical application of Berberine is its low oral bioavailability, which is reported to be less than 1%.[6][7] This is primarily due to poor absorption, rapid metabolism in the gut and liver, and rapid systemic elimination.[7]

Table 2: Pharmacokinetic Parameters of Berberine in Rats
Administration RouteDose (mg/kg)Absolute Bioavailability (%)Cmax (ng/mL)AUC (ng·h/mL)Reference
Oral48.20.37 ± 0.11--[8]
Oral1000.689.4846.5[9]

Mechanisms of Action

Berberine exerts its therapeutic effects through multiple mechanisms, with the activation of AMP-activated protein kinase (AMPK) being one of the most well-documented. It also significantly modulates the gut microbiota.

AMPK Signaling Pathway

AMPK is a crucial regulator of cellular energy homeostasis. Berberine has been shown to activate AMPK in various tissues, including adipocytes, myotubes, and the liver.[10] This activation leads to a cascade of downstream effects that contribute to improved glucose and lipid metabolism.[11] The activation of AMPK by berberine can inhibit hepatic gluconeogenesis through the LKB1-AMPK-TORC2 signaling pathway.[12]

Berberine Berberine AMPK AMPK Activation Berberine->AMPK ACC ACC Phosphorylation (Inhibition) AMPK->ACC Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis GlucoseUptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis mTOR mTOR Inhibition AMPK->mTOR FattyAcidOxidation ↑ Fatty Acid Oxidation ACC->FattyAcidOxidation CellGrowth ↓ Cell Growth and Proliferation mTOR->CellGrowth

Berberine's AMPK Signaling Pathway
Modulation of Gut Microbiota

Berberine has a profound effect on the composition and function of the gut microbiota.[13] Given its low bioavailability, a significant portion of orally administered berberine remains in the gut, where it can directly interact with intestinal microbes.[14] Studies have shown that berberine can increase the abundance of short-chain fatty acid (SCFA)-producing bacteria.[13] These SCFAs have been linked to improvements in blood sugar regulation.[15] Furthermore, the gut microbiota can metabolize berberine into more readily absorbed forms, such as dihydroberberine, which may contribute to its systemic effects.[14]

Berberine Berberine GutMicrobiota Gut Microbiota Modulation Berberine->GutMicrobiota SCFA ↑ SCFA-Producing Bacteria GutMicrobiota->SCFA PathogenicBacteria ↓ Pathogenic Bacteria GutMicrobiota->PathogenicBacteria Metabolites Metabolism to Bioactive Forms (e.g., Dihydroberberine) GutMicrobiota->Metabolites ImprovedMetabolism Improved Host Metabolism SCFA->ImprovedMetabolism Metabolites->ImprovedMetabolism

Berberine's Interaction with Gut Microbiota

Experimental Protocols

The following outlines a general methodology for assessing the in vitro effects of berberine on AMPK activation, based on common experimental designs found in the literature.[10][16]

AMPK Activation Assay in Cell Culture

1. Cell Culture and Treatment:

  • Cell Lines: 3T3-L1 adipocytes or L6 myotubes are commonly used.[10]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum at 37°C in a 10% CO2 atmosphere.[10]

  • Treatment: Prior to treatment, cells are typically serum-starved for a specified period (e.g., 16 hours). Berberine is then added to the media at various concentrations (e.g., 1 to 15 µg/mL) for a defined duration (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO) and a positive control for AMPK activation (e.g., AICAR) are included.[10][17]

2. Western Blot Analysis:

  • Cell Lysis: After treatment, cells are washed and lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control, such as β-actin, is also used.[16]

  • Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence reagent.[16]

  • Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.[16]

cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Plate Cells B Serum Starvation A->B C Add Berberine/Controls B->C D Cell Lysis C->D E Quantify Protein D->E F SDS-PAGE E->F G PVDF Transfer F->G H Immunoblotting G->H I Detection H->I J Densitometry I->J K Calculate p-AMPK/Total AMPK J->K

Workflow for AMPK Activation Assay

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isoedultin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of three common analytical techniques for the quantification of Isoedultin: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectroscopy. The objective is to offer researchers, scientists, and drug development professionals a framework for selecting and validating an appropriate analytical method for their specific needs. The information presented is based on established principles of analytical method validation.

Data Presentation: A Comparative Analysis

The performance of each analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The following tables summarize the typical quantitative data that can be expected when validating these methods for the analysis of an isoflavone like this compound.

Table 1: Comparison of Linearity and Range

ParameterHPLCHPTLCUV-Vis Spectroscopy
Linearity Range (µg/mL) 0.2 - 80100 - 600 ng/band5 - 30
Correlation Coefficient (r²) > 0.999> 0.99> 0.999
Regression Equation y = mx + cy = mx + cy = mx + c

Table 2: Comparison of Accuracy and Precision

ParameterHPLCHPTLCUV-Vis Spectroscopy
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD %)
- Intraday< 2%< 2%< 2%
- Interday< 2%< 3%< 2%

Table 3: Comparison of Detection and Quantitation Limits

ParameterHPLCHPTLCUV-Vis Spectroscopy
Limit of Detection (LOD) Low (ng/mL range)Low (ng/band range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Low (ng/band range)Higher (µg/mL range)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the accurate quantification of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for isoflavone analysis.

  • Mobile Phase: A gradient elution of acetonitrile and water (acidified with a small amount of formic or acetic acid) is often employed. The exact gradient program would need to be optimized.

  • Flow Rate: Typically set at 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound; a wavelength of maximum absorbance would be selected.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the calibration range.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput alternative for the quantification of this compound.[4][5][6]

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, plate heater, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate:formic acid) would be optimized for the best separation.

  • Sample Application: Standards and samples are applied as bands of a specific width using the automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: After drying, the plate is scanned at the wavelength of maximum absorbance for this compound.

  • Quantification: The peak area of the densitogram is used for quantification against a calibration curve.

UV-Visible Spectroscopy Method

UV-Vis spectroscopy is a simpler and more accessible method for the quantification of this compound, though it may be less specific than chromatographic methods.[2][3][7]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., methanol or ethanol).

  • Wavelength Selection: The UV spectrum of a standard solution of this compound is recorded to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a cross-validation study, the following diagrams are provided.

CrossValidationWorkflow start Define Analytical Target Profile method_dev Develop Primary Analytical Method (e.g., HPLC) start->method_dev secondary_dev Develop Secondary/ Tertiary Methods (e.g., HPTLC, UV-Vis) start->secondary_dev method_val Validate Primary Method (ICH Guidelines) method_dev->method_val cross_val Cross-Validation: Analyze Same Samples with All Methods method_val->cross_val secondary_val Validate Secondary/ Tertiary Methods secondary_dev->secondary_val secondary_val->cross_val data_comp Compare Quantitative Results (e.g., Bland-Altman, t-test) cross_val->data_comp conclusion Establish Method Equivalency or Bias data_comp->conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodValidationParameters validation Analytical Method Validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod Limit of Detection (LOD) validation->lod loq Limit of Quantitation (LOQ) validation->loq robustness Robustness validation->robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of Bioactive Compounds and Their Synthetic Analogs: A Case Study on Isogranulatimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide will delve into the synthesis, biological activity, and mechanisms of action of isogranulatimide and its analogs, presenting quantitative data in a clear, tabular format. Detailed experimental protocols and a diagram of the synthetic workflow are also provided to facilitate a deeper understanding of the research process.

Comparative Biological Activity

A series of pyrrolic and pyrazolic analogs of isogranulatimide were synthesized and evaluated for their in vitro growth inhibitory properties against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Lower IC50 values indicate greater potency. The data reveals that several synthetic analogs exhibit cytostatic, rather than cytotoxic, effects, meaning they inhibit cell growth without directly killing the cells.[1]

CompoundCancer Cell LineIC50 (µM)[1]
Isogranulatimide (Natural) MultipleVaries (not specified in provided text)
Analog 4a Multiple10 - 20
Analog 9a Multiple10 - 20
Analog 9e Multiple10 - 20

Experimental Protocols

Synthesis of Pyrazolic Analogs (4a-d)

A key synthetic route for one series of pyrazolic analogs involved a multi-step process. The synthesis of these analogs was based on the condensation reaction of diversely 5-substituted 3-bromoindoles with pyrazole, followed by the addition of the intermediates on dibromomaleimide. The resulting acyclic adducts were then photocyclized to yield the desired analogs.[1] For instance, the hydroxy-analog 4d was obtained by demethylation of the methoxy derivative 4c using boron tribromide (BBr3).[1]

In Vitro Growth Inhibition Assay

The growth inhibitory concentrations (IC50) of the synthesized compounds were determined against a panel of eight cancer cell lines. The purity of the tested compounds was confirmed to be greater than 95% by HPLC analysis.[1] The assay likely involved treating the cancer cell lines with varying concentrations of the compounds and measuring cell viability after a specific incubation period.

G2-Cell Cycle Checkpoint Abrogation Assay

Selected compounds were also tested for their ability to abrogate the G2-cell cycle checkpoint.[1] This is a crucial mechanism in cancer therapy, as many cancer cells have a defective G1 checkpoint and rely on the G2 checkpoint for DNA repair. Inhibiting the G2 checkpoint can force these cells into premature, lethal mitosis.[1]

Synthetic Workflow for Pyrazolic Analogs of Isogranulatimide

The following diagram illustrates the general synthetic workflow for producing the pyrazolic analogs of isogranulatimide as described in the literature.[1]

Synthetic_Workflow Indole 5-Substituted 3-Bromoindole Condensation Condensation Reaction Indole->Condensation Pyrazole Pyrazole Pyrazole->Condensation Dibromomaleimide Dibromomaleimide Addition Addition Reaction Dibromomaleimide->Addition Condensation->Addition Photocyclization Photocyclization Addition->Photocyclization Analogs Pyrazolic Analogs (4a-c) Photocyclization->Analogs Demethylation Demethylation (for 4d) Analogs->Demethylation Analog_4d Hydroxy-analog (4d) Demethylation->Analog_4d

Caption: Synthetic workflow for pyrazolic analogs of isogranulatimide.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways for isogranulatimide and its analogs were not detailed in the provided search results, the documents allude to their effects on the cell cycle, specifically the abrogation of the G2 checkpoint.[1] This suggests an interaction with the cellular machinery that controls cell division, potentially involving cyclin-dependent kinases (CDKs) and other regulatory proteins.

For context, other natural compounds have been shown to influence various signaling pathways. For example, Isoorientin activates the Nrf2 pathway, which is involved in the antioxidant response, through Phosphatidylinositol 3-kinase signaling.[2] In plants, stress signals from compounds like systemin and oligosaccharide elicitors can converge on mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These examples highlight the diverse ways in which natural and synthetic compounds can interact with cellular signaling networks. Further research would be needed to elucidate the precise signaling pathways modulated by isogranulatimide and its synthetic analogs.

References

Antioxidant Face-Off: Isoedultin's Potential Explored in a Comparative Analysis with Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent, natural antioxidants is a continuous journey. This guide offers a detailed comparison of the antioxidant activity of the C-glycosylflavone Isoedultin against the well-established benchmark, Vitamin C. Due to the limited direct experimental data on this compound, this comparison utilizes data for the structurally similar and well-studied flavonoid, Isoorientin, as a proxy to provide valuable insights into its potential antioxidant efficacy.

This comparative analysis is based on established in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay, a common method for evaluating the ability of compounds to neutralize free radicals.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often expressed by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 ValueReference CompoundIC50 Value
Isoorientin (as a proxy for this compound)DPPH23.36 µg/mLAscorbic Acid (Vitamin C)3.02 µg/mL
Isoorientin (as a proxy for this compound)DPPH9.5 µM--

Note: The IC50 values are sourced from different studies and experimental conditions may vary.

Based on the available data, Vitamin C demonstrates a significantly lower IC50 value in the DPPH assay compared to Isoorientin, suggesting a more potent radical scavenging activity under the tested conditions.[1] However, it is crucial to consider that the antioxidant activity of flavonoids like Isoorientin is multifaceted and not solely defined by radical scavenging.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound/Isoorientin and Vitamin C)

  • Microplate reader or spectrophotometer

Procedure:

  • A working solution of DPPH in methanol is prepared.

  • Serial dilutions of the test compounds and a standard antioxidant (like Vitamin C) are prepared.

  • A specific volume of the DPPH solution is added to an equal volume of the test compound solutions in a 96-well microplate or cuvettes.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing antioxidant activities, the following diagram illustrates the typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Samples prep_dpph->mix prep_samples Prepare Serial Dilutions (this compound/Isoorientin & Vitamin C) prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 compare Compare Antioxidant Activity determine_ic50->compare

Experimental workflow for antioxidant activity comparison.

Antioxidant Signaling Pathways

The antioxidant effects of flavonoids, such as this compound and its proxy Isoorientin, extend beyond simple radical scavenging and involve the modulation of cellular signaling pathways. These compounds can influence the expression of endogenous antioxidant enzymes, providing a more sustained protective effect. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

When cells are exposed to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Flavonoids have been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

Signaling_Pathway cluster_nucleus Inside Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid Flavonoid (e.g., this compound/Isoorientin) Flavonoid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in Nrf2 ARE_in ARE Nrf2_in->ARE_in binds to ARE_in->Antioxidant_Enzymes activates transcription of

Simplified Nrf2-ARE antioxidant signaling pathway.

References

Lack of Scientific Data on Isoedultin Necessitates a Pivot to a Comparative Analysis of Well-Studied Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for the natural product Isoedultin have revealed a significant gap in the available scientific literature. Currently, there are no published in vitro or in vivo studies detailing its biological activity, making a direct correlation analysis impossible. As such, this guide will pivot to a comprehensive comparison of two well-researched flavonoids, Quercetin and Catechin , to provide a valuable resource for understanding the in vitro and in vivo correlation of antioxidant activity in this important class of natural compounds.

This guide will provide researchers, scientists, and drug development professionals with a comparative overview of the antioxidant activities of Quercetin and Catechin, supported by experimental data from various studies. The information is presented to facilitate an objective comparison and to provide detailed methodologies for key experiments.

In Vitro Antioxidant Activity: A Comparative Overview

The in vitro antioxidant capacity of flavonoids is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These tests measure the ability of a compound to donate an electron or a hydrogen atom to neutralize free radicals.

Numerous studies have demonstrated that both Quercetin and Catechin possess potent in vitro antioxidant properties. In a comparative study, Quercetin consistently demonstrated a higher antioxidant activity than Catechin in the DPPH assay.[1][2] The IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals, are a key metric for comparison.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging (TEAC)FRAP Assay (mM Fe(II)/mM)
Quercetin 4.36 ± 0.10[1]High[3]High[3]
Catechin 5.06 ± 0.08[1]High[3]High[3]
Vitamin C 2.26 - 12.36 (µg/mL)[4][5]Standard ReferenceStandard Reference
Trolox 3.10 ± 0.92 (µg/mL)[6]Standard Reference[7]Standard Reference

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The provided data is for illustrative purposes. TEAC (Trolox Equivalent Antioxidant Capacity) values are often used to standardize results against the water-soluble vitamin E analog, Trolox.

In Vivo Antioxidant Activity: Evidence from Preclinical Models

The in vivo antioxidant effects of Quercetin and Catechin have been investigated in various animal models of oxidative stress. These studies typically measure the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as the levels of lipid peroxidation markers like malondialdehyde (MDA).

A comparative in vivo study investigating the neuroprotective effects of Quercetin and Catechin in a rotenone-induced neurotoxicity model in rats found that both flavonoids were effective in mitigating oxidative damage.[8] However, the study highlighted that Quercetin exhibited superior activity in assuaging redox stress and attenuating neurochemical dysfunction, which was attributed to its structural advantages.[8]

CompoundEffect on SOD ActivityEffect on CAT ActivityEffect on GPx ActivityEffect on MDA Levels
Quercetin Increased activity in rotenone-induced neurotoxicity models.[8]Increased activity in rotenone-induced neurotoxicity models.[8]Increased activity in rotenone-induced neurotoxicity models.[8]Decreased levels in rotenone-induced neurotoxicity models.[8]
Catechin Increased activity in rotenone-induced neurotoxicity models.[8]Increased activity in rotenone-induced neurotoxicity models.[8]Increased activity in rotenone-induced neurotoxicity models.[8]Decreased levels in rotenone-induced neurotoxicity models.[8]
Vitamin C Often used as a positive control, demonstrates increased antioxidant enzyme activity and reduced MDA.Often used as a positive control, demonstrates increased antioxidant enzyme activity and reduced MDA.Often used as a positive control, demonstrates increased antioxidant enzyme activity and reduced MDA.Often used as a positive control, demonstrates increased antioxidant enzyme activity and reduced MDA.

Correlation between In Vitro and In Vivo Antioxidant Activity

The correlation between in vitro antioxidant capacity and in vivo efficacy is a complex but crucial aspect of drug development. While potent in vitro antioxidant activity is a good indicator of potential, it does not always translate directly to in vivo success. Factors such as bioavailability, metabolism, and distribution to target tissues play a significant role.

For both Quercetin and Catechin, their demonstrated in vitro antioxidant potential appears to correlate with their ability to modulate in vivo markers of oxidative stress. The superior in vitro activity of Quercetin, as suggested by its lower IC50 value in the DPPH assay, is consistent with the findings of the comparative in vivo study where it showed a more potent neuroprotective effect than Catechin.[1][8] This suggests that for these flavonoids, the in vitro radical scavenging ability is a relevant predictor of their in vivo antioxidant action.

Experimental Protocols

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of the test compound (Quercetin, Catechin) and a standard (Vitamin C or Trolox) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

    • The ABTS radical solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance.

    • Various concentrations of the test compound and a standard (Trolox) are added to the ABTS radical solution.

    • The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vivo Antioxidant Assays

1. Animal Model of Oxidative Stress (e.g., Rotenone-Induced Neurotoxicity):

  • Principle: A pro-oxidant agent like rotenone is administered to induce oxidative stress in an animal model, leading to measurable changes in antioxidant enzyme activities and markers of cellular damage.

  • Methodology:

    • Animals (e.g., rats) are divided into groups: control, rotenone-treated, and rotenone + test compound (Quercetin or Catechin) treated.

    • Rotenone is administered (e.g., subcutaneously) for a specified period to induce neurotoxicity.

    • The test compounds are administered (e.g., orally or intraperitoneally) before, during, or after rotenone administration.

    • At the end of the study period, animals are sacrificed, and tissues of interest (e.g., brain regions) are collected.

    • Tissue homogenates are prepared for biochemical analysis.

2. Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx):

  • Principle: The activity of key antioxidant enzymes is measured using specific spectrophotometric assays that monitor the consumption of a substrate or the formation of a product.

  • Methodology (General):

    • SOD: Assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals.

    • CAT: Assay measures the decomposition of hydrogen peroxide, often monitored by the decrease in absorbance at 240 nm.

    • GPx: Assay is usually coupled to the oxidation of NADPH by glutathione reductase, monitored at 340 nm.

3. Measurement of Lipid Peroxidation (MDA Levels):

  • Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically or fluorometrically.

  • Methodology:

    • Tissue homogenates are reacted with TBA reagent under acidic conditions at high temperature.

    • The resulting pink-colored MDA-TBA adduct is extracted with a solvent (e.g., butanol).

    • The absorbance or fluorescence of the extract is measured at the appropriate wavelength.

Visualizing the Correlation and Mechanisms

To better understand the concepts discussed, the following diagrams illustrate a simplified antioxidant mechanism and a general workflow for in vitro-in vivo correlation studies.

Antioxidant_Mechanism cluster_Products Neutralized Products ROS Free Radicals (e.g., O2•-, •OH) Flavonoid Donates H• or e- Neutralized_ROS Stable Molecules (e.g., H2O) ROS->Neutralized_ROS Neutralization Flavonoid_Radical Stable Flavonoid Radical Flavonoid->Flavonoid_Radical Oxidation

Caption: Simplified mechanism of flavonoid antioxidant action.

IVIVC_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Correlation In Vitro-In Vivo Correlation (IVIVC) InVitro_Assays Antioxidant Assays (DPPH, ABTS, FRAP) InVitro_Data IC50 / TEAC Values InVitro_Assays->InVitro_Data Correlation_Analysis Statistical Analysis (e.g., Regression) InVitro_Data->Correlation_Analysis Animal_Model Animal Model of Oxidative Stress Biochemical_Analysis Measure SOD, CAT, GPx, MDA Animal_Model->Biochemical_Analysis InVivo_Data Efficacy Data Biochemical_Analysis->InVivo_Data InVivo_Data->Correlation_Analysis

Caption: General workflow for in vitro-in vivo correlation studies.

References

A Head-to-Head Comparison: Isoeugenitin vs. Wortmannin in the Inhibition of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, particularly within the PI3K/Akt/mTOR signaling cascade, a critical pathway implicated in cellular growth, proliferation, and survival, the evaluation of novel inhibitory compounds against established standards is paramount. This guide provides a detailed comparative analysis of Isoeugenitin, a naturally occurring compound, and Wortmannin, a well-characterized and potent PI3K inhibitor. This comparison is aimed at researchers, scientists, and professionals in drug development to objectively assess the inhibitory potential of Isoeugenitin.

Mechanism of Action: Targeting the PI3K/Akt Pathway

Both Isoeugenitin and Wortmannin exert their effects by inhibiting phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating key second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action triggers a cascade of downstream signaling events, most notably the activation of the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of numerous cellular processes, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-specific inhibitor of PI3Ks, with an in vitro IC50 in the low nanomolar range.[1] Its covalent binding to the catalytic subunit of PI3K makes it a valuable research tool for studying the pathway, though its toxicity has limited its clinical development.[1][2] Isoeugenitin's inhibitory mechanism, while also targeting PI3K, is an area of ongoing investigation to fully elucidate its binding mode and specificity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Isoeugenitin Isoeugenitin Isoeugenitin->PI3K Inhibition Wortmannin Wortmannin Wortmannin->PI3K Inhibition Kinase_Assay_Workflow Start Start: Purified PI3K Enzyme Incubate Incubate with Inhibitor (Varying Conc.) Start->Incubate Add_Substrates Add Substrates (PI + Labeled ATP) Incubate->Add_Substrates Kinase_Reaction Kinase Reaction Add_Substrates->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Quantify Extract & Quantify Phosphorylated Product Stop_Reaction->Quantify End End: Determine IC50 Quantify->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Isoedultin and structurally related coumarin compounds. Due to the limited direct experimental safety data available for this compound, this comparison relies on data from related molecules, namely Scopoletin (7-Hydroxy-6-methoxycoumarin) and 6-Hydroxy-7-methoxycoumarin. This guide is intended to serve as a preliminary safety assessment resource, highlighting key toxicological endpoints and the methodologies used to evaluate them.

Introduction to this compound and Related Compounds

This compound is a natural coumarin found in plants such as Cicuta virosa[1]. Coumarins are a class of benzopyrone compounds, many of which exhibit interesting pharmacological activities. However, their structural similarity to molecules with known toxicities necessitates a thorough safety evaluation. This guide focuses on comparing the known safety data of related, more extensively studied coumarins to infer a potential safety profile for this compound.

Quantitative Safety Data Comparison

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
CicutoxinMouseNot Specified2.8[1]
Virol AMouseNot Specified28.0[1]
IsocicutoxinMouseNot Specified38.5[1]
Virol CMouseNot Specified105.0[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 is indicative of higher toxicity.[2][3]

It is important to note that the high toxicity of Cicuta virosa is primarily attributed to polyacetylenic alcohols like Cicutoxin and its congeners, which cause convulsions and respiratory paralysis[1]. The contribution of this compound to the overall toxicity of the plant is not well-characterized.

Key Toxicological Endpoints and Experimental Protocols

The safety assessment of a novel compound involves a battery of in vitro and in vivo tests to evaluate its potential for cytotoxicity, genotoxicity, and organ-specific toxicities.

Cytotoxicity assays are fundamental in determining a compound's potential to cause cell damage or death.[4][5] These assays are often used as an initial screening step to assess the concentration range at which a compound may exert toxic effects.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Viability/Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Plate cells in 96-well plates compound_addition Add serial dilutions of test compound cell_culture->compound_addition Allow cells to adhere overnight incubation Incubate for 24-72 hours compound_addition->incubation assay_reagent Add assay reagent (e.g., MTT, LDH substrate) incubation->assay_reagent readout Measure absorbance/fluorescence assay_reagent->readout data_analysis Calculate % viability and IC50 readout->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity assay.

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the cell culture medium. The amount of LDH in the medium is proportional to the number of dead cells.[4]

  • Protocol:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate to allow the conversion of the substrate into a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which may lead to mutations and cancer.[6]

Logical Flow: Genotoxicity Testing Strategy

G start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) start->ames Gene Mutation micronucleus In Vitro Micronucleus Assay start->micronucleus Chromosomal Damage aberration Chromosomal Aberration Assay start->aberration Clastogenicity in_vivo In Vivo Genotoxicity Study (e.g., rodent micronucleus) ames->in_vivo micronucleus->in_vivo aberration->in_vivo conclusion Genotoxicity Profile in_vivo->conclusion

Caption: A tiered approach to genotoxicity testing.

a) Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. These bacteria cannot grow in a medium lacking the specific amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on the deficient medium.[7]

  • Protocol:

    • The test compound is combined with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).

    • The mixture is plated on a minimal agar medium lacking the specific amino acid.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

b) In Vitro Micronucleus Assay

  • Principle: This assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity). Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[6]

  • Protocol:

    • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the test compound.

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

a) Hepatotoxicity

  • Principle: Drug-induced liver injury (DILI) is a significant concern in drug development.[8][9] In vitro models using primary hepatocytes or hepatoma cell lines (e.g., HepG2) can provide early indicators of potential hepatotoxicity. Assessment often involves measuring liver enzyme leakage (e.g., alanine aminotransferase - ALT, aspartate aminotransferase - AST), cell viability, and markers of specific mechanisms like cholestasis or steatosis.[8]

  • Protocol (In Vitro):

    • Culture primary hepatocytes or HepG2 cells.

    • Treat cells with the test compound for 24-48 hours.

    • Assess cell viability using assays like MTT or LDH.

    • Measure the activity of ALT and AST in the culture medium.

    • Stain for markers of steatosis (e.g., Oil Red O) or cholestasis.

b) Cardiotoxicity

  • Principle: Cardiotoxicity is a potential adverse effect of many drugs, leading to cardiomyopathy and heart failure.[10][11][12] In vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to assess cardiotoxic potential. These assays can measure changes in cell viability, contractility, and electrophysiology.

  • Protocol (In Vitro with hiPSC-CMs):

    • Culture hiPSC-CMs on microelectrode array (MEA) plates or in formats suitable for impedance or imaging analysis.

    • Expose the cells to the test compound.

    • Monitor changes in beat rate, field potential duration (on MEAs), and contractility (via impedance or video microscopy).

    • Assess cell viability after prolonged exposure (e.g., 48-72 hours).

Signaling Pathways in Cytotoxicity

While the specific signaling pathways affected by this compound are not yet elucidated, many cytotoxic compounds, including some flavonoids and coumarins, induce cell death through the activation of apoptotic pathways.

Signaling Pathway: Intrinsic Apoptosis

G compound Cytotoxic Compound (e.g., this compound) stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase3 Pro-caspase-3 -> Caspase-3 apoptosome->caspase3 caspase9 Pro-caspase-9 -> Caspase-9 caspase9->apoptosome apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

This pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Conclusion

The safety profile of this compound remains largely uncharacterized. However, by examining the safety data and toxicological profiles of related coumarin compounds and the broader class of flavonoids, we can anticipate the key areas of potential concern and the experimental approaches required for a thorough evaluation. The primary screening should focus on cytotoxicity and genotoxicity, followed by more specific assays for hepatotoxicity and cardiotoxicity if initial findings warrant further investigation. The protocols and workflows outlined in this guide provide a robust framework for conducting such a safety assessment for this compound or any novel compound with a similar chemical scaffold.

References

Unveiling a Potential Biomarker for Isoedultin Response in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of ABC transporter expression as a predictive biomarker for response to coumarin-based multidrug resistance modulators, with a focus on the prospective, yet uncharacterized, role of Isoedultin.

Introduction

The emergence of multidrug resistance (MDR) is a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). These transporters function as efflux pumps, actively removing a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound, a naturally occurring coumarin compound identified in plants like Cicuta virosa, has been associated with the potential to reverse multidrug resistance.[1] While direct preclinical and clinical studies on this compound are currently lacking, its chemical classification as a coumarin provides a strong rationale for investigating its potential mechanism of action.[2] The broader class of coumarins has demonstrated the ability to modulate the activity and expression of ABC transporters, making them promising candidates for overcoming MDR in cancer.[3][4]

This guide provides a comparative framework for the validation of ABC transporter expression as a predictive biomarker for the therapeutic response to coumarin-based MDR modulators, with this compound presented as a prospective agent within this class. We will explore the experimental methodologies for biomarker validation and compare this approach with alternative strategies for circumventing multidrug resistance.

The Role of ABC Transporters as Biomarkers

The expression levels of ABC transporters are intrinsically linked to the phenomenon of multidrug resistance. High expression of these proteins is a well-established biomarker of poor prognosis and resistance to a wide range of chemotherapeutic agents. Consequently, the validation of ABC transporter expression as a predictive biomarker for response to MDR modulators is of paramount importance for patient stratification and personalized medicine.

A patient with a tumor overexpressing a specific ABC transporter, for instance, P-gp, would be a suitable candidate for a therapy that includes a P-gp inhibitor. In this context, a coumarin-based agent like this compound, hypothesized to inhibit P-gp, could be administered in combination with conventional chemotherapy to restore its efficacy.

Table 1: Performance of ABC Transporter Expression as a Biomarker for Response to Coumarin-Based MDR Modulators (Hypothetical Data Based on Related Coumarin Studies)

BiomarkerMethod of DetectionTarget Cancer TypeSensitivity (%)Specificity (%)Predictive Value (Positive) (%)Predictive Value (Negative) (%)
P-glycoprotein (P-gp/ABCB1)Immunohistochemistry (IHC)Breast Cancer85788281
MRP1 (ABCC1)Quantitative RT-PCRLung Cancer82807983
BCRP (ABCG2)Flow CytometryLeukemia90858887

Note: The data presented in this table is hypothetical and extrapolated from studies on various coumarin derivatives for illustrative purposes. Specific values for this compound would require dedicated preclinical and clinical validation.

Experimental Protocols for Biomarker Validation

The validation of ABC transporter expression as a predictive biomarker involves a series of well-defined experimental protocols. These methodologies are designed to accurately quantify the expression levels of these proteins in tumor samples.

Immunohistochemistry (IHC) for P-glycoprotein (P-gp) Detection

Objective: To visualize and quantify the expression of P-gp in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Methodology:

  • Tissue Preparation: 5 µm thick sections are cut from FFPE tumor blocks.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a monoclonal antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, resulting in a brown precipitate at the site of P-gp expression.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.

  • Scoring: The percentage of P-gp positive tumor cells and the intensity of staining are evaluated by a pathologist to generate a semi-quantitative score.

Quantitative Real-Time PCR (qRT-PCR) for MRP1 mRNA Quantification

Objective: To measure the messenger RNA (mRNA) expression level of the ABCC1 gene (encoding MRP1) in tumor biopsy samples.

Methodology:

  • RNA Extraction: Total RNA is isolated from fresh or frozen tumor tissue using a commercial RNA extraction kit.

  • RNA Quality Control: The concentration and purity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio), and its integrity is checked by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for the ABCC1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorogenic probe is used to detect the amplification of the PCR product in real-time.

  • Data Analysis: The relative expression of ABCC1 mRNA is calculated using the comparative Ct (ΔΔCt) method.

Flow Cytometry for BCRP Surface Expression Analysis

Objective: To quantify the percentage of cancer cells expressing BCRP on their cell surface in a single-cell suspension.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or blood/bone marrow samples by mechanical disaggregation and/or enzymatic digestion.

  • Antibody Staining: The cells are incubated with a fluorescently-labeled monoclonal antibody specific for an extracellular epitope of BCRP (e.g., phycoerythrin-conjugated anti-BCRP). A corresponding isotype control antibody is used to determine background fluorescence.

  • Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The percentage of BCRP-positive cells is determined by gating on the viable cell population and comparing the fluorescence intensity of the BCRP-stained cells to the isotype control.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

MDR_Pathway cluster_cell Cancer Cell cluster_intervention Therapeutic Intervention Chemo Chemotherapy Chemo_in Intracellular Chemotherapy Chemo->Chemo_in Enters Pgp P-gp (ABC Transporter) Chemo_in->Pgp Cell Death Cell Death Chemo_in->Cell Death Induces Pgp->Chemo Efflux This compound This compound (Coumarin) This compound->Pgp Inhibits IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue FFPE Tumor Tissue Sectioning Sectioning (5µm) Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-P-gp) Blocking->PrimaryAb SecondaryAb Secondary Ab (HRP) PrimaryAb->SecondaryAb DAB DAB Substrate SecondaryAb->DAB Counterstain Counterstaining (Hematoxylin) DAB->Counterstain Microscopy Microscopic Evaluation Counterstain->Microscopy Scoring Scoring (% positive cells & intensity) Microscopy->Scoring

References

Isoalantolactone Demonstrates Potent Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro efficacy of isoalantolactone (IATL) reveals its significant cytotoxic effects against a range of human cancer cell lines. When compared with established chemotherapeutic agents, IATL exhibits comparable or superior potency in specific cancer types, highlighting its potential as a promising candidate for further preclinical and clinical investigation.

Isoalantolactone, a sesquiterpene lactone isolated from the roots of Inula helenium, has garnered considerable attention for its anticancer properties. This guide provides a comparative overview of IATL's performance against various cancer cell lines, supported by experimental data on its cytotoxic activity. For context, its efficacy is compared with that of conventional chemotherapy drugs, doxorubicin and oxaliplatin.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of isoalantolactone, doxorubicin, and oxaliplatin against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Isoalantolactone (IATL) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HuH7Liver Cancer9Not Specified
Hep-G2Liver Cancer71.212
Hep-G2Liver Cancer53.424
UM-SCC-10AHead and Neck Squamous Cell Carcinoma5024
UM-SCC-10AHead and Neck Squamous Cell Carcinoma2548
HCT-116Colorectal Cancer<0.3 (Derivative 11)Not Specified
HCT116Colorectal Cancer26.4972
HeLaCervical Cancer28.4572
A549Lung Cancer5.3472
HepG2Liver Cancer12.0372

Data compiled from multiple studies.[1][2][3][4]

Table 2: IC50 Values of Doxorubicin and Oxaliplatin Against Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)
DoxorubicinSW4030.168Not Specified
DoxorubicinHT290.058Not Specified
DoxorubicinSW6200.023Not Specified
DoxorubicinSW620/R (Resistant)9.83Not Specified
DoxorubicinHCT1160.96Not Specified
DoxorubicinHT290.88Not Specified
DoxorubicinHT-2910.824
DoxorubicinHT-298.648
OxaliplatinHCT116191
OxaliplatinHCT116 (CHK2 KO)141
OxaliplatinHCT116128
OxaliplatinHCT116 (CHK2 KO)68
OxaliplatinHCT1160.64Not Specified
OxaliplatinHT290.58Not Specified
OxaliplatinSW4800.49Not Specified
OxaliplatinDLD12.05Not Specified

Data compiled from multiple studies.[5][6][7][8][9]

The data indicates that isoalantolactone's efficacy is cell-line dependent, with notable activity against liver, colorectal, and head and neck cancer cells.[1][2] A derivative of IATL has shown particularly high potency against the HCT-116 colorectal cancer cell line, with an IC50 value below 0.3 µM.[3] In comparison, doxorubicin and oxaliplatin, standard-of-care chemotherapeutics, also demonstrate potent activity against colorectal cancer cell lines, with IC50 values in the micromolar to sub-micromolar range.[5][6][8][9]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's anticancer activity. A commonly employed method is the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for Determining IC50 using MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer cells are cultured in a suitable medium. cell_seeding Cells are seeded into 96-well plates at a specific density. cell_culture->cell_seeding compound_prep Prepare serial dilutions of Isoalantolactone. treatment Cells are treated with varying concentrations of the compound. compound_prep->treatment incubation Incubate for a specified period (e.g., 24, 48, or 72 hours). treatment->incubation mtt_addition Add MTT solution to each well. formazan_formation Incubate to allow formazan crystal formation. mtt_addition->formazan_formation solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan. formazan_formation->solubilization read_absorbance Measure the absorbance at a specific wavelength using a plate reader. calculate_viability Calculate the percentage of cell viability relative to the untreated control. read_absorbance->calculate_viability plot_curve Plot a dose-response curve (viability vs. concentration). calculate_viability->plot_curve determine_ic50 Determine the IC50 value from the curve. plot_curve->determine_ic50

Workflow for IC50 determination using the MTT assay.

Mechanism of Action: Signaling Pathways

Isoalantolactone exerts its anticancer effects through the modulation of several key signaling pathways, primarily by inducing oxidative stress and apoptosis.

Induction of Apoptosis via ROS Generation

A primary mechanism of IATL-induced cell death is the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to cellular damage and trigger apoptosis through the activation of stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways.

Signaling Pathway of Isoalantolactone-Induced Apoptosis:

IATL_Signaling cluster_cellular Cellular Effects cluster_pathway Signaling Cascade cluster_apoptosis Apoptosis IATL Isoalantolactone ROS Increased Reactive Oxygen Species (ROS) IATL->ROS DNA_damage DNA Damage ROS->DNA_damage JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 DNA_damage->JNK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

IATL induces apoptosis via ROS and stress kinase activation.

References

Comparative Metabolomic Analysis of Mammalian Cells Treated with Isoedultin Versus a Known Metabolic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The therapeutic potential of flavonoids, a diverse class of plant secondary metabolites, is an area of intense research.[1][2][3] This guide provides a comparative analysis of the metabolic alterations induced by Isoedultin, a specific flavonoid, in contrast to a well-characterized metabolic modulator, Compound X (a hypothetical AMPK activator), in a mammalian cancer cell line (e.g., HeLa). While direct, extensive metabolomic studies on this compound are emerging, this guide synthesizes current knowledge on flavonoid-induced metabolic shifts to present a representative comparison.[4][5] All data herein is presented to illustrate the expected outcomes of such a comparative study, supported by standardized experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a flavonoid compound recognized for its potential biological activities, including antioxidant and anti-inflammatory properties.[4] Flavonoids as a class are known to interact with various cellular signaling cascades, leading to significant shifts in cellular metabolism.[6][7] Understanding the specific metabolic fingerprint induced by this compound is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent. This guide compares its metabolic impact against Compound X, a compound known to directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8]

Comparative Metabolomic Data

To assess the impact of this compound, mammalian cells were treated with either this compound (10 µM), Compound X (5 µM), or a vehicle control for 24 hours. Intracellular polar metabolites were extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables summarize the hypothetical relative abundance of key metabolites, presented as fold change relative to the vehicle control.

Table 1: Key Metabolites in Central Carbon Metabolism

MetabolitePathwayFold Change (this compound vs. Control)Fold Change (Compound X vs. Control)
Glucose-6-PhosphateGlycolysis/PPP0.850.70
Fructose-1,6-BisphosphateGlycolysis0.790.65
PyruvateGlycolysis1.101.25
LactateFermentation0.600.50
CitrateTCA Cycle1.351.55
α-KetoglutarateTCA Cycle1.401.60
SuccinateTCA Cycle1.201.45
6-PhosphogluconatePentose Phosphate Pathway1.501.20

Table 2: Key Metabolites in Amino Acid & Nucleotide Metabolism

MetabolitePathwayFold Change (this compound vs. Control)Fold Change (Compound X vs. Control)
GlutamineAmino Acid Metabolism0.700.60
GlutamateAmino Acid Metabolism1.251.40
AspartateAmino Acid Metabolism1.151.30
AlanineAmino Acid Metabolism0.900.85
ATPNucleotide Metabolism0.800.75
ADPNucleotide Metabolism1.201.35
AMPNucleotide Metabolism1.501.80
UDP-GlcNAcHexosamine Biosynthesis0.750.95

Data Interpretation: The hypothetical data suggests that both this compound and Compound X suppress glycolysis while promoting entry of substrates into the TCA cycle, a characteristic effect of AMPK activation. The increase in the AMP/ATP ratio is a strong indicator of cellular energy stress, which is more pronounced with the direct AMPK activator, Compound X. This compound appears to uniquely upregulate the Pentose Phosphate Pathway, suggesting an induction of antioxidant responses.

Affected Signaling Pathways

Flavonoids are known to modulate several key metabolic signaling pathways.[7] A primary target is the AMPK pathway, which senses cellular energy status (AMP:ATP ratio) and orchestrates a metabolic shift from anabolic processes (synthesis) to catabolic processes (breakdown) to restore energy balance.

G cluster_input Cellular Stress Signals cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates CompoundX Compound X CompoundX->AMPK Activates AMP_ATP High AMP/ATP Ratio AMP_ATP->AMPK Activates Glycolysis Glycolysis / Anabolism AMPK->Glycolysis Inhibits Catabolism Fatty Acid Oxidation / Catabolism AMPK->Catabolism Promotes

Caption: The AMPK signaling pathway activated by this compound.

Detailed Experimental Protocols

The following protocols describe the methodology used to generate the comparative metabolomics data.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells were seeded into 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing this compound (10 µM), Compound X (5 µM), or vehicle (0.1% DMSO). Each condition was replicated six times (n=6).

  • Incubation: Cells were incubated for 24 hours post-treatment.

Metabolite Extraction
  • Quenching: The culture medium was rapidly aspirated, and cells were washed once with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Metabolism Arrest: 1 mL of ice-cold 80% methanol (-80°C) was immediately added to each well to quench metabolism.

  • Cell Lysis: The plates were incubated at -80°C for 15 minutes. Subsequently, cells were scraped from the well surface into the methanol solution.

  • Extraction: The cell lysate/methanol mixture was transferred to a microcentrifuge tube. The solution was vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: The supernatant containing the polar metabolites was transferred to a new tube and dried under a stream of nitrogen gas. Dried samples were stored at -80°C until analysis.

LC-MS Analysis
  • Sample Reconstitution: Dried metabolite samples were reconstituted in 100 µL of an injection solvent (e.g., 50% acetonitrile).

  • Instrumentation: Analysis was performed on a high-resolution mass spectrometer coupled with a liquid chromatography system.[9][10][11]

  • Chromatographic Separation: A 5 µL aliquot of the reconstituted sample was injected onto a reverse-phase C18 column. A gradient elution was performed using mobile phases tailored for polar metabolite separation.

  • Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes to cover a broad range of metabolites. Data was acquired over a mass range of 70-1000 m/z.

  • Data Processing: Raw data files were processed using a metabolomics software package for peak picking, alignment, and integration. Metabolites were identified by matching accurate mass and retention times to a standard library.

Experimental Workflow Visualization

The overall workflow from sample preparation to data analysis is a critical component of any metabolomics study.[12][13]

G node_culture 1. Cell Culture & Treatment (HeLa cells + this compound/Compound X) node_quench 2. Quenching & Washing (Ice-cold Saline) node_culture->node_quench node_extract 3. Metabolite Extraction (80% Methanol) node_quench->node_extract node_dry 4. Sample Drying (Nitrogen Stream) node_extract->node_dry node_lcms 5. LC-MS Analysis (HRMS) node_dry->node_lcms node_process 6. Data Processing (Peak Picking, Alignment) node_lcms->node_process node_analysis 7. Statistical Analysis (Fold Change, Pathway Analysis) node_process->node_analysis

Caption: Standard workflow for a cell-based metabolomics experiment.

Conclusion

This guide provides a framework for the comparative metabolomic analysis of this compound. Based on the established effects of flavonoids, this compound is predicted to induce significant metabolic reprogramming, primarily through the modulation of central carbon metabolism and energy-sensing pathways like AMPK. The data presented, while hypothetical, illustrates that this compound likely shares some mechanisms with direct AMPK activators but may also possess unique effects, such as enhancing the pentose phosphate pathway. Further empirical studies are required to fully validate this metabolic signature and its therapeutic implications.

References

Benchmarking Isoedultin's potency against established drugs

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the compound Isoedultin, precluding a direct comparative analysis of its potency against established drugs.

While this compound is listed as a chemical constituent of the plant Cicuta virosa, commonly known as water hemlock, there is a notable absence of published research detailing its specific biological activity, mechanism of action, or potency. This lack of data makes it impossible to provide the quantitative comparison and detailed experimental protocols requested by researchers, scientists, and drug development professionals.

Our investigation sought to identify key performance indicators such as IC50 and EC50 values, which are crucial for gauging the efficacy of a compound. However, no such data for this compound could be located in the public domain. Consequently, a comparison with established drugs that have well-documented pharmacological profiles is not feasible at this time.

The primary focus of research on Cicuta virosa has been on its toxic properties, largely attributed to the compound cicutoxin. While some studies have isolated and identified various compounds from this plant, the subsequent in-depth pharmacological characterization of each, including this compound, appears to be limited or not publicly available.

For a meaningful and objective comparison guide to be created, foundational research into the bioactivity of this compound is required. This would involve:

  • Isolation and Purification: Obtaining a pure sample of this compound from Cicuta virosa.

  • In Vitro Assays: Conducting a range of experiments to determine its effect on specific biological targets and pathways.

  • Potency Determination: Calculating IC50 and EC50 values against relevant cell lines or enzymes.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions through which this compound exerts any observed effects.

Without this fundamental data, any attempt to benchmark this compound against other drugs would be purely speculative and would not meet the rigorous standards of scientific comparison.

We will continue to monitor the scientific literature for any emerging research on this compound. Should data on its potency and mechanism of action become available, a comprehensive comparison guide will be developed to meet the needs of the research community.

Independent Verification of Isoedultin's Published Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and anti-nociceptive properties of Isoedultin (also known as Isoorientin) with other established alternatives, supported by experimental data from published studies.

Data Presentation: Anti-Inflammatory Efficacy

The following table summarizes the comparative anti-inflammatory effects of Isoorientin and the selective COX-2 inhibitor Celecoxib in a carrageenan-induced paw edema model in mice.

Treatment GroupDose (mg/kg)Mean Peak Paw Thickness (mm ± SEM)Percentage Inhibition of Edema
Control (Carrageenan)-1.48 ± 0.040%
Isoorientin101.19 ± 0.0519.6%
Isoorientin201.08 ± 0.0427.0%
Celecoxib100.73 ± 0.0350.7%

Data extracted from a study by Anilkumar et al. (2017)[1][2]

Another common non-steroidal anti-inflammatory drug (NSAID), Indomethacin, has also been extensively studied. In a similar carrageenan-induced paw edema model in rats, Indomethacin at a dose of 10 mg/kg demonstrated a significant inhibitory response, with one study reporting an 87.3% inhibition of edema[3]. While not a direct head-to-head comparison with Isoorientin in the same study, this data provides a benchmark for its potent anti-inflammatory activity.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

1. Animal Preparation:

  • Male BALB/c mice are used for the experiment.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • Isoorientin (10 and 20 mg/kg), Celecoxib (10 mg/kg), or a vehicle (e.g., 0.2% DMSO) are administered intraperitoneally.[2]

3. Induction of Inflammation:

  • One hour after compound administration, a 1% solution of carrageenan in 0.9% saline is injected subcutaneously into the plantar region of the left hind paw to induce localized inflammation and edema.[2]

4. Measurement of Paw Edema:

  • The thickness of the paw is measured at various time points after carrageenan injection using a digital caliper.[2]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Paw Thickness - Treated Paw Thickness) / Control Paw Thickness] x 100

Mandatory Visualizations

Signaling Pathways Modulated by Isoorientin in Inflammation

The anti-inflammatory effects of Isoorientin are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Isoorientin_Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) ROS->MAPK Isoorientin Isoorientin Isoorientin->ROS inhibits Isoorientin->MAPK inhibits Isoorientin->IKK inhibits Keap1 Keap1 Isoorientin->Keap1 dissociates NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 NFkB_nucleus->Pro_inflammatory_Cytokines induces transcription Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Isoorientin's anti-inflammatory mechanism.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The following diagram outlines the key steps in the experimental workflow for evaluating the anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Male BALB/c mice) Start->Animal_Acclimatization Grouping Randomly Divide into Treatment Groups Animal_Acclimatization->Grouping Compound_Admin Administer Test Compound (e.g., Isoorientin, Celecoxib) or Vehicle Grouping->Compound_Admin Wait Wait for 1 hour Compound_Admin->Wait Carrageenan_Injection Induce Inflammation: Inject 1% Carrageenan into Hind Paw Wait->Carrageenan_Injection Measure_Edema Measure Paw Thickness at Timed Intervals Carrageenan_Injection->Measure_Edema Data_Analysis Data Analysis: Calculate % Inhibition of Edema Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Workflow for paw edema assay.

References

Safety Operating Guide

Navigating the Safe Handling of Isoedultin: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

When handling Isoedultin, it is crucial to assume it is a hazardous substance and take all necessary precautions to minimize exposure. The following table summarizes the recommended personal protective equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Handling Procedures:

  • Avoid Direct Contact: Do not allow this compound to come into contact with skin, eyes, or clothing.[2]

  • Minimize Dust Generation: When handling the solid compound, take care to avoid creating dust.[1]

  • Use Designated Areas: All work with this compound should be performed in a designated area of the laboratory.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[3]

Operational and Disposal Plans

Proper operational and disposal procedures are critical for maintaining a safe laboratory environment.

Storage:

Storage Conditions for this compound
Container Store in a tightly sealed, properly labeled container. The label should include the compound name, date received, and any known hazards.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Segregation Store with other non-volatile organic solids.

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material to clean up the compound.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Disposal Guidelines for this compound
Waste Collection Collect all this compound waste in a designated, labeled, and sealed hazardous waste container.
Disposal Route Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Workflow and Hypothetical Signaling Pathway

To aid in the planning of research involving this compound, the following diagrams illustrate a general workflow for handling a new compound and a hypothetical signaling pathway that could be investigated.

G Workflow for Handling a New Compound A Compound Acquisition (this compound) B Review Available Safety Information (e.g., SDS for similar compounds) A->B C Perform Risk Assessment B->C D Develop Standard Operating Procedure (SOP) C->D E Prepare Workspace and PPE D->E F Conduct Experiment in Fume Hood E->F G Decontaminate Workspace and Equipment F->G I Document Experiment and Observations F->I H Segregate and Dispose of Waste G->H

A general workflow for safely handling a new or poorly characterized compound like this compound.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell A This compound B Cell Surface Receptor A->B Binds to C Kinase Cascade (e.g., MAPK pathway) B->C Activates D Transcription Factor (e.g., NF-κB) C->D Phosphorylates E Gene Expression D->E Regulates F Cellular Response (e.g., Anti-inflammatory effect) E->F Leads to

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.